molecular formula C10H10N4O B166286 Metamitron CAS No. 41394-05-2

Metamitron

カタログ番号: B166286
CAS番号: 41394-05-2
分子量: 202.21 g/mol
InChIキー: VHCNQEUWZYOAEV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Metamitron (CAS 41394-05-2) is a selective, systemic triazinone compound with significant application in agricultural and plant science research . Its primary mode of action is the inhibition of photosynthesis by blocking the electron transport chain in Photosystem II (PSII) at the quinone B binding site, leading to a temporary energy deficit in plants . This mechanism underpins its two main research uses: as a herbicide for weed control studies and as a chemical agent for investigating fruitlet thinning in pome fruit. As an herbicide, this compound is absorbed mainly by the roots and translocated acropetally, making it effective for pre- and post-emergence control of grass and broad-leaved weeds in crops like sugar beet and fodder beet . In horticultural research, it is a valuable tool for studying crop load management in apples and pears. By inducing a temporary carbohydrate deficit in the tree, it promotes the abscission of a portion of the developing fruitlets, allowing scientists to study the resulting effects on final fruit size, quality, and return bloom . Recent studies also explore its specific interactions with photoprotective mechanisms, such as state transitions and the PSII repair cycle, providing deeper insights into plant stress responses . Researchers value this compound for its consistent efficacy and the flexibility of its application window, which spans from petal fall up to fruitlet sizes of 16-20 mm . Its properties, including high solubility in water and a molecular formula of C₁₀H₁₀N₄O, make it a reliable compound for formulating experimental treatments . This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

特性

IUPAC Name

4-amino-3-methyl-6-phenyl-1,2,4-triazin-5-one
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InChI

InChI=1S/C10H10N4O/c1-7-12-13-9(10(15)14(7)11)8-5-3-2-4-6-8/h2-6H,11H2,1H3
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InChI Key

VHCNQEUWZYOAEV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=NN=C(C(=O)N1N)C2=CC=CC=C2
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Molecular Formula

C10H10N4O
Record name METAMITRON
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DSSTOX Substance ID

DTXSID7047568
Record name Metamitron
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Molecular Weight

202.21 g/mol
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Physical Description

COLOURLESS-TO-YELLOW CRYSTALS.
Record name METAMITRON
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Solubility

Solubility in water, g/100ml at 20 °C: 0.17 (slightly soluble)
Record name METAMITRON
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Density

600 kg/m³
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Vapor Pressure

Vapor pressure, Pa at 20 °C: 0.00000086
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CAS No.

41394-05-2
Record name Metamitron
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Record name 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5-one
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Record name METAMITRON
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Melting Point

167 °C
Record name METAMITRON
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Metamitron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metamitron is a selective systemic herbicide belonging to the triazinone chemical class.[1] First introduced in the 1970s, it is primarily used for the pre- and post-emergence control of grass and broad-leaved weeds in sugar beet and fodder beet cultivation.[1][2] Its mode of action involves the inhibition of photosynthesis.[3] This guide provides a detailed overview of the chemical properties, structure, mechanism of action, and analytical protocols related to this compound for a scientific audience.

Chemical Structure and Identification

This compound is a derivative of 1,2,4-triazin-5(4H)-one, substituted with an amino group at position 4, a methyl group at position 3, and a phenyl group at position 6.[3] This structure is fundamental to its herbicidal activity.

Caption: 2D Chemical Structure of this compound.

Key identifiers for this compound are summarized below.

IdentifierValue
IUPAC Name 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one
CAS Number 41394-05-2
Chemical Formula C₁₀H₁₀N₄O
SMILES CC1=NN=C(C(=O)N1N)C2=CC=CC=C2
InChI InChI=1S/C10H10N4O/c1-7-12-13-9(10(15)14(7)11)8-5-3-2-4-6-8/h2-6H,11H2,1H3
InChIKey VHCNQEUWZYOAEV-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of this compound dictate its environmental fate, solubility, and biological interactions. These quantitative data are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 202.21 g/mol
Appearance Colorless to yellow crystals
Melting Point 165-170 °C
Boiling Point 336-340.33 °C (estimate)
Density 600 kg/m ³
Vapor Pressure 8.6 x 10⁻⁷ Pa (at 20 °C)
Water Solubility 1700 - 1800 mg/L (at 20 °C)
Solubility in Organic Solvents (at 20°C) Dichloromethane: 33,000 mg/LMethanol: 23,000 mg/LToluene: 2,800 mg/LIsopropanol: 5,700 mg/L
Log P (Octanol-Water Partition Coefficient) 0.83
pKa 2.9

Mechanism of Action: Photosystem II Inhibition

This compound's herbicidal activity stems from its role as a Photosystem II (PSII) inhibitor. It disrupts the photosynthetic electron transport chain by binding to the D1 protein of the PSII complex. This binding action blocks the transfer of electrons from quinone A (Qₐ) to quinone B (Qₑ), effectively halting the light-dependent reactions of photosynthesis. The blockage leads to a buildup of highly energetic molecules, causing oxidative stress and subsequent cell death in susceptible plants.

PSII_Inhibition This compound's Mechanism of Action cluster_PSII_complex PSII Complex Light Light Energy (Photon) PSII Photosystem II (PSII) P680 Light->PSII Excites Pheo Pheophytin PSII->Pheo e- transfer QA Quinone A (QA) Pheo->QA e- transfer D1 D1 Protein Site QA->D1 QB Quinone B (QB) D1->QB e- transfer Block X PQ_Pool Plastoquinone Pool QB->PQ_Pool e- transfer This compound This compound This compound->D1 Binds to Block->QB INHIBITS

Caption: Inhibition of electron transport in Photosystem II by this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the cyclodehydration of 2-acethydrazide hydrazone-2-phenyl-acetyl hydrazine. Several patented methods exist, with variations in solvents, catalysts, and reaction conditions. A general representative protocol is outlined below.

Objective: To synthesize this compound through cyclodehydration.

Materials:

  • 2-acethydrazide hydrazone-2-phenyl-acetyl hydrazine (starting material)

  • Ethanol (solvent)

  • Anhydrous sodium acetate or sodium benzoate (water absorbent/catalyst)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, optional to improve reaction time)

  • Reaction flask with reflux condenser and thermometer

  • Heating mantle

  • Filtration apparatus

Methodology:

  • Reaction Setup: In a 500 mL reaction flask equipped with a reflux condenser and thermometer, add 44g (0.2 mol) of 2-acethydrazide hydrazone-2-phenyl-acetyl hydrazine, 200 mL of ethanol, and 14.4g (0.1 mol) of anhydrous sodium benzoate.

  • Catalyst Addition (Optional): Add 2g of tetrabutylammonium bromide as a phase-transfer catalyst.

  • Cyclodehydration: Heat the mixture to reflux (approximately 80 °C) and maintain this temperature for 6-8 hours.

  • Reaction Monitoring: Monitor the reaction progress by sampling and analyzing via High-Performance Liquid Chromatography (HPLC) until the conversion of the starting material exceeds 99%.

  • Crystallization and Isolation: After the reaction is complete, cool the mixture to below 0 °C to induce crystallization of the product.

  • Purification: Filter the resulting solid precipitate. Wash the filter cake with cold water and/or ethanol to remove impurities.

  • Drying: Dry the purified solid product to obtain this compound. The expected yield is typically high, often exceeding 90%.

Determination of this compound in Soil by RP-HPLC

This protocol describes a validated method for the quantitative analysis of this compound residues in soil samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Objective: To extract and quantify this compound from soil samples.

Materials and Equipment:

  • HPLC System: Isocratic pump, UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Reagents: Methanol (HPLC grade), Water (HPLC grade), this compound analytical standard.

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges (C18), rotary evaporator, centrifuge, vortex mixer.

Methodology:

  • Sample Extraction:

    • Weigh 10 g of air-dried, sieved soil into a centrifuge tube.

    • Add 20 mL of methanol.

    • Vortex for 2 minutes and sonicate for 15 minutes.

    • Centrifuge at 5000 rpm for 10 minutes.

    • Decant the supernatant into a clean flask. Repeat the extraction process twice more with fresh methanol.

    • Combine the supernatants and concentrate to approximately 2 mL using a rotary evaporator at 40 °C.

  • Sample Clean-up (SPE):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the 2 mL concentrated extract (reconstituted in the mobile phase if necessary) onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elute the this compound from the cartridge with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: Methanol:Water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 310 nm.

    • Injection Volume: 20 µL.

    • Quantification: Create a calibration curve using this compound analytical standards of known concentrations. Quantify the this compound in the sample by comparing its peak area to the calibration curve. The retention time for this compound is approximately 3.8-4.4 minutes under these conditions.

HPLC_Workflow A 1. Sample Collection (10g Soil) B 2. Extraction (3x 20mL Methanol, Sonication, Centrifugation) A->B C 3. Concentration (Rotary Evaporator) B->C D 4. SPE Clean-up (C18 Cartridge) C->D E 5. Elution & Reconstitution (Methanol -> Evaporate -> Reconstitute in Mobile Phase) D->E F 6. RP-HPLC Analysis (C18 Column, UV Detector @ 310nm) E->F G 7. Data Analysis (Quantification via Calibration Curve) F->G

Caption: Workflow for the analysis of this compound in soil by RP-HPLC.

References

Metamitron: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metamitron, a selective herbicide belonging to the triazinone chemical class, has been a significant tool in agriculture since its development. This document provides a comprehensive overview of the discovery and various synthesis pathways of this compound. It is intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development and agrochemicals. The information presented herein is compiled from various scientific and patent literature, with a focus on providing detailed experimental protocols, quantitative data, and visual representations of the chemical processes.

Discovery and Development

This compound was first developed by the German multinational pharmaceutical and biotechnology company Bayer AG in 1975.[1][2] It was introduced as a low-toxicity, low-residue, and highly selective herbicide.[1] The primary application of this compound is for the pre- and post-emergence control of grass and broad-leaved weeds, particularly in sugar beet cultivation.[3]

Mode of Action

This compound's herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plants.[3] Specifically, it targets Photosystem II (PSII) by blocking the electron transport chain, which disrupts the plant's energy production and ultimately leads to its death.

Chemical Synthesis Pathways

The synthesis of this compound, chemically known as 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one, has been approached through several chemical routes. The most common strategies commence with either phenylglyoxylic acid derivatives or benzoyl cyanide. These pathways involve a series of reactions, including condensation, cyclization, and amination, to construct the core triazinone ring structure.

Synthesis from Phenylglyoxylic Acid Derivatives

A prevalent method for this compound synthesis starts from phenylglyoxylic acid or its esters. This pathway typically involves the reaction with a hydrazine derivative to form a key intermediate, which is then cyclized to yield the final product.

A multi-step synthesis starting from the inexpensive phenylglyoxylonitrile has been developed. The key steps in this process are:

  • Hydrolysis of phenylglyoxylonitrile to phenylglyoxylic acid amide.

  • In situ methanolysis of the amide to produce phenylglyoxylic acid methyl ester.

  • Conversion of the ester to its 2-acetylhydrazone by reacting it with acetylhydrazine.

  • Reaction of the 2-acetylhydrazone with hydrazine monohydrate to form phenylglyoxylic acid hydrazide 2-acetylhydrazone.

  • Cyclization of the hydrazide derivative to yield this compound.

It has been noted that during this synthesis, phenylglyoxylic acid methyl ester 2-acetylhydrazone and phenylglyoxylic acid hydrazide 2-acetylhydrazone exist as E- and Z-isomers. Isomerization of the E-isomer of the hydrazide derivative is a necessary step before the final cyclization to this compound can occur.

Another described pathway involves the condensation of phenylglyoxylic acid amide or phenylglyoxylic acid-N-acetylamide with acetylhydrazide-hydrazone hydrochloride in the presence of p-toluenesulphonic acid as a catalyst. The subsequent addition of anhydrous calcium carbonate as a base facilitates the cyclization to this compound, achieving a reported yield of 89%.

A one-pot synthesis method starting from ethyl benzoylformate has been detailed, providing a high yield and purity of this compound.

  • Step 1: Formation of the Hydrazone

    • In a 1000mL reaction flask equipped with a thermometer and reflux condenser, add 178.18g (1.0 mol) of ethyl benzoylformate.

    • Control the temperature at 25°C and dropwise add 194.5g of a 40 wt% ethanolic solution of acethydrazine (1.05 mol) over approximately 1 hour.

    • Add 11.7g (0.04 mol) of EDTA and maintain the reaction at 25°C for 3 hours.

    • Add another 14.6g (0.05 mol) of EDTA. A solid should precipitate after about 20 minutes of stirring.

    • Continue to incubate the mixture at 25°C for 5 hours.

  • Step 2: Reaction with Hydrazine Hydrate

    • Dilute the reaction solution with 147g of ethanol and adjust the pH to 7 with sodium carbonate, stirring for 30 minutes.

    • Cool the solution to 15°C and add 63.8g of 80 wt% hydrazine hydrate (1.02 mol) dropwise over about 1 hour.

    • Maintain the temperature at 15°C and continue the reaction for 7 hours.

  • Step 3: Cyclization and Product Isolation

    • To the reaction mixture, add 49.2g (0.6 mol) of anhydrous sodium acetate and 1.61g (0.005 mol) of tetrabutylammonium bromide.

    • Heat the mixture to reflux (95 ± 3°C) for 8 hours.

    • Slowly cool the reaction liquid to 0°C to precipitate the solid product.

    • Stir for 30 minutes and then collect the light yellow solid wet product by suction filtration.

    • Wash the solid with ice water, followed by suction filtration.

    • Dry the product at 60°C to obtain pale yellow crystals of this compound.

This one-pot method has been reported to yield 186.0g of this compound with an HPLC purity of 99.2%, corresponding to a yield of 92.0%.

Synthesis from Benzoyl Cyanide

An alternative and industrially significant route to this compound utilizes benzoyl cyanide (phenylglyoxylonitrile) as the starting material. This pathway also involves a multi-step process to construct the triazinone ring.

The general steps for this synthesis are:

  • Hydrolysis and Esterification: Benzoyl cyanide is first hydrolyzed under acidic conditions (H₂SO₄) and then converted to an ester through alcoholysis.

  • Formation of Acetyl Hydrazine: Hydrazine hydrate reacts with methyl acetate to generate acetyl hydrazine.

  • Condensation: The methyl benzoylformate (from step 1) reacts with acetyl hydrazine (from step 2) in the presence of H₂SO₄ to form a hydrazine ester intermediate.

  • Hydrazinolysis: The hydrazine ester suspension is then reacted with hydrazine hydrate to produce benzoyl hydrazine, with methanol and water as by-products.

  • Cyclodehydration: Finally, the benzoyl hydrazine undergoes distillation, reflux, dehydration, and cyclization in a butanol solvent with a catalyst to yield this compound.

A specific protocol for the final cyclodehydration step is described in the patent literature.

  • Method 1: Reflux Conditions

    • In a reaction vessel, combine 18.2g (0.082 mol) of 2-acethydrazide hydrazone-2-phenyl-acetyl hydrazine, 100mL of n-butanol, and 7g (0.085 mol) of anhydrous sodium acetate.

    • Heat the mixture to reflux for 16 hours.

    • After the reaction, remove 95mL of n-butanol by distillation under reduced pressure.

    • Add 50mL of water to the residue and heat to 60°C with stirring for 30 minutes.

    • Cool the mixture to room temperature and collect the solid product by filtration.

    • Wash the solid with 50mL of water and dry to obtain 14.8g (0.072 mol) of this compound with a purity of 98% (yield: 87.0%).

  • Method 2: High-Pressure Conditions

    • In a 1L autoclave, add 44g (0.2 mol) of 2-acethydrazide hydrazone-2-phenyl-acetyl hydrazine, 200mL of methanol, and 2g of anhydrous sodium acetate (0.024 mol).

    • Seal the autoclave and increase the pressure to 0.5-0.6 MPa, which will raise the internal temperature to about 120°C.

    • Carry out the cyclodehydration reaction for 15 hours.

This high-pressure method is reported to offer higher yields and lower production costs by reducing the amount of water-retaining agent needed.

Quantitative Data

The following tables summarize the quantitative data found in the cited literature for the synthesis of this compound.

Table 1: Reaction Conditions and Yields for this compound Synthesis
Starting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Phenylglyoxylic acid amide/N-acetylamideAcetylhydrazide-hydrazone HCl, p-TSA, CaCO₃---89-
Ethyl benzoylformateAcethydrazine, Hydrazine hydrate, NaOAc, TBABEthanol25, 15, 95±31, 7, 892.099.2 (HPLC)
2-acethydrazide hydrazone-2-phenyl-acetyl hydrazineAnhydrous sodium acetaten-ButanolReflux1687.098
2-acethydrazide hydrazone-2-phenyl-acetyl hydrazineAnhydrous sodium acetateMethanol~120 (0.5-0.6 MPa)15--
2-acethydrazide hydrazone-2-phenyl-acetyl hydrazineAnhydrous sodium benzoate, TBABEthanol~80 (Reflux)69598 (HPLC)

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the primary synthesis pathways of this compound.

Synthesis from Phenylglyoxylonitrile

Metamitron_Synthesis_From_Phenylglyoxylonitrile A Phenylglyoxylonitrile B Phenylglyoxylic acid amide A->B Hydrolysis C Phenylglyoxylic acid methyl ester B->C Methanolysis D Phenylglyoxylic acid methyl ester 2-acetylhydrazone C->D Acetylhydrazine E Phenylglyoxylic acid hydrazide 2-acetylhydrazone D->E Hydrazine monohydrate F This compound E->F Cyclization

Caption: Synthesis of this compound from Phenylglyoxylonitrile.

Synthesis from Benzoyl Cyanide

Metamitron_Synthesis_From_Benzoyl_Cyanide cluster_1 Preparation of Reactants cluster_2 Main Synthesis Pathway A Benzoyl Cyanide B Methyl Benzoylformate A->B H2SO4, Alcoholysis E Hydrazine ester intermediate B->E Acetyl Hydrazine, H2SO4 C Hydrazine Hydrate + Methyl Acetate D Acetyl Hydrazine C->D F Benzoyl Hydrazine E->F Hydrazine Hydrate G This compound F->G Cyclodehydration (Butanol, Catalyst)

Caption: Synthesis of this compound starting from Benzoyl Cyanide.

Conclusion

This technical guide has provided an in-depth overview of the discovery and synthesis of the herbicide this compound. The detailed synthesis pathways, experimental protocols, and quantitative data presented offer valuable insights for researchers and professionals in the agrochemical and pharmaceutical industries. The visualized synthesis routes provide a clear and concise understanding of the chemical transformations involved in producing this important molecule. Further research and development in this area could focus on optimizing existing synthesis routes to improve efficiency, reduce costs, and minimize environmental impact.

References

Metamitron in Plants: A Technical Deep Dive into Uptake, Translocation, and Cellular Impact

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metamitron, a selective herbicide belonging to the triazinone chemical class, is a critical tool in modern agriculture, primarily for weed control in sugar beet cultivation. Its efficacy is intrinsically linked to its uptake, translocation, and metabolic fate within the plant. This technical guide provides an in-depth exploration of these core processes, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways.

This compound Uptake and Translocation: The Journey into and Through the Plant

This compound is a systemic herbicide, meaning it is absorbed and moved throughout the plant. It is primarily taken up by the roots from the soil solution and subsequently translocated upwards to the shoots via the xylem.[1][2] Foliar absorption is also possible, contributing to its post-emergence activity.[3]

Quantitative Analysis of Uptake and Translocation

While extensive comparative data across a wide range of species remains a subject of ongoing research, studies provide valuable insights into the dynamics of this compound movement.

Table 1: Foliar Uptake of this compound in Apple Trees

Time After TreatmentThis compound Content in Leaves (mg/g DW)
2 Days2.0
5 DaysSignificantly reduced from 2 days
10 DaysFurther reduced from 5 days

Data adapted from a study on 'Gala Brookfield', 'Golden Delicious', and 'Golden Reinders' apple trees. The study noted that low light conditions could increase this compound absorption by 36-53%.[4]

Research on common lambsquarters (Chenopodium album), a key weed in sugar beet fields, has shown that there are only minor differences in the absorption and translocation of this compound between susceptible and resistant populations.[5] This suggests that resistance mechanisms in this species are less dependent on differential uptake and more on other factors, such as metabolism at the target site.

Mode of Action and Metabolic Fate

This compound's primary mode of action is the inhibition of photosynthesis. It specifically targets Photosystem II (PSII), where it blocks the electron transport chain, leading to a cascade of downstream effects.

Photosystem II Inhibition

This compound disrupts the normal flow of electrons in PSII, which is a critical step in the light-dependent reactions of photosynthesis. This inhibition leads to a halt in the production of ATP and NADPH, the energy and reducing power necessary for carbon fixation. The immediate consequence is a cessation of growth and, ultimately, plant death in susceptible species.

Metabolism in Plants

Once absorbed, this compound is not static. Plants possess enzymatic machinery to metabolize xenobiotics, including herbicides. The primary metabolic pathways for this compound involve two key transformations:

  • Deamination: The removal of an amino group to form deamino-metamitron.

  • N-Glucosidation: The attachment of a glucose molecule to form this compound-N-glucoside.

These metabolic processes are crucial for detoxification and can be a basis for selectivity, where tolerant crops like sugar beet can metabolize the herbicide more rapidly than susceptible weeds. Studies have indicated the involvement of cytochrome P450 monooxygenases in the metabolism of this compound.

Cellular Signaling and Stress Responses

The inhibition of photosynthesis by this compound triggers a series of downstream signaling events and stress responses within the plant cell.

Oxidative Stress and Reactive Oxygen Species (ROS)

The blockage of the electron transport chain in PSII leads to an over-reduction of the photosynthetic apparatus. This energy overload can be transferred to molecular oxygen, resulting in the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. ROS are highly reactive molecules that can cause significant damage to cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress.

Phytohormone Signaling

Recent studies suggest that this compound can influence phytohormone signaling pathways. In apple trees, treatment with this compound has been shown to increase the levels of abscisic acid (ABA) in young fruits. ABA is a key stress hormone in plants, involved in regulating various processes, including stomatal closure, seed dormancy, and responses to environmental stressors. The increase in ABA may be a downstream response to the physiological stress induced by this compound.

Visualizing the Pathways

To better understand the complex interactions, the following diagrams, generated using the DOT language, illustrate the key processes.

Metamitron_Uptake_Translocation cluster_soil Soil cluster_plant Plant cluster_root Root cluster_vasculature Xylem cluster_shoot Shoot (Leaves) Metamitron_in_Soil This compound Root_Uptake Root Absorption Metamitron_in_Soil->Root_Uptake Primary Pathway Xylem_Translocation Upward Translocation Root_Uptake->Xylem_Translocation Target_Site Photosystem II Xylem_Translocation->Target_Site Foliar_Uptake Foliar Absorption Foliar_Uptake->Target_Site Secondary Pathway

This compound uptake and translocation pathways in a plant.

Metamitron_Mode_of_Action This compound This compound PSII Photosystem II This compound->PSII Binds to D1 protein ETC_Block Electron Transport Chain Blocked PSII->ETC_Block Inhibits electron flow ATP_NADPH_Reduction Reduced ATP & NADPH Production ETC_Block->ATP_NADPH_Reduction Photosynthesis_Inhibition Inhibition of Photosynthesis ATP_NADPH_Reduction->Photosynthesis_Inhibition Plant_Death Plant Death Photosynthesis_Inhibition->Plant_Death

Simplified mode of action of this compound in inhibiting photosynthesis.

Metamitron_Stress_Signaling This compound This compound PSII_Inhibition Photosystem II Inhibition This compound->PSII_Inhibition ROS_Production Reactive Oxygen Species (ROS) Production PSII_Inhibition->ROS_Production Electron transport chain disruption ABA_Signaling Abscisic Acid (ABA) Signaling PSII_Inhibition->ABA_Signaling Physiological Stress Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Stress_Response_Genes Expression of Stress Response Genes Oxidative_Stress->Stress_Response_Genes ABA_Signaling->Stress_Response_Genes

This compound-induced stress signaling pathways in plant cells.

Experimental Protocols

The study of this compound uptake and translocation in plants often involves the use of radiolabeled compounds to trace their movement and fate. Below are generalized protocols for such experiments.

Protocol for Root Uptake and Translocation Study

Objective: To quantify the uptake of this compound from a hydroponic solution and its translocation to the shoots.

Materials:

  • Radiolabeled this compound (e.g., 14C-metamitron)

  • Hydroponic growth medium

  • Plant species of interest (e.g., sugar beet, Chenopodium album)

  • Liquid scintillation counter

  • Biological oxidizer

  • Growth chamber with controlled environment

Procedure:

  • Plant Culture: Germinate and grow plants hydroponically in a complete nutrient solution until they reach the desired growth stage (e.g., 2-4 true leaves).

  • Radiolabeling: Prepare a treatment solution by adding a known concentration of 14C-metamitron to the hydroponic medium.

  • Exposure: Transfer the plants to the radiolabeled solution. At specified time intervals (e.g., 6, 12, 24, 48, 72 hours), harvest a subset of plants.

  • Sample Preparation:

    • Carefully separate the roots and shoots.

    • Rinse the roots thoroughly with non-radiolabeled nutrient solution to remove any surface-adhered herbicide.

    • Dry the plant parts to a constant weight.

  • Quantification:

    • Combust the dried plant samples in a biological oxidizer to convert the 14C to 14CO2.

    • Trap the 14CO2 in a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the amount of this compound in the roots and shoots at each time point. Express the data as a percentage of the total applied radioactivity or as concentration per unit of dry weight. The translocation factor can be calculated as the ratio of the concentration of the herbicide in the shoot to the concentration in the root.

Protocol for Foliar Uptake and Translocation Study

Objective: To determine the rate of this compound absorption through the leaves and its subsequent movement within the plant.

Materials:

  • Radiolabeled this compound (e.g., 14C-metamitron)

  • Microsyringe

  • Surfactant (if required for application)

  • Washing solution (e.g., ethanol:water mixture)

  • Liquid scintillation counter

  • Biological oxidizer or phosphor imager

  • Growth chamber

Procedure:

  • Plant Culture: Grow plants in pots containing soil or a suitable growth medium to the desired stage.

  • Radiolabeling: Apply a precise microdroplet of 14C-metamitron solution to a specific area of a mature leaf using a microsyringe.

  • Incubation: Return the plants to the growth chamber for various time periods.

  • Sample Processing:

    • At each harvest time, carefully excise the treated leaf.

    • Wash the surface of the treated leaf with a washing solution to remove unabsorbed herbicide. Measure the radioactivity in the wash solution to quantify the unabsorbed amount.

    • Separate the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

  • Quantification:

    • Analyze the radioactivity in each plant part using liquid scintillation counting after combustion or visualize the distribution of radioactivity using a phosphor imager.

  • Data Analysis: Calculate the percentage of applied this compound that was absorbed and translocated to different plant parts over time.

Conclusion

Understanding the intricate processes of this compound uptake, translocation, and metabolism is paramount for optimizing its use in weed management and for developing new herbicidal technologies. This guide provides a foundational overview of these mechanisms, supported by available data and established experimental protocols. Further research, particularly in generating comparative quantitative data across a broader range of plant species and elucidating the detailed molecular signaling cascades, will continue to enhance our knowledge and application of this important herbicide.

References

The Biochemical Pathway of Metamitron in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metamitron, a selective triazinone herbicide, is widely utilized in agriculture, primarily for weed control in sugar beet cultivation.[1] Its efficacy lies in its ability to disrupt the photosynthetic process in susceptible plant species. This technical guide provides an in-depth exploration of the biochemical pathway of this compound in plants, detailing its mode of action, uptake, translocation, and metabolism. The document synthesizes quantitative data from various studies, presents detailed experimental protocols for key analytical methods, and includes visualizations of the core pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in plant science and drug development.

Mode of Action: Inhibition of Photosystem II

This compound's primary mode of action is the inhibition of photosynthesis by targeting Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.[2][3][4] Specifically, this compound disrupts the photosynthetic electron transport chain by binding to the D1 protein of the PSII complex. This binding action blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), effectively halting the linear electron flow.

The inhibition of electron transport leads to a cascade of events within the chloroplast:

  • Reduced ATP and NADPH Production: The blockage of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is essential for ATP synthesis. Consequently, the production of NADPH, the final electron acceptor in the light-dependent reactions, is also halted.

  • Induction of Chlorophyll Fluorescence: With the electron transport chain blocked, the absorbed light energy cannot be utilized for photochemistry and is dissipated as chlorophyll fluorescence. This phenomenon is a key indicator of PSII inhibition and can be quantified to assess the herbicide's effect.

  • Generation of Reactive Oxygen Species (ROS): The disruption of electron flow can lead to the formation of ROS, causing oxidative stress and subsequent damage to cellular components.

  • Inhibition of Carbon Fixation: The lack of ATP and NADPH, which are crucial for the Calvin cycle, leads to a cessation of carbon dioxide fixation and carbohydrate synthesis. This energy deficit ultimately results in the starvation and death of the susceptible plant.

Uptake and Translocation

This compound can be absorbed by plants through both their roots and foliage. Following absorption, it is translocated throughout the plant, primarily via the xylem in an acropetal direction (upwards from the roots to the shoots and leaves). The efficiency of uptake and translocation can vary between plant species and is influenced by environmental factors.

Metabolism and Detoxification

The selectivity of this compound, particularly its safety for sugar beets, is largely attributed to the differential metabolism rates between tolerant and susceptible species. Tolerant plants, like sugar beet, can rapidly metabolize this compound into non-toxic compounds, thus preventing the inhibition of PSII. In contrast, susceptible weeds metabolize the herbicide at a much slower rate, allowing the active compound to accumulate and exert its phytotoxic effects.

The primary metabolic pathways for this compound detoxification in plants involve two key reactions:

  • Deamination: The removal of the amino group from the this compound molecule to form deamino-metamitron .

  • N-Glucosylation: The conjugation of a glucose molecule to the this compound structure, forming This compound-N-glucoside .

These metabolic products are significantly less phytotoxic than the parent this compound molecule. The detoxification process is often catalyzed by cytochrome P450 monooxygenases.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the impact of this compound on key physiological and biochemical parameters in plants.

Table 1: Effects of this compound on Photosynthetic Parameters

Plant SpeciesThis compound ConcentrationParameterEffectReference
'SunCrisp' AppleNot specifiedΦPSII20% reduction 1 day after application; 15% reduction 3 days after application.
'SunCrisp' Apple (with non-ionic surfactant)Not specifiedΦPSII60% reduction 1 day after application; 47% reduction 3 days after application; 28% reduction 5 days after application.
Peach> 200 mg·L⁻¹Leaf Chlorophyll ContentSignificant reduction.
'Contender' Peach200 or 300 mg·L⁻¹Leaf Chlorophyll ContentSignificantly lower compared to control.
Apple300 mg·L⁻¹Fruit SetReduced.
Peach300 mg·L⁻¹Fruit SetNo effect.
'Golden Delicious' Reinders® & 'Fuji' KIKU®8 AppleConcentration-dependentFruit SetReduced.
'Golden Delicious' Reinders® & 'Fuji' KIKU®8 AppleNot specifiedNet PhotosynthesisStrongly inhibited.
'Golden Reinders' Apple (25/7.5 °C)247.5 ppmNet Photosynthesis (Pn)Reached minimum values representing 42% and 36% of control at D4 and D7 respectively.
'Golden Reinders' Apple (25/7.5 °C)247.5 ppmTotal RuBisCO activityDeclines between ~30% and 60% from D4 to D14.

Table 2: this compound Residues in Soil and Sugar Beet Plants

Application Rate (kg a.i. ha⁻¹)Time After Application (Days)Residue in Soil (mg kg⁻¹)Residue in Plant (mg kg⁻¹)Reference
3.501.252.85
3.5150.420.15
3.5300.18Not Detected
7.002.485.62
7.0150.850.32
7.0300.35Not Detected
7.090DetectedNot Detected

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biochemical pathway of this compound in plants.

Measurement of Chlorophyll a Fluorescence

Objective: To assess the impact of this compound on the efficiency of Photosystem II.

Materials:

  • Handy-PEA fluorometer (Hansatech Instruments Ltd., UK) or similar modulated fluorometer.

  • Leaf clips.

  • This compound solutions of desired concentrations.

  • Control solution (without herbicide).

  • Test plants.

Procedure:

  • Plant Treatment: Apply this compound solutions and a control solution to the test plants according to the experimental design.

  • Dark Adaptation: Before each measurement, dark-adapt the leaves for a minimum of 30 minutes using leaf clips. This ensures that all reaction centers of PSII are open.

  • Measurement:

    • Attach the fluorometer's sensor to the dark-adapted leaf surface.

    • Record the initial fluorescence (F₀) by applying a weak modulated measuring light.

    • Apply a saturating pulse of high-intensity light (e.g., >3000 µmol m⁻² s⁻¹) for a short duration (e.g., 1 second) to measure the maximum fluorescence (Fm).

  • Data Analysis: Calculate the maximum quantum yield of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - F₀) / Fm . A decrease in the Fv/Fm ratio indicates stress on PSII. Other parameters such as the effective quantum yield of PSII (ΦPSII) can also be determined under actinic light.

Determination of Net Photosynthesis (Gas Exchange)

Objective: To quantify the effect of this compound on the rate of carbon dioxide assimilation.

Materials:

  • Portable photosynthesis system (e.g., LI-6400, LI-COR Biosciences).

  • This compound-treated and control plants.

Procedure:

  • System Calibration: Calibrate the photosynthesis system according to the manufacturer's instructions.

  • Environmental Control: Set the conditions within the leaf cuvette to mimic the ambient environment of the plant or to a standardized condition (e.g., light intensity, CO₂ concentration, temperature, and humidity).

  • Measurement:

    • Enclose a fully expanded leaf from a treated or control plant within the cuvette.

    • Allow the leaf to acclimate to the cuvette conditions until a steady-state gas exchange rate is achieved.

    • Record the net CO₂ assimilation rate (Pn), stomatal conductance (gs), and transpiration rate (E).

  • Data Analysis: Compare the Pn values of this compound-treated plants with those of the control plants to determine the extent of photosynthetic inhibition.

Herbicide Uptake and Translocation using ¹⁴C-Metamitron

Objective: To trace the absorption and movement of this compound within the plant.

Materials:

  • ¹⁴C-labeled this compound.

  • Microsyringe.

  • Test plants.

  • Liquid scintillation counter.

  • Biological oxidizer.

  • Phosphor imager or X-ray film for autoradiography.

Procedure:

  • Treatment Application:

    • Apply a known amount of ¹⁴C-Metamitron solution in small droplets to a specific leaf (e.g., the fourth fully expanded leaf) of the test plant using a microsyringe.

  • Harvesting: At predetermined time intervals after application, harvest the plants.

  • Quantification of Uptake:

    • Carefully wash the treated leaf with a suitable solvent (e.g., ethanol:water mixture) to remove any unabsorbed herbicide.

    • Measure the radioactivity in the wash solution using a liquid scintillation counter.

    • Calculate the amount of absorbed this compound by subtracting the unabsorbed amount from the total amount applied.

  • Quantification of Translocation:

    • Section the plant into different parts (e.g., treated leaf, other leaves, stem, roots).

    • Dry and combust each plant part in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂.

    • Trap the ¹⁴CO₂ in a scintillation cocktail and measure the radioactivity.

    • Determine the percentage of absorbed ¹⁴C-Metamitron that has translocated to different plant parts.

  • Visualization of Translocation (Autoradiography):

    • Press the whole plant against a phosphor imager screen or X-ray film for a specific duration.

    • Develop the image to visualize the distribution of the radiolabeled herbicide within the plant.

Analysis of this compound and its Metabolites by HPLC

Objective: To identify and quantify this compound and its primary metabolites in plant tissues.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometer).

  • Analytical standards of this compound, deamino-metamitron, and this compound-N-glucoside.

  • Plant tissue samples from treated and control plants.

  • Extraction solvents (e.g., methanol, acetonitrile).

  • Solid-phase extraction (SPE) cartridges for sample cleanup.

Procedure:

  • Sample Extraction:

    • Homogenize the plant tissue samples.

    • Extract this compound and its metabolites using an appropriate solvent.

    • Centrifuge and collect the supernatant.

  • Sample Cleanup:

    • Pass the extract through an SPE cartridge to remove interfering compounds.

    • Elute the analytes of interest.

  • HPLC Analysis:

    • Inject the cleaned-up sample into the HPLC system.

    • Separate the compounds using a suitable column and mobile phase gradient.

    • Detect and quantify this compound and its metabolites by comparing their retention times and peak areas to those of the analytical standards.

Visualizations

Biochemical Pathway of this compound

Metamitron_Pathway This compound This compound Uptake Uptake (Roots & Foliage) This compound->Uptake Absorption Metabolism Metabolism (Detoxification) This compound->Metabolism In tolerant plants Translocation Translocation (Xylem) Uptake->Translocation PSII Photosystem II (D1 Protein) Translocation->PSII Accumulation in Chloroplasts ElectronTransport Electron Transport Chain PSII->ElectronTransport Inhibition ATP_NADPH ATP & NADPH Production ElectronTransport->ATP_NADPH Inhibition CO2_Fixation CO2 Fixation (Calvin Cycle) ATP_NADPH->CO2_Fixation Inhibition PlantDeath Plant Death CO2_Fixation->PlantDeath Leads to Deamino Deamino-metamitron Metabolism->Deamino N_Glucoside This compound-N-glucoside Metabolism->N_Glucoside Herbicide_Workflow cluster_measurements Physiological & Biochemical Measurements PlantTreatment Plant Treatment with this compound ChlorophyllFluorescence Chlorophyll Fluorescence (Fv/Fm, ΦPSII) PlantTreatment->ChlorophyllFluorescence GasExchange Gas Exchange (Net Photosynthesis) PlantTreatment->GasExchange UptakeTranslocation Uptake & Translocation (¹⁴C-Metamitron) PlantTreatment->UptakeTranslocation MetaboliteAnalysis Metabolite Analysis (HPLC) PlantTreatment->MetaboliteAnalysis DataAnalysis Data Analysis & Interpretation ChlorophyllFluorescence->DataAnalysis GasExchange->DataAnalysis UptakeTranslocation->DataAnalysis MetaboliteAnalysis->DataAnalysis Conclusion Conclusion on Herbicide Efficacy & Plant Response DataAnalysis->Conclusion Detoxification_Pathway cluster_detox Detoxification Reactions This compound This compound (Active Herbicide) Deamination Deamination This compound->Deamination Glucosylation N-Glucosylation This compound->Glucosylation Deamino_this compound Deamino-metamitron (Inactive) Deamination->Deamino_this compound Metamitron_Glucoside This compound-N-glucoside (Inactive) Glucosylation->Metamitron_Glucoside

References

Metamitron degradation products in soil and water

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Degradation Products of Metamitron in Soil and Water

Introduction

This compound is a selective systemic herbicide belonging to the triazinone class, primarily used for weed control in sugar beet cultivation.[1][2] Its mode of action involves the inhibition of photosystem II, thereby disrupting electron transport in target weeds.[1] The environmental fate of this compound, particularly its degradation in soil and water, is a critical area of research to assess its potential for contamination and long-term ecological impact. This guide provides a comprehensive overview of the degradation products of this compound, the pathways of transformation, and the experimental methodologies used for their analysis.

Degradation of this compound in Soil

The degradation of this compound in soil is a complex process influenced by a combination of microbial and abiotic factors. The persistence of this compound in soil can vary, with reported half-lives (DT50) in aerobic soil ranging from 3.4 to 39 days, classifying it as slightly to moderately persistent.[3] However, under anaerobic conditions, its persistence increases significantly, with half-lives ranging from 27 to 299 days.[3]

Degradation Pathways in Soil

Microbial degradation is the primary pathway for the elimination of this compound from soil. Studies have identified two main microbial degradation routes in soil: the "desamino pathway" and the "Rhodococcus pathway". The desamino pathway is considered relevant for the growth metabolism of microorganisms, while the Rhodococcus pathway appears to be more prominent during later phases of biodegradation, possibly related to starvation conditions.

Major Degradation Products in Soil

The principal degradation product of this compound in soil is desamino-metamitron . This metabolite is formed through the removal of the amino group from the parent compound. Desamino-metamitron is also mobile in soil. Other major degradates that have been identified include 3-methyl-6-phenyl-1,2,4,5-tetrazine (M1), (2-acetylhydrazineylidene)-2-phenylacetic acid (M2), and 4-Amino-6-(3-hydroxyphenyl)-3-methyl-1,2,4-triazin-5(4H)-one (M3).

Factors Influencing Degradation in Soil

Several environmental factors significantly influence the rate of this compound degradation in soil:

  • Temperature: Higher temperatures generally lead to faster degradation rates.

  • Oxygen Availability: Aerobic conditions favor more rapid degradation compared to anaerobic conditions. Oxygen inhibition has been shown to decrease the transformation rate of this compound.

  • Soil Organic Matter and Sorption: this compound can be sorbed to soil organic carbon, which can reduce its bioavailability for microbial degradation and increase its persistence. The organic carbon-water partitioning coefficient (Koc) for this compound is approximately 53 mL/g, while for desamino-metamitron, it is around 78 mL/g, indicating both are mobile.

  • Soil Moisture: Soil moisture content affects microbial activity and, consequently, the rate of degradation.

  • pH: The pH of the soil can influence both microbial activity and the chemical stability of this compound.

  • Microbial Community: The presence of specific microbial populations capable of degrading this compound is crucial. Gram-negative bacteria, Gram-positive bacteria, and actinobacteria have been identified as key players in the degradation process in soil.

Quantitative Data on this compound Degradation in Soil

ParameterConditionValueReference
Aerobic Soil Metabolism DT50 20°C3.4 - 39 days
Anaerobic Soil Metabolism DT50 20°C27 - 299 days
Soil Photolysis Half-life -40 days
Field Dissipation Half-life -2.0 - 16 days
Desamino-metamitron DT50 Field Conditions14.3 - 24.3 days
Organic Carbon Partition Coefficient (Koc) - this compound -53 mL/g
Organic Carbon Partition Coefficient (Koc) - Desamino-metamitron -78 mL/g

Degradation of this compound in Water

In aquatic environments, this compound degradation is influenced by photolysis, hydrolysis, and microbial activity. The persistence of this compound in water is generally lower than in soil, especially under conditions that favor abiotic degradation.

Degradation Pathways in Water

  • Photolysis: this compound is highly susceptible to degradation by sunlight in water. The aqueous photolysis half-life is very short, reported to be as low as 0.037 days. Photodegradation in water can lead to the formation of desamino-metamitron.

  • Hydrolysis: this compound is subject to hydrolysis, with the rate being highly dependent on pH. It is relatively stable under acidic and neutral conditions but degrades more rapidly under alkaline conditions.

  • Microbial Degradation: In water-sediment systems, microbial activity plays a key role in the degradation of this compound. Mineralization of this compound is significantly higher in water-sediment systems compared to water alone, highlighting the importance of sediment microorganisms. In these systems, degradation can proceed initially via 4-(dimethylimino)-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one, potentially related to microbial growth, and later via desamino-metamitron, which may be associated with starvation conditions.

Major Degradation Products in Water

Similar to soil, desamino-metamitron is a major degradation product of this compound in water. Other degradates identified in drinking water risk assessments include M1, M2, and M3.

Quantitative Data on this compound Degradation in Water

ParameterConditionValueReference
Aqueous Photolysis Half-life pH 7, 25°C0.037 days
Hydrolysis Half-life pH 4, 20°C224 days
Hydrolysis Half-life pH 7, 20°C158 days
Hydrolysis Half-life pH 9, 20°C5.7 days
Aerobic Aquatic Metabolism DT50 20°C9 - 49 days
Anaerobic Aquatic Metabolism DT50 Mainly alkaline3.7 - 6.1 days

Experimental Methodologies

The analysis of this compound and its degradation products in soil and water typically involves sophisticated analytical techniques.

Sample Preparation and Extraction

  • Soil: Extraction from soil is commonly performed using organic solvents such as methanol. A clean-up step, for instance, using a C18 solid-phase extraction (SPE) column, is often necessary to remove interfering matrix components.

  • Water: For water samples, a common method is liquid chromatography-tandem mass spectrometry (LC/MS/MS) with a limit of quantification (LOQ) around 0.05 µg/L for both this compound and desamino-metamitron.

Analytical Techniques

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a widely used technique for the determination of this compound. Reversed-phase (RP)-HPLC methods have been developed and validated for its analysis in soil.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): This is a highly sensitive and selective method for the quantification of this compound and its degradation products at trace levels in environmental matrices. It is the preferred method for analyzing these compounds in water.

  • QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been applied for the analysis of this compound and its metabolites in various matrices, including plant and livestock commodities, coupled with LC/MS/MS.

Visualizations

Degradation Pathways

Metamitron_Degradation_Soil This compound This compound Desamino Desamino-metamitron This compound->Desamino Desamino Pathway (Microbial) Rhodococcus Rhodococcus Pathway Intermediates This compound->Rhodococcus Rhodococcus Pathway (Microbial) Mineralization CO2 + H2O (Mineralization) Desamino->Mineralization Biomass Incorporation into Microbial Biomass Desamino->Biomass Rhodococcus->Mineralization Rhodococcus->Biomass

Caption: Simplified microbial degradation pathways of this compound in soil.

Metamitron_Degradation_Water This compound This compound Desamino Desamino-metamitron This compound->Desamino Photolysis / Microbial Hydrolysis_Products Hydrolysis Products This compound->Hydrolysis_Products Hydrolysis (alkaline) Photodegradation_Products Other Photodegradation Products This compound->Photodegradation_Products Photolysis Mineralization CO2 + H2O (Mineralization) Desamino->Mineralization Microbial Hydrolysis_Products->Mineralization Microbial

Caption: Major degradation pathways of this compound in water.

Experimental Workflow

Experimental_Workflow Sample Soil or Water Sample Collection Extraction Extraction (e.g., Methanol for soil) Sample->Extraction Cleanup Clean-up (e.g., Solid-Phase Extraction) Extraction->Cleanup Analysis Instrumental Analysis (HPLC-UV or LC/MS/MS) Cleanup->Analysis Data Data Processing and Quantification Analysis->Data

References

An In-depth Technical Guide on the Environmental Fate of Metamitron and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metamitron is a selective systemic herbicide belonging to the triazinone chemical class, primarily used for weed control in sugar beet cultivation.[1][2][3] It functions by inhibiting photosystem II, a critical process in plant photosynthesis.[3][4] Given its widespread agricultural use, a thorough understanding of the environmental fate of this compound and its principal metabolites is crucial for assessing its ecological impact and ensuring environmental safety. This guide provides a comprehensive overview of the degradation, sorption, and mobility of this compound in various environmental compartments, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Physicochemical Properties

The environmental behavior of a pesticide is significantly influenced by its intrinsic physicochemical properties. Key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 202.22 g/mol
Water Solubility 1680 mg/L (at 20°C, pH 7)
Vapor Pressure 3.01 x 10⁻⁷ Pa (at 20°C)
Log K_ow_ (Octanol-Water Partition Coefficient) 0.96
Mean K_d_ (Soil/Water Partition Coefficient) 0.99 mL/g
Mean K_oc_ (Organic Carbon-Normalized Sorption Coefficient) 53 mL/g

Environmental Degradation Pathways

This compound undergoes degradation in the environment through a combination of abiotic and biotic processes. The primary degradation product consistently identified across various environmental matrices is desamino-metamitron.

Abiotic Degradation

3.1.1 Hydrolysis this compound is relatively stable to hydrolysis under acidic and neutral conditions. However, its degradation is significantly accelerated under alkaline conditions. The hydrolysis half-life is pH-dependent, decreasing as the pH increases.

3.1.2 Photodegradation Photodegradation is a significant dissipation pathway for this compound, particularly in aqueous environments. In water, this compound degrades rapidly under photolytic conditions, with a half-life of less than an hour. Soil photolysis occurs more slowly, with a reported half-life of 40 days. The major photodegradation product in both water and soil is desamino-metamitron.

Biotic Degradation

Microbial degradation is a key process in the dissipation of this compound from soil and aquatic systems. Several bacterial species have been identified that can degrade this compound, with some, like Rhodococcus sp., capable of utilizing it as a sole source of carbon.

3.2.1 Aerobic and Anaerobic Degradation this compound degrades under both aerobic and anaerobic conditions in soil and aquatic environments. Degradation is generally faster under aerobic conditions.

  • Aerobic Soil Metabolism: The half-life (DT50) of this compound in aerobic soil ranges from 3.4 to 39 days.

  • Anaerobic Soil Metabolism: Under anaerobic conditions in soil, the DT50 ranges from 27 to 299 days.

  • Aerobic Aquatic Metabolism: In aerobic aquatic systems, the DT50 ranges from 9 to 49 days.

  • Anaerobic Aquatic Metabolism: In anaerobic aquatic environments, the DT50 is shorter, ranging from 3.7 to 6.1 days.

3.2.2 Microbial Degradation Pathways Two primary microbial degradation pathways for this compound in soil have been identified: the "desamino pathway" and the "Rhodococcus pathway". The "desamino pathway" is also observed in water-sediment systems.

Metamitron_Degradation This compound This compound Desamino_this compound Desamino-metamitron This compound->Desamino_this compound Deamination ('Desamino Pathway') Rhodococcus_Intermediates Rhodococcus Pathway Intermediates This compound->Rhodococcus_Intermediates Phenyl Ring Cleavage ('Rhodococcus Pathway') Mineralization Mineralization (CO2) Desamino_this compound->Mineralization Biomass Incorporation into Biomass Desamino_this compound->Biomass NER Non-Extractable Residues (NER) Desamino_this compound->NER Rhodococcus_Intermediates->Mineralization Rhodococcus_Intermediates->Biomass Rhodococcus_Intermediates->NER

This compound microbial degradation pathways.

Sorption and Mobility

The mobility of this compound in soil is governed by its sorption to soil particles. Sorption is influenced by soil properties, particularly organic matter content, clay content, and the nature of exchangeable cations.

  • Sorption Coefficients: this compound has a mean organic carbon-normalized sorption coefficient (Koc) of 53 mL/g, while its major metabolite, desamino-metamitron, has a mean Koc of 78 mL/g.

  • Mobility Classification: Based on these Koc values, both this compound and desamino-metamitron are classified as mobile in soil. Studies have shown this compound to be moderately mobile in 74% and mobile in 26% of the soils studied. Increased organic matter and clay content lead to higher sorption and reduced mobility.

Metabolism in Plants

This compound is absorbed by both the roots and leaves of plants. Inside the plant, it undergoes metabolic transformation. The primary metabolites identified in plants are deamino-metamitron and this compound-N-glucoside.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the environmental fate of this compound.

Table 1: Environmental Degradation Half-lives (DT₅₀) of this compound

Medium/ConditionDT₅₀ (days)Reference
Hydrolysis (20°C)
pH 4224
pH 7158
pH 95.7
Photodegradation
Aqueous Photolysis0.037
Soil Photolysis40
Soil Metabolism
Aerobic3.4 - 39
Anaerobic27 - 299
Aquatic Metabolism
Aerobic9 - 49
Anaerobic3.7 - 6.1
Field Dissipation 2 - 16

Table 2: Sorption Coefficients of this compound and Desamino-metamitron

CompoundMean K_d_ (mL/g)Mean K_oc_ (mL/g)Mobility ClassificationReference
This compound 0.9953Mobile
Desamino-metamitron Not specified78Mobile

Experimental Protocols

Analytical Methodology for Environmental Samples

The quantitative determination of this compound and its metabolite desamino-metamitron in environmental matrices like water and soil is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation (Water): Water samples can often be analyzed directly after filtration. For trace analysis, solid-phase extraction (SPE) may be used for sample concentration and cleanup.

  • Sample Preparation (Soil): Soil samples are typically extracted with an organic solvent such as methanol. The extract is then filtered and may require a cleanup step using SPE (e.g., C18 cartridges) to remove interfering matrix components.

  • LC-MS/MS Conditions:

    • Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used.

      • Column: A C18 column (e.g., Phenomenex Synergi Fusion-RP) is often employed.

      • Mobile Phase: A gradient of water and acetonitrile, often with additives like acetic acid, is used for separation.

    • Mass Spectrometry:

      • Ionization: Positive electrospray ionization (ESI) is a common ionization technique.

      • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes in the samples to those of calibration standards. The Limit of Quantification (LOQ) is typically in the low µg/L range for water and µg/kg range for soil.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Environmental Sample (Water or Soil) Extraction Extraction (for soil) Sample->Extraction Cleanup Cleanup / Concentration (SPE) Extraction->Cleanup LC RP-HPLC Separation Cleanup->LC MS Tandem MS Detection (MRM Mode) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Results Quantification->Reporting

General workflow for the analysis of this compound.
Soil Sorption Experiment (Batch Equilibrium Method)

This protocol is used to determine the soil-water partition coefficients (Kd and Koc).

  • Soil Preparation: Air-dry and sieve the soil to be tested. Characterize the soil for properties such as pH, organic carbon content, and texture.

  • Solution Preparation: Prepare a stock solution of this compound in a 0.01 M CaCl₂ solution. Create a series of dilutions from the stock solution.

  • Equilibration: Add a known mass of soil to a series of centrifuge tubes. Add a known volume of each this compound solution to the tubes.

  • Shaking: Shake the tubes at a constant temperature for a predetermined time (e.g., 24 hours) to reach equilibrium.

  • Separation: Centrifuge the tubes to separate the soil from the aqueous phase.

  • Analysis: Analyze the supernatant for the concentration of this compound using an appropriate analytical method (e.g., LC-MS/MS).

  • Calculation: The amount of this compound sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The Kd value is calculated as the ratio of the concentration of this compound in the soil to the concentration in the water at equilibrium. The Koc value is then calculated by normalizing the Kd value to the organic carbon content of the soil.

Sorption_Experiment Soil 1. Prepare Soil (Dry, Sieve, Characterize) Equilibrate 3. Add Soil and Solution to Tubes Soil->Equilibrate Solution 2. Prepare this compound Solutions (in 0.01 M CaCl2) Solution->Equilibrate Shake 4. Shake to Equilibrate (e.g., 24h at constant T) Equilibrate->Shake Centrifuge 5. Centrifuge to Separate Phases Shake->Centrifuge Analyze 6. Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze Calculate 7. Calculate Sorbed Amount, Kd, and Koc Analyze->Calculate

Workflow for a batch equilibrium sorption experiment.

References

Metamitron: A Technical Guide to its Application as a Chemical Thinner in Fruit Trees

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metamitron, a triazinone herbicide, has emerged as a significant tool for crop load management in modern fruit production. Its efficacy as a chemical thinner in pome and stone fruits is well-documented, offering a reliable alternative to traditional thinning agents and manual labor. This technical guide provides an in-depth analysis of this compound's mechanism of action, detailed experimental protocols for its evaluation, and a comprehensive summary of its effects on various fruit tree species. The information is intended to support researchers and scientists in the fields of horticulture, plant physiology, and agrochemical development.

Introduction

Crop load management is a critical practice in fruit cultivation to ensure optimal fruit size, quality, and consistent annual yields.[1][2] Chemical thinning is the most prevalent method for achieving this due to its cost-effectiveness and efficiency.[3] this compound, originally developed as a selective herbicide for sugar beet production, has been successfully repurposed as a post-bloom chemical thinner for fruit trees.[4] Its unique mode of action, which involves the temporary inhibition of photosynthesis, provides a distinct advantage over hormonal thinning agents.[5] This guide synthesizes the current scientific understanding of this compound's application in fruit thinning.

Mechanism of Action: A Photosynthesis Inhibitor

This compound's primary mode of action is the inhibition of Photosystem II (PSII) in the chloroplasts of plant cells. It functions by blocking the electron transfer between the primary (QA) and secondary (QB) quinone acceptors within the PSII reaction center. This disruption of the photosynthetic electron transport chain leads to a temporary reduction in the production of carbohydrates (photosynthates).

This induced carbohydrate deficit creates a period of metabolic stress for the tree. During the critical post-bloom period, developing fruitlets are in intense competition with vegetative growth for these essential energy resources. The temporary shortage of carbohydrates preferentially affects the smaller, weaker fruitlets, leading to their abscission, while the larger, dominant "king" fruit are more likely to be retained. This process of selective fruit drop is the basis for this compound's thinning effect. The inhibition of photosynthesis is transient, with trees typically recovering their full photosynthetic capacity within a few weeks of application.

The thinning effect of this compound is also linked to hormonal changes within the plant. The reduced carbohydrate supply can lead to an increase in abscisic acid (ABA) content and a decrease in the ratio of auxins (IAA), gibberellins (GA3), and zeatin (Z) to ABA, further promoting fruitlet drop.

Below is a diagram illustrating the signaling pathway of this compound's action.

Metamitron_Signaling_Pathway This compound This compound Application (Foliar Spray) PSII Photosystem II (PSII) in Chloroplasts This compound->PSII Uptake by leaves ElectronTransport Inhibition of Electron Transport (QA to QB) PSII->ElectronTransport Carbohydrate Reduced Carbohydrate Production (Photosynthesis) ElectronTransport->Carbohydrate Hormone Altered Hormone Balance (Increased ABA, Decreased Auxin/GA/Zeatin) Carbohydrate->Hormone Competition Increased Competition for Limited Carbohydrates Carbohydrate->Competition FruitletDrop Abscission of Weaker Fruitlets Hormone->FruitletDrop Competition->FruitletDrop CropLoad Reduced Crop Load FruitletDrop->CropLoad FruitQuality Improved Fruit Size and Quality CropLoad->FruitQuality

Caption: Signaling pathway of this compound-induced fruit thinning.

Experimental Protocols

The following sections detail generalized experimental protocols for evaluating the efficacy of this compound as a chemical thinner, based on methodologies reported in the scientific literature.

Plant Material and Experimental Design
  • Tree Selection: Utilize healthy, uniform, and mature fruit trees of the desired cultivar and rootstock combination. Trees should have a consistent and adequate bloom density.

  • Experimental Unit: The experimental unit is typically a single tree or a plot of multiple adjacent trees.

  • Replication: Treatments should be replicated multiple times (e.g., 5-10 replicates) to ensure statistical validity.

  • Design: Employ a randomized complete block design to account for orchard variability.

  • Control Groups: Include an untreated control and a standard industry thinner (e.g., 6-benzyladenine, NAA, carbaryl) for comparison. A hand-thinned control can also be included to represent the ideal thinning outcome.

Treatment Application
  • This compound Formulation: Utilize a commercial formulation of this compound (e.g., Brevis®, Goltix®) and specify the concentration of the active ingredient.

  • Application Rates: Test a range of concentrations, typically between 150 and 500 mg·L⁻¹ (ppm). Rates can also be expressed per hectare (e.g., 1.1 to 1.65 kg ha⁻¹).

  • Application Timing: Apply treatments at specific fruitlet diameter stages, commonly ranging from petal fall (5-7 mm) to 20 mm. Multiple applications can also be tested.

  • Spray Volume: Apply sprays to the point of drip, ensuring thorough coverage of the canopy. Use a calibrated airblast sprayer or a handgun sprayer for smaller-scale trials. Water volume should be calculated based on tree row volume.

  • Adjuvants: The inclusion of a non-ionic surfactant may be evaluated for its effect on efficacy.

  • Environmental Conditions: Record weather conditions (temperature, solar radiation, humidity) before, during, and after application, as these can significantly influence thinning efficacy.

Data Collection and Analysis
  • Fruit Set: Determine the initial number of flower clusters on selected limbs before treatment. After the natural "June drop," count the number of remaining fruit on the same limbs to calculate the final fruit set (fruit per 100 flower clusters).

  • Crop Load: Measure the trunk cross-sectional area (TCSA) and count the total number of fruit per tree at harvest. Crop load is expressed as the number of fruit per cm² of TCSA.

  • Yield: Record the total weight of harvested fruit per tree ( kg/tree ).

  • Fruit Quality: At harvest, assess a random sample of fruit (e.g., 25-50 fruit per tree) for:

    • Fruit Weight (g): Individually weigh each fruit.

    • Fruit Diameter (mm): Measure the equatorial diameter of each fruit.

    • Soluble Solids Content (°Brix): Measure using a refractometer.

    • Firmness ( kg/cm ² or N): Measure using a penetrometer.

    • Starch Index: Assess using the iodine-starch test.

    • Russeting: Visually score the percentage of the fruit surface affected by russeting.

  • Return Bloom: In the spring following the experiment, assess the bloom density on each tree to determine the effect of the thinning treatments on biennial bearing.

  • Photosynthetic Measurements: To directly assess the physiological impact, measure chlorophyll fluorescence parameters (e.g., Fv/Fm, ΦPSII) and net photosynthetic rate (Pn) using a portable photosynthesis system at various time points after application.

  • Statistical Analysis: Analyze the collected data using analysis of variance (ANOVA) and appropriate mean separation tests (e.g., Tukey's HSD) to determine significant differences between treatments.

Below is a diagram illustrating a typical experimental workflow for evaluating this compound.

Experimental_Workflow Start Start: Tree Selection & Experimental Design Bloom Bloom: Select & Tag Limbs, Count Flower Clusters Start->Bloom Application Treatment Application (this compound, Controls) at Target Fruitlet Size Bloom->Application Photosynthesis Post-Application: Photosynthesis & Chlorophyll Fluorescence Measurements Application->Photosynthesis FruitSet Post 'June Drop': Count Final Fruit Set Photosynthesis->FruitSet Harvest Harvest: Measure Yield, Crop Load & Fruit Quality FruitSet->Harvest ReturnBloom Following Spring: Assess Return Bloom Harvest->ReturnBloom Analysis Data Analysis & Interpretation ReturnBloom->Analysis

References

Metamitron's Modulation of Photoprotective Mechanisms in Apples: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metamitron, a triazinone herbicide, is increasingly utilized as a chemical thinning agent in apple cultivation. Its primary mode of action involves the inhibition of the photosynthetic electron transport chain at Photosystem II (PSII). However, emerging research reveals a more complex interaction with the apple tree's photoprotective mechanisms. This technical guide synthesizes the current understanding of how this compound modulates these protective pathways, providing an in-depth analysis of the underlying physiological and biochemical responses. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the involved signaling pathways to offer a comprehensive resource for researchers in plant science and agrochemical development.

Core Mechanism of Action and Impact on Photosynthesis

This compound acts as a PSII inhibitor, binding to the D1 protein and blocking the electron transfer between the primary quinone acceptor (QA) and the secondary quinone acceptor (QB).[1][2] This disruption of the electron transport chain leads to a reduction in the net photosynthetic rate (Pn), which in turn is thought to induce a carbohydrate shortage, leading to fruitlet abscission.[3][4][5] The inhibition of photosynthesis is temporary, with recovery typically observed within 3-4 weeks of application.

Modulation of Photoprotective Mechanisms

Beyond its primary inhibitory effect, this compound significantly modulates the photoprotective mechanisms that apple trees employ to safely dissipate excess light energy. The key affected pathways are Non-Photochemical Quenching (NPQ), state transitions, and the PSII repair cycle.

Attenuation of Non-Photochemical Quenching (NPQ)

This compound treatment has been shown to attenuate the NPQ process in apple leaves, thereby reducing their capacity for photoprotection. This is reflected in a significant decrease in the non-photochemical quenching coefficient (NPQ). The reduction in NPQ suggests that the treated leaves are less able to dissipate excess energy as heat, potentially leading to photo-oxidative stress.

Interference with State Transitions and PSII Repair Cycle

Studies on 'Golden Delicious' and 'Top Red' apple cultivars have demonstrated that this compound interferes with both state transitions and the PSII repair cycle. State transitions are a mechanism that balances the excitation energy between PSII and PSI. This compound appears to attenuate the kinetics of this process. Furthermore, the PSII repair cycle, a crucial process for repairing photodamaged PSII reaction centers, is also substantially decreased at higher this compound concentrations. It is hypothesized that this compound may inadvertently interact with kinases, such as STN kinases, which are involved in regulating both state transitions and the PSII repair cycle.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key photosynthetic and photoprotective parameters in apple leaves, as reported in the literature.

Table 1: Effect of this compound on Photosynthetic Parameters in 'Fuji' Apples

This compound ConcentrationChlorophyll ContentNet Photosynthetic Rate (Pn)Fv/FmΦPSIIqPNPQ
200 mg·L⁻¹Reduced, recovered after 15 daysReduced, recovered after 11 daysSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
300 mg·L⁻¹Reduced, recovered after 15 daysReduced, recovered after 11 daysSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
400 mg·L⁻¹Reduced, recovered after 15 daysReduced, recovered after 11 daysSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced

Data extracted from a study on dwarfing interstock 'Fuji' apples. The inhibitory effects on chlorophyll fluorescence parameters (Fv/Fm, ΦPSII, qP, and NPQ) lasted for 15 days.

Table 2: Effect of this compound (Brevis®) on Photoprotective Quenching in 'Golden Delicious' Apples

Brevis® ConcentrationqE (Energy-dependent quenching)qT (State transition quenching)qI (Photoinhibition quenching)
ControlHighHighLow
0.6%No significant reductionAttenuatedAttenuated

Data is qualitative based on the findings of Tadmor et al. (2021). The study notes attenuated performance of both state transitions and photoinhibition-dependent quenching.

Experimental Protocols

This section details the methodologies used in key studies to investigate the effects of this compound on apple photoprotection.

Plant Material and this compound Application
  • 'Fuji' Apple Study: Dwarfing interstock 'Fuji' apples were used. This compound was applied by spraying 200, 300, and 400 mg·L⁻¹ solutions during the young fruit period. A water-treated group served as the control.

  • 'Golden Delicious' and 'Top Red' Study: Experiments were conducted on 'Golden Delicious' and 'Top Red' apple cultivars. The commercial this compound product Brevis® was administered to investigate its effects on photosynthetic light reactions.

Photosynthesis and Chlorophyll Fluorescence Measurements
  • Chlorophyll Content and Net Photosynthetic Rate: These parameters were measured to assess the overall impact on photosynthesis. The inhibitory effect on chlorophyll content was observed to disappear after 15 days, while the net photosynthetic rate recovered after 11 days in the 'Fuji' apple study.

  • Chlorophyll a Fluorescence (OJIP) Analysis: This technique was used to assess the effects on PSII. The application of this compound led to a significant reduction in the maximum quantum yield of PSII (Fv/Fm), the actual photochemical efficiency of PSII (ΦPSII), the photochemical quenching coefficient (qP), and the non-photochemical quenching coefficient (NPQ). OJIP analysis indicated damage to the oxygen-evolving complex and limited electron transfer from QA to QB in the PSII reaction center.

  • 77K Fluorescence Spectroscopy: This low-temperature fluorescence analysis was used to investigate state transitions by observing the fluorescence peak magnitudes of PSII (at 685 nm) and PSI (at 720–740 nm). In 'Golden Delicious' apples exposed to 0.6% Brevis®, a slight increase in the PSI peak relative to the PSII peak was observed, indicating an effect on the distribution of light energy between the two photosystems.

Signaling Pathways and Conceptual Models

The following diagrams illustrate the proposed mechanisms of this compound's action on the photosynthetic apparatus and the experimental workflow used to study these effects.

Metamitron_Action_Pathway cluster_photosynthesis Photosynthetic Electron Transport Chain cluster_photoprotection Photoprotective Mechanisms Light Light Energy PSII Photosystem II (PSII) Light->PSII QA QA PSII->QA Electron Flow QB QB QA->QB Electron Flow PSI Photosystem I (PSI) QB->PSI ATP_Synthase ATP Synthase PSI->ATP_Synthase This compound This compound This compound->Block State_Transitions State Transitions Kinases STN Kinases (?) State_Transitions->Kinases PSII_Repair PSII Repair Cycle PSII_Repair->Kinases Metamitron_Secondary This compound (Secondary Effect) Metamitron_Secondary->Kinases Inhibition?

Caption: Proposed model of this compound's primary and secondary modes of action in apple chloroplasts.

Experimental_Workflow cluster_setup Experimental Setup cluster_measurements Data Collection cluster_analysis Analysis and Interpretation Plant_Material Apple Trees ('Golden Delicious', 'Top Red', 'Fuji') Treatment This compound Application (Varying Concentrations) Plant_Material->Treatment Control Control Group (Water Spray) Plant_Material->Control Photosynthesis_Measurement Photosynthetic Rate (Pn) Chlorophyll Content Treatment->Photosynthesis_Measurement Fluorescence_Measurement Chlorophyll a Fluorescence (OJIP Analysis) Treatment->Fluorescence_Measurement LowTemp_Fluorescence 77K Fluorescence Spectroscopy Treatment->LowTemp_Fluorescence Control->Photosynthesis_Measurement Control->Fluorescence_Measurement Control->LowTemp_Fluorescence Data_Analysis Quantitative Data Analysis Photosynthesis_Measurement->Data_Analysis Fluorescence_Measurement->Data_Analysis LowTemp_Fluorescence->Data_Analysis Pathway_Modulation Assessment of Photoprotective Pathway Modulation Data_Analysis->Pathway_Modulation Mechanism_Hypothesis Hypothesis on Secondary Effects Pathway_Modulation->Mechanism_Hypothesis

Caption: Generalized experimental workflow for studying this compound's effects on apple photoprotection.

Conclusion and Future Directions

This compound's interaction with apple photoprotective mechanisms is a critical area of study for optimizing its use as a chemical thinner and for understanding its broader physiological impacts. The current evidence strongly suggests that beyond its primary role as a PSII inhibitor, this compound attenuates key photoprotective responses, including NPQ, state transitions, and the PSII repair cycle. This secondary action, potentially mediated through the inhibition of regulatory kinases, can exacerbate photosynthetic stress, particularly under high light conditions.

Future research should focus on elucidating the precise molecular targets of this compound's secondary effects. Investigating the activity of STN kinases and other regulatory components of the photoprotective machinery in the presence of this compound would be a crucial next step. Additionally, exploring the interplay between this compound application, environmental conditions (such as light intensity and temperature), and the photoprotective responses of different apple cultivars will be essential for developing more precise and effective fruit thinning strategies. A deeper understanding of these mechanisms will not only improve agricultural practices but also provide valuable insights into the regulation of photosynthesis and photoprotection in plants.

References

Physicochemical Factors Influencing Metamitron Transformation in Soil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metamitron, a selective systemic herbicide belonging to the triazinone chemical class, is primarily used for weed control in sugar beet and other crops. Its efficacy and environmental fate are intricately linked to its transformation in the soil environment. This technical guide provides a comprehensive overview of the key physicochemical factors that govern the degradation, sorption, and overall transformation of this compound in soil. Understanding these factors is crucial for predicting its persistence, potential for leaching, and overall environmental impact.

Core Physicochemical Factors and Their Impact

The transformation of this compound in soil is a complex process influenced by a combination of soil properties, environmental conditions, and the inherent chemical characteristics of the herbicide. The primary factors include soil temperature, moisture content, pH, organic matter content, and oxygen availability. These factors predominantly affect the rate and pathway of both microbial and abiotic degradation processes.

Soil Temperature

Temperature is a critical factor influencing the rate of this compound degradation, primarily by affecting microbial activity and the kinetics of chemical reactions. Generally, an increase in temperature leads to a faster degradation rate.

Soil Moisture

Soil moisture content directly impacts microbial activity and the availability of this compound for degradation. Optimal moisture levels promote microbial populations and their enzymatic activities, leading to enhanced degradation. Both excessively dry and waterlogged conditions can inhibit microbial processes and slow down the transformation of this compound.

Soil pH

The pH of the soil can significantly influence the hydrolysis and microbial degradation of this compound. This compound is subject to alkaline-based hydrolysis, with its degradation rate increasing under alkaline conditions.[1][2] Conversely, it is more persistent in acidic and neutral soils.[2]

Soil Organic Matter and Texture

Soil organic matter (SOM) plays a dual role in the fate of this compound. It serves as a primary sorbent for the herbicide, which can reduce its bioavailability for microbial degradation and leaching. The sorption of this compound is positively correlated with the organic matter content of the soil.[3] Soil texture, particularly the clay and silt content, also influences sorption, especially in soils with low organic matter.[3]

Oxygen Availability (Aerobic vs. Anaerobic Conditions)

Oxygen availability is a key determinant of the microbial degradation pathways and rates. This compound degrades more rapidly under aerobic conditions compared to anaerobic conditions. Oxygen inhibition has been shown to decrease the transformation rate of this compound significantly.

Quantitative Data on this compound Transformation

The following tables summarize the quantitative data on the half-life and sorption of this compound under various conditions, compiled from multiple studies.

Table 1: Half-life (DT50) of this compound under Different Soil Conditions

ConditionSoil TypeTemperature (°C)pHHalf-life (days)Reference
AerobicLoamy Sand206.221
AerobicSilt Loam207.33.4
AerobicSilt207.615 (78 IORE)
AerobicSandy Loam207.213 (25 IORE)
AerobicSilt Loam205.339 (52 IORE)
AerobicSandy Loam206.49.3
AerobicLoamy Sand205.922
AerobicClay207.210.5
AnaerobicLoamy Sand205.827
AnaerobicSandy Loam20-299
Soil PhotolysisLoamy Sand205.640

IORE: Indeterminate Order Rate Equation

Table 2: Effect of Temperature and Moisture on this compound Half-life (DT50)

Temperature (°C)Soil Moisture (%)Half-life (days)Reference
101546
102240
102921
30227.5

Table 3: Hydrolysis Half-life (DT50) of this compound at Different pH Values

pHTemperature (°C)Half-life (days)Reference
420224
720158
9205.7

Table 4: Soil Sorption Coefficients for this compound

Soil TypeOrganic Carbon (%)Kd (mL/g)Koc (mL/g)Reference
BBA 2.2 Soil-1.2952
BBA 2.1 Sand-0.59101
Laacher Hof AXXa Sandy Loam-2.0111
Sandy Loam (increasing depth)--185 - 700

Experimental Protocols

This section outlines the general methodologies for key experiments used to assess the transformation of this compound in soil.

Laboratory Aerobic Soil Degradation Study

Objective: To determine the rate and pathway of this compound degradation in soil under controlled aerobic conditions.

Methodology:

  • Soil Collection and Preparation: Collect fresh soil from a relevant agricultural field. Sieve the soil (e.g., through a 2 mm sieve) to remove large debris and homogenize.

  • Spiking: Treat a known mass of the prepared soil with a standard solution of this compound (often 14C-labeled for metabolic studies) to achieve a desired concentration.

  • Incubation: Place the treated soil samples in incubation vessels (e.g., biometer flasks) and maintain at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity) in the dark.

  • Aeration: Continuously supply a stream of humidified air to maintain aerobic conditions. Trap evolved CO2 in a suitable trapping solution (e.g., NaOH or KOH) for mineralization studies.

  • Sampling: Collect soil samples at predetermined time intervals.

  • Extraction: Extract this compound and its transformation products from the soil samples using an appropriate solvent system (e.g., methanol-water mixture).

  • Analysis: Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the parent compound and identify metabolites.

  • Data Analysis: Calculate the dissipation half-life (DT50) of this compound using appropriate kinetic models (e.g., first-order kinetics).

Soil Adsorption/Desorption Study (Batch Equilibrium Method)

Objective: To determine the extent of this compound sorption to soil particles.

Methodology:

  • Soil Preparation: Use air-dried and sieved soil.

  • Equilibration: Prepare a series of soil suspensions in a background electrolyte solution (e.g., 0.01 M CaCl2) in centrifuge tubes. Add varying concentrations of this compound solution to the suspensions.

  • Shaking: Shake the tubes for a defined period (e.g., 24 hours) at a constant temperature to reach equilibrium.

  • Centrifugation: Centrifuge the suspensions to separate the soil from the solution.

  • Analysis: Analyze the concentration of this compound remaining in the supernatant using HPLC or a similar technique.

  • Calculation: Calculate the amount of this compound sorbed to the soil by the difference between the initial and equilibrium concentrations in the solution. Determine the soil-water distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

  • Desorption: For desorption studies, replace a portion of the supernatant with a fresh background solution, re-shake, and analyze the concentration of this compound in the solution.

Visualizations

The following diagrams illustrate the key relationships and workflows related to this compound transformation in soil.

Metamitron_Transformation_Factors cluster_Factors Physicochemical Factors cluster_Processes Transformation Processes cluster_Outcomes Environmental Fate This compound This compound in Soil MicrobialDegradation Microbial Degradation This compound->MicrobialDegradation AbioticDegradation Abiotic Degradation (Hydrolysis, Photolysis) This compound->AbioticDegradation Sorption Sorption This compound->Sorption Temperature Temperature Temperature->MicrobialDegradation influences rate Moisture Soil Moisture Moisture->MicrobialDegradation influences activity pH Soil pH pH->MicrobialDegradation influences activity pH->AbioticDegradation influences hydrolysis OrganicMatter Organic Matter OrganicMatter->Sorption increases Oxygen Oxygen Availability Oxygen->MicrobialDegradation determines pathway TransformationProducts Transformation Products MicrobialDegradation->TransformationProducts AbioticDegradation->TransformationProducts BoundResidues Bound Residues Sorption->BoundResidues Leaching Leaching Potential Sorption->Leaching reduces Experimental_Workflow_Degradation cluster_Preparation Sample Preparation cluster_Incubation Incubation cluster_Analysis Analysis cluster_Results Results A Soil Collection & Sieving B Spiking with this compound A->B C Controlled Temperature & Moisture B->C D Aerobic/Anaerobic Conditions B->D E Solvent Extraction D->E F HPLC/LC-MS Analysis E->F G Quantification of Parent & Metabolites F->G H Calculation of DT50 G->H

References

Methodological & Application

Application Notes and Protocols for the Quantification of Metamitron in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail various analytical methodologies for the quantitative determination of the herbicide Metamitron in soil samples. The protocols provided are based on established and validated scientific methods, offering a range of options from routine screening to highly sensitive confirmatory analysis.

Overview of Analytical Methods

The quantification of this compound in complex matrices like soil requires robust and sensitive analytical techniques. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography (GC) with Electron Capture Detection (ECD), and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.

  • High-Performance Liquid Chromatography (HPLC-UV): A widely accessible and cost-effective technique suitable for routine analysis. It offers good sensitivity and reproducibility for the quantification of this compound.[1][2]

  • Gas Chromatography (GC-ECD): A sensitive method, particularly for halogenated compounds, but can also be adapted for nitrogen-containing compounds like this compound. It provides good resolution and is a reliable analytical tool.[3][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification due to its exceptional sensitivity and selectivity. It is often used for confirmatory analysis and in studies requiring very low detection limits.

Quantitative Data Summary

The following tables summarize the key quantitative performance parameters for the different analytical methods described in the subsequent protocols. This allows for a direct comparison of the methods' capabilities.

Table 1: Performance Data for HPLC-UV Method

ParameterValueReference
Limit of Detection (LOD)0.001 µg/g[1]
Limit of Quantification (LOQ)0.008 µg/g
Linearity Range0.1 - 2.0 µg/g
Recovery90.75 - 94.05%
Relative Standard Deviation (RSD)1.80%

Table 2: Performance Data for GC-ECD Method

ParameterValueReference
Limit of Detection (LOD)0.02 ng/mL
Limit of Quantification (LOQ)0.05 µg/g
Linearity Range0.05 - 2.0 µg/L
Recovery89 - 93.5%
Relative Standard Deviation (RSD)1.80%

Table 3: Performance Data for LC-MS/MS Method (QuEChERS Extraction)

ParameterValueReference
Limit of Detection (LOD)0.002 ppm
Limit of Quantification (LOQ)0.010 ppm
Recovery88 - 107%
Relative Standard Deviation (RSD)≤ 10%

Experimental Protocols

Protocol 1: this compound Quantification by HPLC-UV

This protocol details a simple and rapid method for the determination of this compound in soil using HPLC with a UV detector.

3.1.1. Materials and Reagents

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid

  • C18 Solid Phase Extraction (SPE) cartridges

  • Soil samples

3.1.2. Sample Preparation and Extraction

  • Weigh 10 g of air-dried and sieved soil into a conical flask.

  • Add 20 mL of methanol to the flask.

  • Shake the flask for 30 minutes on a mechanical shaker.

  • Centrifuge the mixture at 5000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process twice more with 20 mL of methanol each time.

  • Combine all the supernatants and concentrate to near dryness using a rotary evaporator at 40°C.

  • Re-dissolve the residue in 5 mL of methanol.

3.1.3. Solid Phase Extraction (SPE) Cleanup

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the 5 mL methanolic extract onto the cartridge.

  • Wash the cartridge with 5 mL of a methanol:water (30:70, v/v) solution.

  • Elute the this compound with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

3.1.4. HPLC-UV Conditions

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol:Water (70:30, v/v), pH adjusted to 3.5 with orthophosphoric acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 310 nm

  • Retention Time: Approximately 3.8 min

Workflow for HPLC-UV Analysis of this compound in Soil

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_cleanup SPE Cleanup cluster_analysis Analysis soil_sample 1. Soil Sample (10g) methanol_extraction 2. Methanol Extraction (3x) soil_sample->methanol_extraction centrifugation 3. Centrifugation methanol_extraction->centrifugation concentration 4. Concentration centrifugation->concentration spe_conditioning 5. C18 SPE Conditioning concentration->spe_conditioning sample_loading 6. Sample Loading spe_conditioning->sample_loading washing 7. Washing sample_loading->washing elution 8. Elution washing->elution reconstitution 9. Reconstitution elution->reconstitution hplc_analysis 10. HPLC-UV Analysis reconstitution->hplc_analysis

Workflow for HPLC-UV analysis of this compound in soil.

Protocol 2: this compound Quantification by GC-ECD

This protocol provides a sensitive method for the estimation of this compound from soil samples using Gas Chromatography with an Electron Capture Detector.

3.2.1. Materials and Reagents

  • This compound analytical standard

  • Methanol (GC grade)

  • C18 Solid Phase Extraction (SPE) cartridges

  • Anhydrous sodium sulfate

  • Soil samples

3.2.2. Sample Preparation and Extraction

  • Weigh 25 g of air-dried and sieved soil into a flask.

  • Add 50 mL of methanol.

  • Shake for 1 hour on a mechanical shaker.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction with another 50 mL of methanol.

  • Combine the filtrates and concentrate to about 5 mL using a rotary evaporator.

3.2.3. Solid Phase Extraction (SPE) Cleanup

  • Condition a C18 SPE cartridge with 5 mL of methanol.

  • Load the concentrated extract onto the cartridge.

  • Elute the this compound with 10 mL of methanol.

  • Pass the eluate through anhydrous sodium sulfate to remove any moisture.

  • The final volume is adjusted to 10 mL with methanol for GC-ECD analysis.

3.2.4. GC-ECD Conditions

  • Column: Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 150°C (hold for 1 min)

    • Ramp 1: 10°C/min to 200°C (hold for 2 min)

    • Ramp 2: 20°C/min to 280°C (hold for 5 min)

  • Detector Temperature: 300°C

  • Carrier Gas: Nitrogen at a flow rate of 1.5 mL/min

  • Injection Volume: 1 µL

  • Retention Time: Approximately 6.3 minutes

GC_Workflow cluster_sample_prep Sample Preparation cluster_cleanup SPE Cleanup cluster_analysis Analysis soil_sample 1. Soil Sample (25g) methanol_extraction 2. Methanol Extraction (2x) soil_sample->methanol_extraction filtration 3. Filtration methanol_extraction->filtration concentration 4. Concentration filtration->concentration spe_conditioning 5. C18 SPE Conditioning concentration->spe_conditioning sample_loading 6. Sample Loading spe_conditioning->sample_loading elution 7. Elution sample_loading->elution drying 8. Drying (Na2SO4) elution->drying volume_adjustment 9. Volume Adjustment drying->volume_adjustment gc_analysis 10. GC-ECD Analysis volume_adjustment->gc_analysis

Workflow for LC-MS/MS analysis of this compound in soil.

References

Application Note: Determination of Metamitron Residues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metamitron is a selective herbicide belonging to the triazinone chemical class, primarily used for weed control in sugar beet and other crops.[1] Due to its potential to persist in soil and plants, sensitive and reliable analytical methods are required to monitor its residue levels in food and environmental samples to ensure consumer safety and regulatory compliance.[1] This application note details a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of this compound residues. The method utilizes a QuEChERS-based sample extraction procedure, providing high recovery and efficiency across various matrices.

Quantitative Data Summary

The following tables summarize the validation data for the LC-MS/MS method for this compound analysis in different matrices.

Table 1: Method Validation Data in Food Matrices

MatrixFortification Level (ppm)Mean Recovery (%)Range (%)RSD (%)Limit of Quantification (LOQ) (ppm)Reference
Apple0.0109288-9530.010[2]
Chicken Egg0.01086-106-≤120.010[2]
Cow Milk0.01086-106-≤120.010[2]
Pork Meat0.01086-106-≤120.010
Pork Fat0.01086-106-≤120.010
Cow Liver0.01086-106-≤120.010

Table 2: Method Validation Data in Water

MatrixFortification Level (µg/L)Mean Recovery (%)RSD (%)Limit of Quantification (LOQ) (µg/L)Limit of Detection (LOD) (µg/L)Reference
Drinking Water0.0594-103≤50.05< 0.01

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound residues.

Sample Preparation (QuEChERS Method EN 15662)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined extraction and clean-up procedure suitable for a wide range of pesticide residues in food and agricultural matrices.

a. Extraction:

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For low-moisture samples, add an appropriate amount of water.

  • Add 10 mL of acetonitrile.

  • Add an appropriate internal standard solution.

  • Shake vigorously for 1 minute.

  • Add a packet of QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

  • Take a 1 mL aliquot of the acetonitrile supernatant from the extraction step.

  • Transfer it to a 2 mL micro-centrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • The resulting supernatant is the final extract.

c. Final Preparation:

  • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis. For some systems, the extract may be diluted with mobile phase to minimize matrix effects.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., Phenomenex Synergi Fusion C18, 50 x 2.0 mm, 4 µm)
Mobile Phase A Water with 0.05% acetic acid or 2 mM ammonium formate with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.05% acetic acid or Methanol with 2 mM ammonium formate and 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 1-10 µL
Column Temperature 40 °C
Gradient Elution Optimized to ensure separation from matrix interferences. A typical gradient starts with a low percentage of organic phase, which is ramped up to elute this compound, followed by a high organic wash and re-equilibration.

b. Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization, Positive (ESI+)
Precursor Ion ([M+H]⁺) m/z 203
Product Ions (MRM) Quantification: m/z 175Confirmation: m/z 104
Ion Source Temperature 350 °C
Drying Gas Flow 10 L/min
Nebulizer Gas 3 L/min

Visualizations

Experimental Workflow

Metamitron_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Homogenized Sample (10g) Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Add ACN, shake Centrifuge1 3. Centrifugation Extraction->Centrifuge1 Add salts, shake Supernatant 4. Acetonitrile Supernatant Centrifuge1->Supernatant dSPE 5. d-SPE Clean-up (PSA + MgSO4) Supernatant->dSPE Centrifuge2 6. Centrifugation dSPE->Centrifuge2 Vortex Filtration 7. Filtration (0.22 µm) Centrifuge2->Filtration Final_Extract Final Extract in Vial Filtration->Final_Extract LC_MSMS LC-MS/MS System Final_Extract->LC_MSMS Inject Data_Acq Data Acquisition (MRM Mode) LC_MSMS->Data_Acq Data_Proc Data Processing & Quantification Data_Acq->Data_Proc Report Final Report Data_Proc->Report

Caption: Workflow for this compound Residue Analysis.

This compound Fragmentation Pathway

Metamitron_Fragmentation parent This compound [M+H]⁺ m/z 203.1 frag1 [M+H-N₂]⁺ m/z 175.1 parent->frag1 Loss of N₂ frag4 [C₆H₄N]⁺ m/z 104.1 parent->frag4 Loss of C₂H₃N₃O frag2 [C₇H₅O]⁺ m/z 105.0 frag1->frag2 Loss of C₂H₄N₂ frag3 [C₇H₇]⁺ m/z 91.1 frag2->frag3 Loss of CO

Caption: Key MS/MS Fragmentation of this compound.

References

Application Notes and Protocols: Metamitron for Fruitlet Thinning in Apple Orchards

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Metamitron is a triazinone herbicide that has been repurposed as a post-bloom chemical thinning agent for apple (Malus domestica) and pear orchards.[1] Originally developed for sugar beet production, its mode of action provides an alternative to traditional hormone-based thinning agents like naphthaleneacetic acid (NAA) and 6-benzyladenine (6-BA).[1][2] Crop load management is a critical practice in commercial apple production to ensure fruit quality, size, and to prevent biennial bearing, a phenomenon where trees produce a heavy crop one year and a light crop the next.[3][4] Chemical thinning is the most cost-effective method for achieving optimal crop load. This compound offers a valuable tool for this purpose, particularly due to its effectiveness over a relatively wide application window. These notes provide a comprehensive overview of its mechanism, application protocols, and key experimental procedures for evaluation.

2.0 Mechanism of Action

This compound's primary mode of action is the inhibition of Photosystem II (PSII) in the chloroplasts. It acts by blocking the electron transfer between the primary and secondary quinone acceptors (Qₐ and Qₑ) within the photosynthetic electron transport chain. This disruption leads to a temporary reduction in the net photosynthetic rate (Pn), creating a carbohydrate deficit in the tree. This "photosynthetic stress" mimics the effect of shading and limits the resources available for developing fruitlets.

The resulting competition for limited carbohydrates induces the abscission (shedding) of weaker, less developed fruitlets, allowing the remaining fruit to grow larger. Studies suggest this carbohydrate deficit alters the hormonal balance within the fruitlets, specifically by increasing abscisic acid (ABA) content and decreasing the ratio of growth-promoting hormones (Zeatin, Gibberellic Acid, Indole-3-acetic acid) to ABA. This hormonal shift is the direct trigger for fruitlet drop.

Metamitron_Pathway This compound This compound Application PSII Inhibition of Photosystem II (PSII) This compound->PSII ETC Blocked Electron Transfer (Qₐ to Qₑ) PSII->ETC Photo Reduced Net Photosynthesis (Pn) ETC->Photo Carbo Transient Carbohydrate Deficit (Reduced Soluble Sugars) Photo->Carbo Hormone Hormonal Imbalance (Increased ABA, Decreased [Z+GA₃+IAA]/ABA ratio) Carbo->Hormone Abscission Fruitlet Abscission Hormone->Abscission

Caption: Proposed signaling pathway for this compound-induced fruitlet abscission.

3.0 Application Notes

The efficacy of this compound is influenced by application timing, concentration, cultivar, and environmental conditions.

  • Application Timing: this compound is effective when applied post-bloom, typically when the king fruitlet diameter is between 5 mm and 20 mm. The highest efficacy is often observed when applications are made to fruitlets with a king fruit diameter between 9.5 mm and 14 mm. Applications at the petal fall stage (5-7 mm) may be less effective. Unlike many other thinners, this compound can still be effective as a "rescue thinner" on larger fruitlets up to 20 mm.

  • Concentration: Optimal application rates vary by cultivar, tree vigor, and environmental conditions, generally ranging from 150 mg·L⁻¹ to 500 mg·L⁻¹. A linear relationship is often observed where higher concentrations result in increased fruit drop. For example, rates at or above 263 mg·L⁻¹ were required to effectively thin 'Gala' apples, whereas 175 mg·L⁻¹ was sufficient for 'Honeycrisp' and 'Ambrosia'.

  • Environmental Factors: Weather plays a crucial role in this compound's effectiveness.

    • Temperature: Efficacy is enhanced by warmer temperatures (70s and 80s °F or >21 °C). High minimum (nighttime) temperatures (>14 °C) have been shown to increase fruit drop. Conversely, high maximum daytime temperatures may have a negative correlation with efficacy. The product label for Brevis™ SC advises against application when temperatures are forecasted to be above 84°F (29°C) for several days post-application to avoid phytotoxicity.

    • Solar Radiation: Low solar radiation (cloudy conditions) on the day of and in the days following application significantly increases thinning efficacy. This is because reduced natural photosynthesis exacerbates the carbohydrate deficit induced by the chemical.

  • Cultivar Variability: Apple cultivars exhibit different sensitivities to this compound. 'Gala' and 'Fuji' are responsive, while varieties like 'Honeycrisp' may also be thinned effectively. It is essential to conduct trials to determine optimal rates for specific cultivars in a given region.

  • Surfactants: The use of a non-ionic surfactant is typically required as per the product label to ensure adequate coverage and uptake. However, the use of certain adjuvants like oils or silicone-based surfactants, especially in high temperatures, has been associated with phytotoxicity.

4.0 Quantitative Data Summary

The following tables summarize data from various field trials.

Table 1: this compound Application Rates, Timings, and Efficacy by Apple Cultivar

Cultivar Application Rate (mg·L⁻¹ or ppm) King Fruitlet Diameter (mm) Key Findings Reference(s)
'Gala' 180 - 500 4.5 - 18.5 Thinning efficacy is rate-dependent. Maximum efficacy observed between 9.5 - 11 mm.
'Gala' 350 5 - 10 Resulted in a fruit shedding rate of 35.6% to 50.9%.
'Gala' 500 (two applications) 3 and 9 Significantly reduced fruit setting rate by 30.1% compared to control.
'Honeycrisp' 175 - 350 8 - 20 175 mg·L⁻¹ was effective in reducing fruit set and crop load.
'Ambrosia' 175 - 350 8 - 10 175 mg·L⁻¹ was effective in reducing fruit set.
'Granny Smith' 150 - 225 12 - 14 All rates showed a positive influence on crop load. Effect enhanced by adding 5 mg·L⁻¹ NAA.
'Idared' 1.1 - 1.65 kg·ha⁻¹ 8 - 12 Efficacy depended on application rate and number of initial fruit.

| 'Golden Delicious' | 1.1 - 1.65 kg·ha⁻¹ | 8 - 12 | Two applications were effective at 1.1 kg·ha⁻¹ with a light fruit set. | |

Table 2: Influence of Environmental Factors on this compound Efficacy

Factor Condition for Increased Efficacy Condition for Decreased Efficacy Mechanism Reference(s)
Temperature High minimum (night) temp. (>14°C) Cool conditions (<15°C) Higher night respiration depletes carbohydrate reserves, increasing stress.
Warm daytime temp. (21-27°C) High daytime temp. (>29°C) Enhances metabolic activity. Very high temperatures risk phytotoxicity.

| Solar Radiation | Low solar radiation (cloudy days) | High solar radiation (clear, sunny days) | Reduced natural photosynthesis compounds the effect of the chemical inhibitor. | |

5.0 Experimental Protocols

5.1 Protocol 1: Field Trial for Efficacy Evaluation

This protocol outlines a standard methodology for evaluating the thinning efficacy of this compound in a research setting.

  • Site and Tree Selection:

    • Choose a uniform block of a single apple cultivar with consistent tree age, size, and vigor. Trees should have a sufficient and uniform bloom density.

    • Select a minimum of 5-10 single-tree replicates for each treatment, arranged in a randomized complete block design. Use border trees between replicates to prevent spray drift.

  • Treatment Groups:

    • Untreated Control: Sprayed with water only.

    • Hand-Thinned Control: Manually thinned to a commercially desirable crop load (e.g., one fruit per cluster, spaced ~10 cm apart) approximately 30 days after full bloom. This serves as a benchmark for ideal thinning.

    • This compound Treatments: At least 2-3 different concentrations (e.g., 150, 250, 350 mg·L⁻¹) and/or 2-3 different application timings based on king fruitlet diameter (e.g., 8 mm, 12 mm, 16 mm).

    • Positive Control (Optional): A standard commercial thinner (e.g., NAA + Carbaryl) for comparison.

  • Pre-Application Data Collection (at full bloom):

    • Select 2-4 representative limbs on each sample tree and count the total number of flowering clusters.

    • Measure trunk cross-sectional area (TCSA) to normalize crop load data.

  • Treatment Application:

    • Monitor king fruitlet development daily after petal fall to determine the precise application timing.

    • Apply treatments using a calibrated airblast sprayer or a handgun sprayer to ensure thorough coverage to the point of drip. Record the spray volume per tree.

    • Record environmental conditions (temperature, solar radiation, relative humidity, wind speed) before, during, and for 5-7 days after application.

  • Post-Application Data Collection:

    • Fruit Set: 3-4 weeks after application (post-"June drop"), recount the number of fruitlets on the previously marked limbs. Calculate fruit set per 100 flower clusters.

    • Yield and Crop Load: At commercial harvest, count the total number of fruit per tree and measure the total fruit weight per tree. Calculate crop load as the number of fruit per cm² of TCSA.

    • Fruit Quality: Take a random subsample of 25-50 apples per tree. Measure individual fruit weight, diameter, soluble solids content (Brix), and firmness. Assess fruit for phytotoxicity or russeting.

    • Return Bloom (following season): In the spring of the following year, assess the bloom density on a scale (e.g., 1-10) or by counting flower clusters on the previously marked limbs to determine the effect on biennial bearing.

  • Data Analysis:

    • Analyze data using Analysis of Variance (ANOVA) appropriate for a randomized complete block design.

    • Use mean separation tests (e.g., Tukey's HSD) to compare treatment means.

Experimental_Workflow cluster_prep Phase 1: Preparation & Pre-Treatment cluster_app Phase 2: Application cluster_post Phase 3: Post-Treatment & Analysis A1 Select Uniform Orchard Block A2 Randomized Complete Block Design (Min. 5 reps/treatment) A1->A2 A3 Pre-Treatment Data Collection (Bloom counts, TCSA) A2->A3 B1 Monitor Fruitlet Diameter (e.g., 8, 12, 16 mm) A3->B1 B2 Apply Treatments (Control, this compound, Hand-Thinned) B1->B2 B3 Record Environmental Data B2->B3 C1 Assess Fruit Set (3-4 weeks post-application) B3->C1 C2 Collect Harvest Data (Yield, Crop Load, Fruit Quality) C1->C2 C3 Evaluate Return Bloom (Following Spring) C2->C3 C4 Statistical Analysis (ANOVA, Mean Separation) C3->C4

Caption: Experimental workflow for evaluating this compound thinning efficacy.

5.2 Protocol 2: Measurement of Photosynthetic Inhibition

This protocol is used to quantify the direct physiological effect of this compound on the tree's photosynthetic apparatus.

  • Instrumentation: Use a portable photosynthesis system (e.g., LI-COR LI-6400XT or similar) and a chlorophyll fluorometer.

  • Leaf Selection: Select healthy, mature spur leaves from the current season's growth on each replicate tree. Measurements should be taken on the same leaves at each time point.

  • Measurement Timing:

    • Baseline: Take measurements one day before this compound application.

    • Post-Application: Take measurements at set intervals after application, for example, at 1, 3, 6, 10, and 21 days. Maximum photosynthetic stress is often observed around 6 days post-application, with recovery within 3-4 weeks.

  • Parameters to Measure:

    • Net Photosynthetic Rate (Pn): The primary indicator of CO₂ assimilation.

    • Chlorophyll Fluorescence (Fv/Fm): The maximum quantum efficiency of PSII. A decrease in Fv/Fm indicates photoinhibitory damage.

    • Effective Quantum Yield of PSII (ΦPSII): Measures the efficiency of PSII under light-adapted conditions.

  • Procedure:

    • Conduct measurements at a consistent time of day (e.g., between 10:00 AM and 1:00 PM) to minimize diurnal variation.

    • Clamp the leaf in the chamber of the photosynthesis system and allow it to acclimate under standardized light and CO₂ conditions.

    • Record the steady-state Pn.

    • For fluorescence, measure Fv/Fm on dark-adapted leaves (e.g., adapted for 30 minutes before dawn or using leaf clips). Measure ΦPSII on the same light-adapted leaves used for Pn measurement.

  • Data Analysis: Compare the time-course changes in photosynthetic parameters between treated and control trees to quantify the level and duration of inhibition.

6.0 Potential Side Effects and Considerations

  • Phytotoxicity: Leaf yellowing or chlorosis can occur, especially with high rates, high temperatures, or the use of improper adjuvants. However, trees typically recover and grow out of these symptoms within 2-3 weeks.

  • Return Bloom: While this compound is effective at thinning, some studies have noted that it may not improve return bloom as consistently as other standard thinners. This requires further investigation.

  • Over-thinning: The risk of over-thinning is significant, especially when application is combined with prolonged periods of cloudy, warm weather which naturally create a carbohydrate deficit. The use of carbohydrate models can help predict periods of high thinning sensitivity.

References

Metamitron Formulation for Experimental Field Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and application of Metamitron formulations for experimental field trials. This compound is a selective triazinone herbicide primarily used for the control of broadleaf weeds and some grasses.[1][2] Its mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[2][3][4]

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is crucial for accurate formulation and application in experimental settings.

PropertyValueReferences
Chemical Formula C₁₀H₁₀N₄O
Molar Mass 202.217 g/mol
Appearance Colorless-to-yellow crystals
Melting Point 167 °C (333 °F; 440 K)
Solubility in Water 0.17% (1.68 - 1.7 g/L) at 20 °C
Vapor Pressure 0.00000086 Pa at 20 °C
Log Kₒw (Octanol-Water Partition Coefficient) 0.96
Soil Half-life Can be moderately persistent, with dissipation half-lives (DT₅₀) ranging from approximately 2 to 40 days depending on environmental conditions.

Experimental Formulations

For experimental field trials, formulations are typically prepared from technical grade this compound or a commercial formulation. Commercial formulations, such as Goltix® 700 SC (a suspension concentrate containing 58.3% or 700 g/L this compound), are often used as a starting point.

Preparation of a Stock Solution from Technical Grade this compound

This protocol outlines the preparation of a 10 g/L stock solution. Adjustments can be made based on the required final concentrations.

Materials:

  • This compound (technical grade, purity ≥ 98%)

  • Wetting agent (e.g., non-ionic surfactant like Tween® 80 or similar)

  • Dispersing agent (e.g., lignosulfonate or a polymeric dispersant)

  • Antifreeze agent (e.g., propylene glycol) - optional, for storage

  • Antifoaming agent (e.g., silicone-based)

  • Distilled or deionized water

  • Magnetic stirrer and stir bar

  • Volumetric flasks (various sizes)

  • Analytical balance

Protocol:

  • Weighing: Accurately weigh 10.2 g of technical grade this compound (assuming 98% purity, adjust based on actual purity) onto a weighing paper.

  • Premixing: In a beaker, create a slurry by adding a small amount of water containing the wetting agent (e.g., 0.1-0.5% v/v) and dispersing agent (e.g., 0.5-2.0% v/v) to the this compound powder. Mix thoroughly to ensure all particles are wetted.

  • Dispersion: Place the beaker on a magnetic stirrer and add approximately 800 mL of distilled water. Stir vigorously for at least 30 minutes to ensure uniform dispersion.

  • Additives: While stirring, add the antifreeze agent (if desired, e.g., 5-10% v/v) and a few drops of the antifoaming agent.

  • Final Volume: Quantitatively transfer the suspension to a 1 L volumetric flask. Rinse the beaker with distilled water and add the rinsate to the flask. Bring the solution to the final volume with distilled water.

  • Homogenization: Cap the flask and invert it several times to ensure a homogenous suspension. This is your 10 g/L stock solution.

  • Storage: Store the stock solution in a cool, dark place. Shake well before each use.

Dilution for Field Application from Stock Solution or Commercial Formulation

This protocol describes the preparation of a spray solution for a specific application rate.

Example Application Rate: 1.0 kg active ingredient (a.i.) per hectare. Spray Volume: 200 L per hectare.

Calculations:

  • Required concentration in spray tank: (1000 g a.i. / 200 L) = 5 g a.i./L

  • Volume of 10 g/L stock solution needed per liter of spray solution: (5 g/L) / (10 g/L) = 0.5 L of stock per liter of spray solution.

  • For a 10 L sprayer: 0.5 L/L * 10 L = 5 L of stock solution. Add 5 L of water.

  • Using Goltix® 700 SC (700 g/L):

    • Volume of commercial product needed per hectare: (1000 g a.i.) / (700 g a.i./L) = 1.43 L

    • Volume of commercial product for a 10 L sprayer covering 500 m² (1/20th of a hectare): 1.43 L / 20 = 0.0715 L or 71.5 mL.

Protocol:

  • Fill Sprayer: Fill the sprayer tank with half the required volume of water.

  • Add this compound: While agitating, add the calculated amount of this compound stock solution or commercial formulation.

  • Add Adjuvants (if required): Add any other desired adjuvants, such as non-ionic surfactants, crop oil concentrates, or other herbicides for tank-mixing studies.

  • Final Volume: Add the remaining water to reach the final desired volume.

  • Application: Maintain agitation throughout the application to ensure the suspension remains uniform.

Experimental Field Trial Protocols

Dose-Response Study

Objective: To determine the effective dose of this compound for controlling specific weed species and to assess crop tolerance.

Methodology:

  • Plot Design: Establish a randomized complete block design with a minimum of four replications. Plot sizes should be adequate for representative weed and crop assessment (e.g., 2m x 5m).

  • Treatments: Include a range of this compound application rates (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 kg a.i./ha). Include an untreated control and a hand-weeded control.

  • Application: Apply this compound at the appropriate weed and crop growth stage (pre-emergence or post-emergence). For post-emergence applications, weeds are typically most susceptible at the cotyledon to 2-4 true leaf stage.

  • Data Collection:

    • Weed Control Efficacy: Assess weed density (counts per unit area) and biomass at set intervals (e.g., 7, 14, 28 days after treatment). Visual ratings of percent weed control (0% = no control, 100% = complete control) are also common.

    • Crop Injury: Visually assess crop phytotoxicity (e.g., stunting, chlorosis, necrosis) at the same intervals using a 0-100% scale (0% = no injury, 100% = crop death).

    • Yield: Harvest the crop at maturity and determine the yield per plot.

Tank-Mix Compatibility and Efficacy Study

Objective: To evaluate the physical compatibility and synergistic, antagonistic, or additive effects of tank-mixing this compound with other herbicides.

Methodology:

  • Jar Test (Physical Compatibility):

    • In a clear glass jar, add water and any water conditioning agents.

    • Add the components in the following order, agitating after each addition: 1) water-dispersible granules (WDG) or wettable powders (WP), 2) suspension concentrates (SC) like this compound, 3) emulsifiable concentrates (EC).

    • Observe for any signs of incompatibility such as flocculation, precipitation, or separation.

  • Field Trial:

    • Design the experiment as a factorial arrangement in a randomized complete block design.

    • Include treatments of each herbicide applied alone and in the desired tank-mix combinations.

    • Apply treatments and collect data on weed control, crop injury, and yield as described in the dose-response study.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Example of Weed Control Efficacy Data

TreatmentRate (kg a.i./ha)Weed Density (plants/m²) 28 DAT¹Weed Biomass (g/m²) 28 DAT¹
Untreated Control0150 a250 a
This compound1.025 b40 b
This compound2.05 c10 c
Hand-weeded ControlN/A0 d0 d
¹ Days After Treatment. Means followed by the same letter are not significantly different (P > 0.05).

Table 2: Example of Crop Injury and Yield Data

TreatmentRate (kg a.i./ha)Crop Injury (%) 14 DAT¹Yield (t/ha)
Untreated Control00 a30 c
This compound1.02 a55 a
This compound2.05 a52 a
Hand-weeded ControlN/A0 a60 a
¹ Days After Treatment. Means followed by the same letter are not significantly different (P > 0.05).

Visualizations

Signaling Pathway: this compound's Mode of Action

Metamitron_Mode_of_Action cluster_photosystem_II Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA (Plastoquinone) Pheo->QA Electron QB QB (Plastoquinone) QA->QB Electron Electron_Transport_Chain To Cytochrome b6f Complex QB->Electron_Transport_Chain Blocked This compound This compound This compound->Inhibition Inhibition->QB Binds to D1 protein, blocks electron transfer Dose_Response_Workflow start Trial Initiation plot_design Randomized Complete Block Design start->plot_design treatments This compound Dose Range (0, 0.5, 1.0, 1.5, 2.0, 2.5 kg a.i./ha) + Controls plot_design->treatments application Pre- or Post-emergence Spray Application treatments->application data_collection Data Collection (7, 14, 28 DAT) application->data_collection assessment Weed Efficacy Crop Injury Yield data_collection->assessment analysis Statistical Analysis (ANOVA, Mean Separation) assessment->analysis end Conclusion on Effective Dose analysis->end

References

Application Notes and Protocols for Metamitron Analysis in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Metamitron from soil samples for analytical purposes. The methodologies outlined are based on established and validated scientific literature, ensuring reliability and reproducibility for research and monitoring applications.

Introduction

This compound is a selective systemic herbicide belonging to the triazinone group, primarily used for weed control in sugar beet and other crops.[1] Its presence and persistence in soil are of environmental concern, necessitating accurate and efficient analytical methods for its quantification.[1][2] This document details various soil extraction methods for this compound analysis, including traditional solvent extraction with solid-phase extraction (SPE) cleanup, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Ultrasound-Assisted Extraction (UAE). The subsequent analysis is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with an Electron Capture Detector (ECD).[1][3]

Comparative Data of Extraction Methods

The following table summarizes the performance of different extraction and analytical methods for this compound in soil, providing a clear comparison of their efficiency.

Extraction MethodAnalytical MethodSolvent(s)Recovery Rate (%)RSD (%)LOD (µg/g)LOQ (µg/g)Reference
Methanol Extraction & C18-SPERP-HPLC-UVMethanol90.75 - 94.051.800.0010.008
Methanol Extraction & C18-SPEGC-ECDMethanol89 - 93.51.800.02 (ng/mL)0.05
Solid-Supported Liquid-Liquid Extraction (SLE)RP-HPLC-PDAMethanol-Water (95:5)934.00.02 (mg/kg)-
QuEChERSGC-MS / HPLC-MS/MSAcetonitrile~72.7 (median for 24 pesticides)---
Ultrasound-Assisted Extraction (UAE)LC-MS/MSWater:Methanol~100< 13--

Abbreviations: RSD - Relative Standard Deviation; LOD - Limit of Detection; LOQ - Limit of Quantification; RP-HPLC-UV - Reverse Phase High-Performance Liquid Chromatography with Ultraviolet Detector; GC-ECD - Gas Chromatography with Electron Capture Detector; RP-HPLC-PDA - Reverse Phase High-Performance Liquid Chromatography with Photodiode Array Detector; GC-MS - Gas Chromatography-Mass Spectrometry; LC-MS/MS - Liquid Chromatography with tandem mass spectrometry.

Experimental Protocols

Protocol 1: Solvent Extraction with Solid-Phase Extraction (SPE) Cleanup for HPLC-UV/GC-ECD Analysis

This protocol is a widely used and validated method for the extraction and cleanup of this compound from soil samples.

1. Sample Preparation:

  • Air-dry the soil sample at ambient temperature and sieve it through a 2 mm mesh to remove large debris.

2. Extraction:

  • Weigh 50 g of the prepared soil sample into a flask.
  • Add 100 mL of methanol to the flask.
  • Shake the mixture for a specified time (e.g., 1 hour) on a mechanical shaker.
  • Filter the extract through an appropriate filter paper.
  • Repeat the extraction of the soil residue with another 100 mL of methanol and combine the filtrates.
  • Evaporate the combined methanol extract to near dryness using a rotary evaporator.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Reconstitute the residue in a suitable solvent (e.g., methanol-water mixture).
  • Condition a C18 SPE cartridge by passing methanol followed by deionized water.
  • Load the reconstituted sample onto the SPE cartridge.
  • Wash the cartridge with deionized water to remove interferences.
  • Elute the this compound from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).
  • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis or a suitable solvent for GC analysis.

4. Analysis:

  • HPLC-UV: Inject the prepared sample into an HPLC system equipped with a C18 column and a UV detector. A typical mobile phase is a mixture of methanol and water (e.g., 70:30 v/v).
  • GC-ECD: Inject the prepared sample into a GC system equipped with a microcapillary column and an Electron Capture Detector.

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a single step, making it suitable for high-throughput analysis.

1. Sample Preparation:

  • Weigh 10-15 g of homogenized soil into a 50 mL centrifuge tube.
  • If the soil is dry, add a specific amount of water to hydrate the sample.

2. Extraction and Partitioning:

  • Add 10 mL of acetonitrile to the centrifuge tube.
  • Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).
  • Shake the tube vigorously for 1 minute.
  • Centrifuge the tube at a specified speed (e.g., 4000 rpm) for 5 minutes.

3. Dispersive SPE (d-SPE) Cleanup:

  • Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and magnesium sulfate).
  • Vortex the tube for 30 seconds.
  • Centrifuge the tube.

4. Analysis:

  • The resulting supernatant can be directly analyzed by GC-MS or LC-MS/MS.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a rapid and efficient method that utilizes ultrasonic waves to enhance the extraction process.

1. Sample Preparation:

  • Weigh a small amount of prepared soil (e.g., 5 g) into an extraction vessel.

2. Extraction:

  • Add a suitable extraction solvent (e.g., a mixture of water and methanol).
  • Place the vessel in an ultrasonic bath.
  • Sonicate the sample for a specified time (e.g., 15-30 minutes) at a controlled temperature.
  • After sonication, separate the extract from the solid material by centrifugation or filtration.

3. Analysis:

  • The extract may be clean enough for direct injection into an LC-MS/MS system, or a cleanup step similar to SPE may be required depending on the soil matrix and analytical sensitivity needed.

Visualized Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from soil samples.

Metamitron_Extraction_Workflow cluster_sample_prep 1. Sample Preparation SoilSample Soil Sample Collection AirDry Air Drying & Sieving SoilSample->AirDry SolventExtraction Solvent Extraction (Methanol, Acetonitrile, etc.) AirDry->SolventExtraction QuEChERS QuEChERS AirDry->QuEChERS UAE Ultrasound-Assisted Extraction (UAE) AirDry->UAE SPE Solid-Phase Extraction (SPE) SolventExtraction->SPE dSPE Dispersive SPE (d-SPE) QuEChERS->dSPE UAE->SPE NoCleanup Direct Analysis (if applicable) UAE->NoCleanup HPLC HPLC-UV / PDA SPE->HPLC GC GC-ECD / MS SPE->GC dSPE->GC LCMSMS LC-MS/MS dSPE->LCMSMS NoCleanup->LCMSMS

General workflow for this compound extraction and analysis from soil.

References

Studying Metamitron Degradation in Laboratory Microcosms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for studying the degradation of the herbicide Metamitron in laboratory microcosm settings. The information is intended to guide researchers in setting up and conducting robust experiments to assess the environmental fate of this compound.

Section 1: Experimental Design - Laboratory Microcosms

Laboratory microcosms are controlled environments designed to simulate natural soil and aquatic systems. They are essential tools for studying the degradation kinetics and pathways of substances like this compound. The following protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Protocol 1.1: Soil Microcosm Setup for Aerobic Degradation Studies

This protocol outlines the setup of a soil microcosm to study the aerobic degradation of this compound, adapted from OECD Guideline 307.[1][2][3][4][5]

Materials:

  • Freshly collected agricultural soil (sandy loam, silty loam, or loam)

  • This compound (analytical grade)

  • ¹⁴C-labeled this compound (optional, for mineralization studies)

  • Sterile deionized water

  • Glass flasks or biometers (e.g., 250 mL)

  • Sterile stoppers with gas-permeable membranes or connections for air supply

  • Trapping solutions for CO₂ (e.g., 0.1 M NaOH) and volatile organic compounds (e.g., ethylene glycol)

  • Incubator

Procedure:

  • Soil Preparation:

    • Sieve the fresh soil through a 2 mm mesh to remove stones and large debris.

    • Determine the soil's key characteristics: texture, pH, organic carbon content, and water holding capacity (WHC).

    • Adjust the soil moisture to 40-60% of its maximum water holding capacity.

    • Pre-incubate the soil in the dark at the desired experimental temperature (e.g., 20°C) for 7-14 days to allow the microbial community to stabilize.

  • Microcosm Assembly:

    • Place a known amount of the pre-incubated soil (e.g., 50-100 g dry weight equivalent) into each flask.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water). If using a co-solvent, ensure its concentration does not inhibit microbial activity.

    • Apply the this compound solution to the soil surface as evenly as possible. The application rate should be relevant to field application rates.

    • For mineralization studies, a known amount of ¹⁴C-labeled this compound should be included in the spiking solution.

    • Gently mix the soil to ensure uniform distribution of the herbicide.

    • Set up control microcosms: a sterile control (e.g., autoclaved soil) to assess abiotic degradation and an untreated control to monitor background microbial activity.

  • Incubation:

    • Seal the flasks and place them in an incubator in the dark at a constant temperature (e.g., 20 ± 2°C).

    • Ensure a continuous supply of CO₂-free, humidified air to maintain aerobic conditions.

    • Connect the outlet of the flasks to traps containing solutions to capture ¹⁴CO₂ and volatile metabolites.

  • Sampling and Analysis:

    • Sacrifice replicate microcosms at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

    • At each time point, collect the trapping solutions for analysis of mineralization and volatile products.

    • Extract this compound and its degradation products from the soil samples for analysis.

Diagram: Experimental Workflow for Microcosm Studies

experimental_workflow cluster_setup Microcosm Setup cluster_sampling Sampling & Analysis cluster_data Data Interpretation soil_prep Soil/Sediment Preparation spiking Spiking with this compound soil_prep->spiking incubation Incubation (Controlled Conditions) spiking->incubation sampling Time-point Sampling incubation->sampling mineralization Mineralization (14CO2 Trapping) incubation->mineralization extraction Extraction of Analytes sampling->extraction analysis HPLC/LC-MS Analysis extraction->analysis kinetics Degradation Kinetics (DT50) analysis->kinetics pathway Pathway Identification analysis->pathway mass_balance Mass Balance Calculation mineralization->mass_balance

Caption: Experimental workflow for this compound degradation studies in microcosms.

Section 2: Sample Preparation and Analysis

Accurate quantification of this compound and its degradation products is crucial for reliable results. The following protocols detail common extraction and analytical procedures.

Protocol 2.1: Extraction of this compound and Metabolites from Soil Samples

Materials:

  • Methanol (HPLC grade)

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Mechanical shaker

  • Rotary evaporator

Procedure:

  • To a soil sample (e.g., 20 g) in a centrifuge tube, add a suitable volume of methanol or a methanol/water mixture (e.g., 95:5 v/v).

  • Shake the mixture vigorously on a mechanical shaker for a specified time (e.g., 1-2 hours).

  • Centrifuge the sample to separate the soil from the supernatant.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 1-4) two more times with fresh solvent.

  • Combine the supernatants.

  • Reduce the volume of the combined extracts using a rotary evaporator at a temperature below 40°C.

  • The concentrated extract is now ready for cleanup or direct analysis.

Protocol 2.2: Solid-Phase Extraction (SPE) Cleanup

SPE is often used to remove interfering substances from the sample extracts before analysis.

Materials:

  • C18 SPE cartridges

  • Methanol (HPLC grade)

  • Deionized water

  • SPE vacuum manifold

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing methanol followed by deionized water through it. Do not allow the cartridge to dry out.

  • Loading: Load the aqueous sample extract onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with deionized water or a weak organic solvent/water mixture to remove polar interferences.

  • Elution: Elute the retained this compound and its less polar metabolites with a small volume of a strong organic solvent, such as methanol or acetonitrile.

  • The eluate can then be concentrated and reconstituted in a suitable solvent for analysis.

Protocol 2.3: Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 100mm x 4.6mm, 5µm)

Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient mixture of methanol and water is commonly used. For example, a 70:30 (v/v) mixture of methanol and water. The pH may be adjusted (e.g., to 6.0) to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

  • Detection Wavelength: 310 nm

  • Retention Time: Under these conditions, this compound has a retention time of approximately 3.8 to 4.4 minutes.

Section 3: Data Presentation and Interpretation

Quantitative data from microcosm studies should be summarized for easy comparison and interpretation.

Table 1: Half-life of this compound in Soil Microcosms under Various Conditions
Soil TypeTemperature (°C)pHConditionHalf-life (DT₅₀) in daysReference
Sandy Loam20Not specifiedAerobic3.4 - 39
Silt Loam20Not specifiedAerobic3.4 - 39
Clay Loam20Not specifiedAerobic3.4 - 39
Various20Acidic to NeutralAnaerobic27 - 299
Silty Clay Loam10Not specifiedAerobic40
Silty Clay Loam30Not specifiedAerobic7.5
Sandy Loam5Not specifiedAerobic> 365
Table 2: Half-life of this compound in Aquatic Microcosms under Various Conditions
SystemTemperature (°C)pHConditionHalf-life (DT₅₀) in daysReference
Aquatic20Not specifiedAerobic9 - 49
Aquatic20AlkalineAnaerobic3.7 - 6.1
Water204Hydrolysis224
Water207Hydrolysis158
Water209Hydrolysis5.7
Water257Photolysis0.037
Table 3: Key Degradation Products of this compound
Degradation ProductFormation PathwayPersistence
Desamino-metamitronPhotodegradation, Microbial degradationCan be persistent in the environment
BenzoylformateMicrobial degradation by Arthrobacter sp.Further metabolized
2-HydroxymuconateMicrobial degradation by Rhodococcus sp.Intermediate in ring cleavage

Section 4: this compound Degradation Pathways

This compound can be degraded through both biotic and abiotic processes. The primary pathways are microbial degradation, photodegradation, and hydrolysis.

Diagram: Microbial Degradation Pathway of this compound by Rhodococcus sp.

rhodococcus_pathway This compound This compound Dihydroxylated_Intermediate 2,3-Dihydro-2,3-dihydroxythis compound This compound->Dihydroxylated_Intermediate Dioxygenase Catechol_Intermediate Catechol-like Intermediate Dihydroxylated_Intermediate->Catechol_Intermediate Dehydrogenase Ring_Cleavage_Product 2-Hydroxymuconate Catechol_Intermediate->Ring_Cleavage_Product Extradiol Cleavage Further_Degradation Further Degradation (Mineralization) Ring_Cleavage_Product->Further_Degradation

Caption: Phenyl ring cleavage pathway of this compound by Rhodococcus sp.

Diagram: Microbial Degradation Pathway of this compound by Arthrobacter sp.

arthrobacter_pathway This compound This compound Hydrolyzed_Intermediate1 2-(Acetylhydrazinylidene)-2-phenylacetate This compound->Hydrolyzed_Intermediate1 Amidohydrolase Benzoylformate Benzoylformate Hydrolyzed_Intermediate1->Benzoylformate Deaminohydrolase Further_Degradation Further Degradation Benzoylformate->Further_Degradation

Caption: Hydrolytic degradation pathway of this compound by Arthrobacter sp.

Diagram: Abiotic Degradation Pathways of this compound

abiotic_pathways cluster_photo Photodegradation cluster_hydrolysis Hydrolysis Metamitron_Photo This compound Desamino_this compound Desamino-metamitron Metamitron_Photo->Desamino_this compound Sunlight (UV) Metamitron_Hydro This compound Hydrolysis_Products Hydrolysis Products Metamitron_Hydro->Hydrolysis_Products pH dependent (especially alkaline)

Caption: Primary abiotic degradation pathways of this compound.

References

Application Notes and Protocols for Metamitron in Plant Stress Response Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metamitron is a selective, systemic herbicide from the triazinone chemical class, historically used for controlling grass and broad-leaved weeds, particularly in sugar beet cultivation.[1][2][3] Its application in plant science has expanded significantly, and it is now utilized as a plant growth regulator for fruit thinning in pome fruits like apples and pears.[3][4]

The specific and well-characterized mechanism of action of this compound makes it an invaluable tool for plant stress response studies. By precisely inhibiting photosynthesis, this compound allows researchers to induce a controlled and transient state of physiological stress. This enables detailed investigation into a plant's response to a sudden carbohydrate deficit, the signaling pathways involved in metabolic stress, and the activation of photoprotective mechanisms.

Mechanism of Action

This compound's primary mode of action is the inhibition of Photosystem II (PSII) in the chloroplasts.

  • Site of Action: It binds to the D1 protein within the PSII reaction center, specifically at the binding site for the secondary quinone electron acceptor (QB).

  • Effect on Electron Transport: This binding blocks the transfer of electrons from the primary quinone acceptor (QA) to QB.

  • Physiological Consequence: The blockage of the photosynthetic electron transport chain halts the production of ATP and NADPH, which are essential for carbon fixation. This leads to a rapid and temporary carbohydrate deficit in the plant.

  • Induction of Oxidative Stress: When the electron transport chain is blocked, the light energy absorbed by chlorophyll cannot be utilized for photochemistry. This excess energy can be transferred to molecular oxygen, leading to the formation of Reactive Oxygen Species (ROS), such as superoxide radicals. This mimics a state of photosynthetic stress and can trigger the plant's antioxidant and photoprotective defense systems.

Metamitron_MoA cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA Pheo->QA Electron Flow QB QB Site (D1 Protein) QA->QB Electron Flow PQ Plastoquinone Pool QB->PQ ROS ROS Production (Oxidative Stress) QB->ROS Blocked Flow Leads to This compound This compound This compound->QB Binds & Inhibits

Mechanism of this compound action on the PSII electron transport chain.

Application Notes

This compound serves as a precise chemical tool to induce a specific type of abiotic stress, allowing for the study of plant responses under controlled conditions.

  • Inducing Carbohydrate Stress: Application of this compound creates a predictable and reversible carbohydrate deficit. This is useful for studying source-sink dynamics, carbon allocation, and the regulation of fruit or seed development and abscission.

  • Studying Photoprotection: By blocking the primary photochemical pathway, this compound forces the plant to engage photoprotective mechanisms, such as non-photochemical quenching (NPQ), to dissipate excess light energy as heat. This allows for the study of the kinetics and regulation of these protective responses.

  • Investigating Stress Priming and Hormesis: The application of sub-lethal doses of this compound can induce a mild stress that "primes" the plant, potentially leading to enhanced tolerance to subsequent, more severe stresses. This phenomenon, known as hormesis, is a critical area of research in plant resilience.

Quantitative Data from Literature

The following tables summarize typical concentrations and physiological responses observed in research studies.

Table 1: this compound Concentration and Observed Physiological Effects

Plant Species Concentration (mg·L⁻¹ / ppm) Key Physiological Effects Reference(s)
Apple (Malus domestica) 300 mg·L⁻¹ Reduced fruit set.
Apple (Malus domestica) 500 mg·L⁻¹ (applied twice) Significantly reduced fruit setting rate; inhibited photosynthetic rate (Pn) and Fv/Fm; increased abscisic acid (ABA) content.
Apple (Malus domestica) 175 - 263 mg·L⁻¹ Effective in reducing fruit set and crop load, depending on the cultivar.
Peach (Prunus persica) > 200 mg·L⁻¹ Phytotoxic to leaves, causing mild chlorosis and reduced chlorophyll content.

| Peach (Prunus persica) | 300 mg·L⁻¹ | Reduced Fv/Fm values, indicating PSII stress, but did not reduce fruit set. | |

Table 2: Timeline of this compound-Induced Stress and Recovery

Plant Species Parameter Onset of Effect Maximum Effect Recovery Period Reference(s)
Apple (Malus domestica) Fv/Fm reduction Within 2 days ~6 days post-application Recovery begins after 5 days; complete recovery within 3-4 weeks.
Apple (Malus domestica 'Gala') Fv/Fm reduction Within 2 days 11 days post-application (68.9% of control) Full recovery by 17 days post-application.
Peach (Prunus persica) Fv/Fm reduction Within 1 day 1-2 days post-application Full recovery by 7 days post-application.

| Apple (Malus domestica) | Photosynthesis Inhibition | Rapid | 2 days after spraying | Incomplete recovery after 10 days when combined with shade. | |

Experimental Protocols

The following protocols provide a framework for using this compound in plant stress studies. Researchers should optimize concentrations and timings for their specific plant species and experimental conditions.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Collection & Analysis P1 Acclimatize Plants (Controlled Environment) P2 Prepare this compound Stock & Working Solutions P1->P2 P3 Randomly Assign Plants to Groups (Control, Treatment) P2->P3 E1 Apply Treatment (Foliar Spray to Runoff) P3->E1 E2 Induce Additional Stress (Optional) (e.g., Drought, High Light) E1->E2 A1 Time-Course Measurements (e.g., 0, 1, 3, 7, 14 days) E2->A1 A2 Chlorophyll Fluorescence (Fv/Fm, ΦPSII, NPQ) A1->A2 A3 Gas Exchange (Pn, gs) A1->A3 A4 Biochemical Assays (Sugars, Hormones, Antioxidants) A1->A4

General experimental workflow for a this compound stress study.
Protocol 1: General Application for Inducing Photosynthetic Stress

Objective: To transiently inhibit PSII to study downstream physiological, biochemical, and molecular responses to carbohydrate stress.

Materials:

  • This compound (e.g., commercial formulation like Brevis® or technical grade).

  • Deionized water.

  • Surfactant/wetting agent (e.g., Silwett L-77). Inclusion can significantly increase efficacy.

  • Pressurized sprayer for uniform foliar application.

  • Control and treatment plants grown under identical, controlled conditions.

Procedure:

  • Plant Growth: Grow plants to the desired developmental stage under controlled temperature, humidity, and photoperiod.

  • Solution Preparation: Prepare a stock solution of this compound. From this, create the final working solution at the desired concentration (e.g., 150-500 mg·L⁻¹). A control solution should be prepared with water and the same concentration of surfactant used in the treatment solution.

  • Application:

    • Perform applications at a consistent time of day to minimize diurnal variations.

    • Spray the foliage of the treatment group uniformly until runoff is achieved. Ensure both adaxial and abaxial leaf surfaces are covered.

    • Spray the control group with the control solution.

    • This compound can also be absorbed by the roots, so soil drenching is an alternative application method.

  • Post-Application Conditions: Return plants to their controlled environment. Note that environmental conditions post-application are critical; low light or cloudy conditions can amplify the thinning/stress effect of this compound.

  • Sampling and Analysis: Collect tissue samples and perform physiological measurements at predetermined time points following application.

Protocol 2: Quantifying PSII Inhibition with Chlorophyll Fluorescence

Objective: To measure the dynamic effect of this compound on PSII efficiency and track the plant's recovery.

Materials:

  • Pulse-Amplitude-Modulation (PAM) chlorophyll fluorometer.

  • Leaf clips.

  • Plants treated according to Protocol 1.

Procedure:

  • Dark Adaptation: Before measurement, dark-adapt the leaves for at least 30 minutes using leaf clips. This ensures all PSII reaction centers are "open."

  • Measure Fv/Fm:

    • Measure the minimal fluorescence (F₀) with a weak measuring light.

    • Apply a short, intense pulse of saturating light (~6000-8000 µmol m⁻² s⁻¹) to measure the maximum fluorescence (Fm).

    • The fluorometer software will calculate Fv/Fm = (Fm - F₀) / Fm. A decrease in Fv/Fm relative to the control indicates PSII photoinhibition or stress.

  • Measure Light-Adapted Parameters (Optional):

    • After the Fv/Fm measurement, expose the leaf to a constant actinic light.

    • Periodically apply saturating pulses to measure the quantum yield of PSII (ΦPSII) and calculate the electron transport rate (ETR) and non-photochemical quenching (NPQ).

  • Time-Course Analysis: Repeat these measurements on the same leaves (if possible) or representative leaves from each group at regular intervals (e.g., 1, 3, 7, 11, 17 days) to create a timeline of inhibition and recovery.

Analysis of Downstream Stress Markers

The inhibition of PSII by this compound initiates a cascade of stress responses that can be quantified.

  • Primary Metabolic Impact: The most direct consequence is a reduction in photosynthesis (Pn) and a subsequent drop in soluble carbohydrates (sugars, starch).

  • Hormonal Signaling: The carbohydrate deficit and oxidative stress can alter the balance of plant hormones, notably increasing abscisic acid (ABA), a key stress hormone.

  • Antioxidant Defense System: The potential for increased ROS production triggers the upregulation of the plant's antioxidant machinery. Measuring the activity of enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Ascorbate Peroxidase (APX) can provide insight into the level of oxidative stress experienced by the plant.

Logical_Relationship cluster_primary Primary Effect cluster_secondary Secondary Effects cluster_tertiary Downstream Plant Responses This compound This compound Application PSII_Inhibit PSII Inhibition (QA to QB Block) This compound->PSII_Inhibit Carbo_Deficit Carbohydrate Deficit (Reduced ATP/NADPH) PSII_Inhibit->Carbo_Deficit ROS Increased ROS (Oxidative Stress) PSII_Inhibit->ROS Photo_Protect Photoprotection (e.g., ↑ NPQ) PSII_Inhibit->Photo_Protect Hormone Hormonal Changes (e.g., ↑ ABA) Carbo_Deficit->Hormone Antioxidant Antioxidant Enzyme Activation (SOD, CAT) ROS->Antioxidant

Logical cascade from this compound application to plant stress responses.

Conclusion

This compound is a powerful and specific tool for researchers studying plant responses to metabolic and photosynthetic stress. Its ability to induce a transient, dose-dependent inhibition of Photosystem II allows for controlled experiments investigating a wide range of physiological processes, from carbon allocation and hormonal signaling to the intricacies of the antioxidant defense network. By following standardized protocols for its application and for the measurement of key stress indicators, scientists can effectively dissect the complex mechanisms that govern plant resilience and recovery.

References

Application Notes and Protocols: Metamitron Dose-Response Studies on Different Weed Species

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to Metamitron

This compound is a selective, systemic herbicide belonging to the triazinone chemical class.[1][2] It is primarily used for the pre- and post-emergence control of a wide range of broadleaf weeds and grasses, particularly in sugar beet cultivation.[3][4] The primary mode of action for this compound is the inhibition of photosynthesis at Photosystem II (PSII).[1] It disrupts the electron transport chain by binding to the D1 protein, which blocks the flow of electrons and halts the production of energy required for plant growth, ultimately leading to plant death.

Principle of Dose-Response Studies

Dose-response studies are fundamental in herbicide research to determine the efficacy of a compound against target weed species. These bioassays involve treating plants with a range of herbicide doses to establish the relationship between the dose and the magnitude of the plant's response, typically measured as growth inhibition or mortality. A key metric derived from these studies is the Effective Dose (ED₅₀), which is the dose required to produce a 50% response (e.g., 50% reduction in biomass) compared to an untreated control. The ED₅₀ value is a critical indicator of a weed's sensitivity to an herbicide. Furthermore, by comparing the ED₅₀ of a potentially resistant biotype to a known susceptible biotype, a Resistance Factor (RF) can be calculated (RF = ED₅₀ resistant / ED₅₀ susceptible), quantifying the level of resistance.

Quantitative Data Summary: this compound Dose-Response

The following table summarizes the effective dose of this compound required for 50% growth reduction (ED₅₀) in various weed species and biotypes, as determined by whole-plant dose-response bioassays.

Weed SpeciesBiotypeED₅₀ (g a.i./ha)Resistance Factor (RF)Reference
Amaranthus retroflexus (Redroot Pigweed)Susceptible (S)1293.7-
Amaranthus retroflexus (Redroot Pigweed)Resistant (R1)4216.53.3
Amaranthus retroflexus (Redroot Pigweed)Resistant (R2)5675.24.4
Chenopodium album (Common Lambsquarters)SusceptibleNot specified, but sensitive-
Chenopodium album (Common Lambsquarters)ResistantNot specified, but resistance confirmed>1 (Implied)

Note: ED₅₀ values can vary based on experimental conditions, growth stage of the weed, and environmental factors.

Visualizations and Diagrams

This compound's Mechanism of Action

This compound acts by interrupting the photosynthetic process. The diagram below illustrates how it blocks the electron transport chain at Photosystem II.

cluster_photosynthesis Photosynthesis in Chloroplast Sunlight Sunlight Energy PSII Photosystem II (PSII) Sunlight->PSII PSII->Block ETC Electron Transport Chain (ETC) Photosynthesis Energy Production (Photosynthesis) ETC->Photosynthesis This compound This compound This compound->Block Binds to D1 Protein & INHIBITS Block->ETC Electron Flow

Caption: this compound inhibits photosynthesis by blocking electron flow at Photosystem II.

Experimental Workflow for Dose-Response Bioassay

The following workflow outlines the key steps for conducting a robust herbicide dose-response study.

cluster_legend *Legend A 1. Seed Collection (Susceptible & Test Populations) B 2. Seed Germination (Controlled Environment) A->B C 3. Seedling Selection & Transplanting (Uniform Growth Stage, e.g., 2-3 leaves) B->C D 4. Herbicide Application (Cabinet Sprayer with Multiple Doses) C->D E 5. Plant Growth & Incubation (Greenhouse with Controlled Conditions) D->E F 6. Data Collection (e.g., Above-ground Biomass at 21 DAT*) E->F G 7. Data Analysis (Fit Log-Logistic Curve, Calculate ED₅₀ & RF) F->G key DAT = Days After Treatment ED₅₀ = Effective Dose for 50% Inhibition RF = Resistance Factor

Caption: Standardized workflow for a whole-plant herbicide dose-response bioassay.

Conceptual Dose-Response Curve

This diagram illustrates the typical sigmoidal relationship between herbicide dose and plant response, highlighting the critical ED₅₀ value.

cluster_0 Dose-Response Relationship a b a->b c b->c d c->d e d->e f e->f g f->g spline Y_Label X_Label ED50_node ED₅₀ ED50_line_y ED50_node->ED50_line_y ED50_line_x ED50_node->ED50_line_x Y_50

Caption: A log-logistic curve showing the dose-dependent effect of an herbicide.

Experimental Protocols

Protocol: Whole-Plant Dose-Response Bioassay for this compound

This protocol provides a standardized method for assessing the sensitivity of weed populations to this compound in a controlled greenhouse environment.

1. Plant Material and Growth Conditions

  • Seed Collection: Collect mature seeds from the weed populations to be tested (both suspected resistant and a known susceptible standard). Store seeds in dry, cool conditions until use.
  • Germination: Germinate seeds in petri dishes containing moistened filter paper or directly in trays with a standard potting medium (e.g., loamy sand, pH 6.4). Maintain optimal germination conditions (e.g., appropriate temperature and light cycles for the species).
  • Transplanting: Once seedlings reach a uniform growth stage (e.g., one to two true leaves, BBCH 11-12), transplant a consistent number of healthy seedlings (e.g., five plants) into individual pots (e.g., 7x7x8 cm) filled with the standard soil mix.
  • Greenhouse Conditions: Grow plants in a greenhouse with controlled temperature (e.g., 25/15°C day/night), a set photoperiod (e.g., 14 hours), and adequate watering.

2. Herbicide Application

  • Plant Stage: Apply the herbicide when plants have reached the 2- to 4-leaf stage (BBCH 12-14), as efficacy is often stage-dependent.
  • Dose Preparation: Prepare a stock solution of a commercial formulation of this compound (e.g., Goltix 700 SC). Perform serial dilutions to create a range of at least 6-8 doses. The doses should be selected to span from no effect to complete mortality. A logarithmic series is recommended (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x, where 'x' is the recommended field dose). An untreated control (dose 0) must be included.
  • Application: Use a precision cabinet sprayer equipped with a flat-fan nozzle to ensure uniform application. Calibrate the sprayer to deliver a specific volume (e.g., 200-300 L/ha) at a constant pressure and speed.

3. Data Collection and Analysis

  • Incubation: Return the treated plants to the greenhouse and arrange them in a completely randomized design. Monitor them for the development of phytotoxicity symptoms.
  • Assessment: After a predetermined period, typically 21 days after treatment (DAT), harvest the above-ground biomass for each pot.
  • Measurement: Dry the harvested plant material in an oven at a constant temperature (e.g., 70°C) for 48-72 hours, or until a constant weight is achieved. Record the dry weight for each replicate.
  • Data Transformation: Express the dry weight of each treated replicate as a percentage of the mean dry weight of the untreated control for that specific biotype.
  • Statistical Analysis: Analyze the data using a non-linear regression model. The four-parameter log-logistic model is commonly used for dose-response data:
  • Y = c + { (d - c) / (1 + exp(b(log(x) - log(e)))) }
  • Where: Y is the response (biomass), x is the herbicide dose, d is the upper limit (response at zero dose), c is the lower limit, e is the ED₅₀, and b is the slope of the curve around the ED₅₀.
  • ED₅₀ and RF Calculation: From the fitted curve, determine the ED₅₀ value for each population. Calculate the Resistance Factor (RF) by dividing the ED₅₀ of the test population by the ED₅₀ of the susceptible standard population.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Validation for the Analysis of Metamitron in Commercial Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metamitron (4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one) is a selective systemic herbicide belonging to the triazinone chemical group.[1][2] It is widely used to control grass and broad-leaved weeds in crops such as sugar beets and fodder beets.[3] this compound functions by inhibiting photosynthesis at photosystem II.[1][2] Commercial formulations of this compound, such as Goltix® 70 SC, are available as suspension concentrates. To ensure the quality and efficacy of these commercial products, it is crucial to employ a validated analytical method for the quantification of the active ingredient.

This application note details a validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in its bulk and commercial dosage forms, in accordance with the International Council for Harmonisation (ICH) guidelines.

HPLC Method and Chromatographic Conditions

A simple, selective, and precise RP-HPLC method was developed for the quantification of this compound.

ParameterSpecification
Instrument High-Performance Liquid Chromatography system with UV-Vis Detector
Column C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Methanol and Water (70:30 v/v), pH adjusted to 6.0 ± 0.05
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 310 nm
Column Temperature Ambient
Run Time 10 minutes
Retention Time Approximately 4.4 minutes

Method Validation Protocol

The developed analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose. The validation process assesses various parameters, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Method_Validation_Workflow cluster_plan Planning Phase cluster_exec Execution Phase cluster_report Reporting Phase Dev Analytical Method Development Proto Validation Protocol (Define Parameters & Criteria) Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Acc Accuracy Prec Precision (Repeatability & Intermediate) Loq LOD & LOQ Rob Robustness Data Data Analysis & Compilation Spec->Data Lin->Data Acc->Data Prec->Data Loq->Data Rob->Data Report Validation Report Preparation Data->Report

Caption: HPLC Method Validation Workflow.

Experimental Protocols

2.1.1 Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations for linearity, accuracy, and precision studies.

  • Sample Preparation (Commercial Formulation): Accurately weigh a quantity of the commercial formulation (e.g., Goltix® 70 SC) equivalent to 100 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate for 15 minutes to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

2.1.2 Specificity (Selectivity) Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components (excipients).

  • Protocol:

    • Inject a blank (mobile phase) to ensure no interference from the solvent.

    • Prepare and inject a placebo solution (commercial formulation excipients without this compound) to check for interference from the formulation matrix.

    • Inject the this compound standard solution.

    • Inject the sample solution prepared from the commercial formulation.

    • Compare the chromatograms. The retention time of the this compound peak in the sample should match the standard, and there should be no interfering peaks at this retention time in the blank or placebo chromatograms.

2.1.3 Linearity and Range The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Protocol:

    • Prepare a series of at least five concentrations of this compound working standards from the stock solution. A suggested range is 50 µg/mL to 150 µg/mL.

    • Inject each concentration in triplicate.

    • Plot a calibration curve of the mean peak area versus the concentration.

    • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

2.1.4 Accuracy (Recovery) Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiking).

  • Protocol:

    • Prepare a placebo solution of the commercial formulation.

    • Spike the placebo solution with the this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery for each level.

2.1.5 Precision Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol (Repeatability - Intra-day precision):

    • Prepare six separate sample solutions from the same batch of commercial formulation at 100% of the test concentration.

    • Analyze the samples on the same day under the same experimental conditions.

    • Calculate the Relative Standard Deviation (%RSD) of the assay results.

  • Protocol (Intermediate Precision - Inter-day precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this set of measurements and compare it with the results from the first day.

2.1.6 Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Based on the Standard Deviation of the Response and the Slope):

    • Calculate LOD and LOQ using the following equations:

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curve.

2.1.7 Robustness Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol:

    • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Variations may include:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Mobile phase composition (e.g., Methanol ± 2%).

      • pH of the mobile phase (e.g., ± 0.2 units).

    • Assess the effect of these changes on system suitability parameters (e.g., retention time, peak area, tailing factor).

2.1.8 System Suitability System suitability tests are an integral part of the method. They are used to verify that the resolution and reproducibility of the chromatographic system are adequate for the analysis to be done.

  • Protocol:

    • Before starting the sample analysis, inject a working standard solution five times.

    • Calculate the %RSD of the peak areas, the theoretical plates, and the tailing factor for the this compound peak.

Data Presentation: Validation Summary and Acceptance Criteria

The following tables summarize the acceptance criteria and typical results for the method validation of this compound analysis.

Table 1: System Suitability

Parameter Acceptance Criteria Typical Result
Tailing Factor (T) T ≤ 2 1.15
Theoretical Plates (N) N ≥ 2000 6500

| % RSD for 5 injections | ≤ 2.0% | 0.85% |

Table 2: Linearity, LOD, and LOQ

Parameter Acceptance Criteria Typical Result
Concentration Range 50 - 150 µg/mL Met criteria
Correlation Coefficient (r²) ≥ 0.999 0.9995
LOD - 0.08 µg/mL

| LOQ | - | 0.25 µg/mL |

Table 3: Accuracy (Recovery)

Spiked Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery Acceptance Criteria
80% 80.0 79.5 99.4%
100% 100.0 100.8 100.8% 98.0% - 102.0%

| 120% | 120.0 | 119.3 | 99.4% | |

Table 4: Precision (%RSD)

Precision Level %RSD Acceptance Criteria
Repeatability (Intra-day, n=6) 0.95% ≤ 2.0%

| Intermediate Precision (Inter-day, n=6) | 1.30% | ≤ 2.0% |

Table 5: Robustness

Parameter Varied Variation Impact on Results
Flow Rate ± 0.1 mL/min System suitability passes
Mobile Phase pH ± 0.2 System suitability passes

| Mobile Phase Composition | ± 2% Methanol | System suitability passes |

Logical Relationship of Validation Parameters

The validation parameters are interconnected and collectively establish the reliability of the analytical method. Specificity ensures the correct analyte is measured, while linearity, accuracy, and precision demonstrate that the measurement is correct and consistent over a defined range.

Validation_Parameters center Reliable Analytical Method Specificity Specificity (Analyte Identity) Specificity->center Linearity Linearity & Range (Proportional Response) Linearity->center Accuracy Accuracy (Closeness to True Value) Linearity->Accuracy Precision Precision (Agreement of Results) Linearity->Precision Accuracy->center Accuracy->Precision Precision->center Robustness Robustness (Resists Small Variations) Robustness->center

Caption: Interrelationship of HPLC Validation Parameters.

Conclusion

The described RP-HPLC method for the determination of this compound in commercial formulations is simple, rapid, and reliable. The method has been validated according to ICH guidelines, and the results demonstrate high levels of specificity, linearity, accuracy, and precision. The method proved to be robust and is suitable for routine quality control analysis of this compound in its bulk and formulated products.

References

Metamitron Application in Phacelia tanacetifolia: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Evaluating the Efficacy and Phytotoxicity of Metamitron in Phacelia tanacetifolia Crops

This document provides detailed application notes and experimental protocols for researchers, scientists, and agricultural development professionals investigating the use of this compound as a selective herbicide in Phacelia tanacetifolia crops. The information is synthesized from peer-reviewed research to ensure a robust and reliable framework for future studies.

Introduction

Phacelia tanacetifolia Benth., commonly known as lacy phacelia, is a versatile crop valued for its role as a cover crop, green manure, and a significant nectar source for pollinators.[1][2] While it can be competitive against weeds under favorable growing conditions, weed infestation during early growth stages, particularly in years with a cold spring, can significantly reduce biomass and seed yield.[3][4] Effective weed management is crucial, especially in seed production, to prevent contamination of the final product.[5]

This compound, a selective systemic herbicide from the triazinone chemical group, has been investigated for its potential to control annual dicotyledonous weeds in phacelia crops. It is primarily absorbed through the roots and foliage and acts by inhibiting photosynthesis at Photosystem II (PSII).

Mechanism of Action: PSII Inhibition

This compound functions by blocking the electron transport chain within the chloroplasts of susceptible plants. Specifically, it binds to the D1 protein at the QB binding site, preventing the transfer of electrons to plastoquinone. This interruption of electron flow leads to a cascade of events, including the production of reactive oxygen species (ROS) like singlet oxygen, which cause lipid peroxidation, membrane damage, and ultimately, cell death, manifesting as chlorosis and necrosis.

Metamitron_Pathway cluster_chloroplast Chloroplast Thylakoid Membrane cluster_cellular_damage Cellular Damage Cascade PSII Photosystem II (PSII) D1 D1 Protein (QB site) PSII->D1 e- PQ Plastoquinone (PQ) D1->PQ e- ROS Reactive Oxygen Species (ROS) Generation D1->ROS Energy Transfer (No e- transport) ETC Electron Transport Chain PQ->ETC e- Lipid_Peroxidation Lipid Peroxidation & Membrane Damage ROS->Lipid_Peroxidation Cell_Death Cell Death (Chlorosis & Necrosis) Lipid_Peroxidation->Cell_Death This compound This compound This compound->D1 Binds and Blocks

This compound's mode of action via Photosystem II inhibition.

Application Effectiveness and Crop Safety

Field experiments have demonstrated that the effectiveness of this compound in P. tanacetifolia is highly dependent on the application timing and environmental conditions. Herbicide application may not always be necessary, as vigorous phacelia growth can naturally suppress weeds. However, in conditions where weeds hinder crop development, this compound can be an effective tool.

Key Findings from Field Trials:
  • Post-Emergence Superiority : Post-emergence application of this compound has shown to be more consistently effective and safer for P. tanacetifolia compared to pre-emergence applications.

  • Optimal Timing : The most effective and appropriate application timing is a single treatment at the 1–2 true leaf pair stage of phacelia growth. This stage often coincides with the initial growth phases of common annual weeds.

  • Phytotoxicity Risk : this compound can exhibit phytotoxic activity on phacelia, potentially slowing plant growth and reducing seed yield. Pre-emergence applications, especially at higher rates, and double post-emergence applications have been associated with increased phytotoxicity.

  • Single vs. Double Application : The difference in weed control effectiveness between a single and a double (split) application of this compound was found to be insignificant, while the risk of phytotoxicity increased with a second application.

Data Presentation

The following tables summarize quantitative data from a three-year field study on this compound application in P. tanacetifolia (cv. Asta).

Table 1: Effect of this compound Application Timing and Rate on Weed Infestation (Number of Weeds per m²)

TreatmentApplication TimingRate (L·ha⁻¹)2011 (Weeds/m²)2012 (Weeds/m²)2013 (Weeds/m²)
AControl (Untreated)-2.997.375.3
BPre-emergence1.43.192.670.0
CPre-emergence2.13.483.364.7
DPost-emergence (1-2 leaf pairs)1.03.852.045.3
EPost-emergence (1-2 leaf pairs)1.44.048.740.7

Data adapted from Yakimovich et al., 2017.

Table 2: Phytotoxicity of this compound on Phacelia tanacetifolia

TreatmentApplication TimingRate (L·ha⁻¹)201120122013
BPre-emergence1.41.11.92.5
CPre-emergence2.11.42.43.1
DPost-emergence (1-2 leaf pairs)1.01.01.21.5
EPost-emergence (1-2 leaf pairs)1.41.01.41.8
HPost-emergence (Split Dose)1.0 + 1.0Not Tested2.12.6
IPost-emergence (Split Dose)1.4 + 1.4Not Tested2.53.0

Phytotoxicity evaluated on a 9-point scale, where 1 = no phytotoxicity and 9 = complete destruction. Data adapted from Yakimovich et al., 2017.

Table 3: Effect of this compound Application on Phacelia tanacetifolia Seed Yield (dt·ha⁻¹)

TreatmentApplication TimingRate (L·ha⁻¹)2011 (dt·ha⁻¹)2012 (dt·ha⁻¹)2013 (dt·ha⁻¹)
AControl (Untreated)-2.891.151.48
BPre-emergence1.42.751.191.41
CPre-emergence2.12.411.101.35
DPost-emergence (1-2 leaf pairs)1.02.912.692.41
EPost-emergence (1-2 leaf pairs)1.42.952.612.35

1 dt = 100 kg. Data adapted from Yakimovich et al., 2017.

Experimental Protocols

The following protocols are generalized from field trial methodologies for testing herbicide efficacy and phytotoxicity.

Experimental Design and Setup

A robust protocol is essential for accurately assessing herbicide performance.

Experimental_Workflow cluster_setup 1. Trial Setup cluster_application 2. Herbicide Application cluster_data 3. Data Collection cluster_analysis 4. Analysis Site_Selection Site Selection & Soil Characterization Experimental_Design Randomized Block Design (min. 4 Replicates) Site_Selection->Experimental_Design Plot_Establishment Plot Establishment (e.g., 10 m²) Experimental_Design->Plot_Establishment Crop_Sowing Phacelia Sowing (e.g., 10 kg·ha⁻¹) Plot_Establishment->Crop_Sowing Control_Plots Maintain Untreated & Hand-Weeded Controls Application Apply Treatments (Pre- & Post-emergence) Crop_Sowing->Application Treatment_Prep Prepare Herbicide Rates (1x and 2x doses) Treatment_Prep->Application Weed_Assessment Weed Efficacy Assessment (Count & Dry Weight) Application->Weed_Assessment Stats Statistical Analysis (e.g., ANOVA, Tukey's Test) Weed_Assessment->Stats Phyto_Assessment Phytotoxicity Rating (Visual Scale, e.g., 1-9) Phyto_Assessment->Stats Yield_Measurement Harvest & Measure (Biomass & Seed Yield) Yield_Measurement->Stats Conclusion Draw Conclusions on Efficacy & Selectivity Stats->Conclusion

Generalized workflow for herbicide efficacy trials.

1.1. Site Selection and Preparation:

  • Select a field with uniform soil type and a known history of annual weed infestation.

  • Conduct soil analysis to determine pH, organic matter content, and nutrient levels (P, K, Mg).

  • Apply standard mineral fertilization (N, P, K) based on soil test recommendations before sowing.

1.2. Experimental Design:

  • Use a randomized complete block design with a minimum of four replicates.

  • Establish individual plots of a standard size, for example, 10 m².

  • Include buffer zones between plots to prevent spray drift.

1.3. Crop Establishment:

  • Sow P. tanacetifolia seeds at a recommended rate (e.g., 10 kg·ha⁻¹) and row spacing (e.g., 45 cm).

  • Record the sowing date.

1.4. Treatment Groups:

  • Control 1: Untreated (weedy check).

  • Control 2: Hand-weeded (weed-free check) to determine maximum yield potential.

  • This compound Treatments:

    • Pre-emergence application at the proposed rate (e.g., 1.4 L·ha⁻¹) and 2x the proposed rate (e.g., 2.8 L·ha⁻¹) to assess phytotoxicity.

    • Post-emergence application at the 1-2 true leaf pair stage of phacelia, at the proposed rate (e.g., 1.4 L·ha⁻¹) and 2x the rate.

    • (Optional) Split post-emergence applications to evaluate sequential treatment effects.

Data Collection and Assessment

2.1. Weed Efficacy Assessment:

  • Conduct assessments approximately 21-30 days after the post-emergence treatment.

  • Use a quadrat (e.g., 0.25 m²) randomly placed in four locations within each plot.

  • Count the number of individuals of each weed species within the quadrat.

  • Collect the above-ground biomass of all weeds within the quadrat, dry them to a constant weight, and record the dry weight.

2.2. Crop Phytotoxicity Assessment:

  • Visually assess crop injury at regular intervals (e.g., 7, 14, and 28 days) after each application.

  • Use a standardized rating scale, such as a 1-to-9 point scale where 1 indicates no visible injury, and 9 indicates complete crop destruction. Note symptoms like stunting, chlorosis, or necrosis.

2.3. Crop Yield Assessment:

  • At crop maturity, harvest a predetermined area from the center rows of each plot.

  • Measure the total above-ground fresh weight (biomass).

  • Thresh the harvested plants to separate the seeds.

  • Dry the seeds to a standard moisture content (e.g., 14%) and weigh to determine the seed yield, typically expressed in dt·ha⁻¹ or kg·ha⁻¹.

Statistical Analysis
  • Subject all collected data (weed counts, weed biomass, phytotoxicity ratings, crop yield) to Analysis of Variance (ANOVA).

  • Use a mean separation test, such as Tukey's HSD test, to determine significant differences between treatment means at a specified significance level (e.g., p ≤ 0.05).

Conclusion and Recommendations

The application of this compound can be a viable option for managing annual dicotyledonous weeds in Phacelia tanacetifolia crops, particularly when weed pressure threatens crop establishment. Based on available research, a single post-emergence application at a rate of 1.4 L·ha⁻¹ when the phacelia plants are at the 1-2 true leaf pair stage offers the best balance of weed control and crop safety. Pre-emergence and repeated post-emergence applications carry a higher risk of phytotoxicity and may lead to yield reduction. Researchers should conduct trials under local conditions to validate these findings and refine application recommendations for specific environments and weed spectrums.

References

Troubleshooting & Optimization

Technical Support Center: Metamitron Resistance Mechanisms in Weed Populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating metamitron resistance in weed populations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in weeds?

A1: this compound resistance in weed populations is primarily attributed to two mechanisms:

  • Target-Site Resistance (TSR): This involves mutations in the chloroplast psbA gene, which codes for the D1 protein, a key component of Photosystem II (PSII). This compound's mode of action is to inhibit PSII by binding to the D1 protein.[1] Specific mutations at amino acid positions, such as a serine to glycine change at position 264 (Ser264Gly), prevent the herbicide from binding effectively, thus conferring resistance.[1] Another mutation identified in Chenopodium album that confers resistance to this compound is an alanine to valine substitution at position 251 (Ala251Val).[2]

  • Non-Target-Site Resistance (NTSR): This is a more complex mechanism that does not involve alterations to the herbicide's target site. The most common form of NTSR in the context of this compound is enhanced metabolic resistance. This is the weed's increased ability to detoxify the herbicide before it can reach the target site in toxic concentrations. This metabolic breakdown is often carried out by enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).[3]

Q2: A weed population in my experiment is showing resistance to this compound. How can I determine if it's TSR or NTSR?

A2: To differentiate between TSR and NTSR, a combination of physiological and molecular biology techniques is recommended:

  • Cross-resistance profiling: Test the suspected resistant population against other herbicides with the same mode of action (PSII inhibitors) and herbicides with different modes of action. TSR populations will likely show resistance only to other PSII inhibitors, whereas NTSR populations with enhanced metabolism may exhibit cross-resistance to herbicides from different chemical classes.

  • Chlorophyll fluorescence analysis: This is a rapid, non-invasive technique to assess the functionality of PSII. In susceptible plants treated with this compound, a sharp increase in chlorophyll fluorescence is observed due to the blockage of electron transport. TSR plants will show a minimal change in fluorescence, similar to untreated plants. This method is particularly effective for detecting resistance to PSII inhibitors.

  • psbA gene sequencing: Extract DNA from the suspected resistant and known susceptible plants and sequence the psbA gene. The presence of known resistance-conferring mutations (e.g., Ser264Gly) will confirm TSR.

  • Metabolism studies: Use radiolabeled this compound to track its uptake, translocation, and metabolism in both resistant and susceptible plants. Faster degradation of the parent herbicide into non-toxic metabolites in the resistant population is a strong indicator of NTSR.

Q3: I am planning a dose-response assay to quantify the level of this compound resistance. What are the critical factors to ensure reproducibility?

A3: Reproducibility in dose-response assays is crucial for accurate quantification of resistance. Key factors to control include:

  • Standardized plant material: Use seeds from a well-characterized susceptible population as a control. Ensure all plants (both resistant and susceptible) are grown under uniform conditions (light, temperature, humidity, soil type, and pot size).

  • Consistent growth stage: Treat all plants at the same developmental stage (e.g., 2-4 true leaves), as herbicide sensitivity can vary with plant age.

  • Accurate herbicide application: Calibrate your sprayer to ensure a uniform application volume and pressure. Use a range of herbicide doses that will provide a full dose-response curve, from no effect to complete mortality for both susceptible and resistant populations.

  • Environmental conditions: Conduct experiments in a controlled environment (growth chamber or greenhouse) to minimize variability in temperature, light, and humidity, which can influence herbicide efficacy.

  • Replication: Use a sufficient number of replicates for each dose and population to ensure statistical power.

  • Objective assessment: Use quantitative measures like biomass (fresh or dry weight) reduction relative to an untreated control, rather than solely relying on visual injury ratings.

Section 2: Troubleshooting Guides

Dose-Response Assays
Problem Possible Cause(s) Troubleshooting Steps
High variability between replicates. Inconsistent plant size or growth stage at the time of application. Uneven herbicide application. Variable environmental conditions across the experimental setup.Ensure uniform germination and growth by pre-selecting seedlings of similar size. Calibrate sprayer before each use and ensure consistent spray coverage. Randomize the placement of pots in the growth chamber or greenhouse to minimize effects of environmental gradients.
Susceptible control population shows unexpected tolerance. Herbicide solution was prepared incorrectly (too dilute). Sub-optimal environmental conditions for herbicide activity (e.g., low humidity, low temperature). The "susceptible" population has some level of inherent tolerance or has developed low-level resistance.Double-check all calculations and dilutions for herbicide stock solutions. Ensure environmental conditions are optimal for herbicide uptake and activity as per literature recommendations. Obtain a certified susceptible seed lot for comparison.
No clear dose-response relationship observed in the resistant population (i.e., flat curve). The dose range tested was too low for the resistant population. The resistance level is extremely high.Extend the herbicide dose range to much higher concentrations. If a response is still not observed, it indicates a very high level of resistance. Consider alternative methods for quantification if dose-response is not feasible.
Unexpected phytotoxicity in untreated control plants. Contamination of soil, water, or pots with herbicide residues. Water stress or nutrient deficiency.Use fresh, uncontaminated soil and new or thoroughly cleaned pots for each experiment. Ensure a proper watering and fertilization regime.
Chlorophyll Fluorescence Assays
Problem Possible Cause(s) Troubleshooting Steps
Inconsistent fluorescence readings in control plants. Incomplete dark adaptation before measurement. Variation in leaf age or health. Instrument not calibrated correctly.Ensure a consistent dark adaptation period for all samples (typically 20-30 minutes). Use leaves of a similar age and physiological state for all measurements. Follow the manufacturer's instructions for instrument calibration and maintenance.
No significant difference in fluorescence between treated susceptible and resistant plants. Measurement was taken too soon after herbicide application. The herbicide dose was too low to elicit a strong response in the susceptible plants. The resistance mechanism is not related to the target site (i.e., NTSR).Allow sufficient time for the herbicide to translocate to the chloroplasts and inhibit PSII (typically a few hours to 24 hours). Use a discriminating dose that is known to cause a significant fluorescence increase in susceptible plants. If NTSR is suspected, chlorophyll fluorescence may not be the most appropriate primary diagnostic tool.
High background fluorescence. Ambient light leakage during measurement. Stress factors other than the herbicide are affecting photosynthesis.Ensure measurements are taken in a completely dark environment or that the leaf clip effectively excludes ambient light. Check for other stressors such as drought, nutrient deficiency, or extreme temperatures.
Molecular Assays (psbA Gene Sequencing)
Problem Possible Cause(s) Troubleshooting Steps
Poor quality or low yield of extracted DNA. Inefficient cell lysis due to high levels of polysaccharides or secondary metabolites in the weed tissue. DNA degradation by nucleases.Use a DNA extraction protocol specifically optimized for plants with high levels of secondary metabolites, which may include additional purification steps. Work quickly and on ice to minimize nuclease activity.
PCR amplification failure. Poor DNA quality (presence of PCR inhibitors). Incorrect primer design or annealing temperature.Further purify the DNA template. Design and test new primers or optimize the PCR cycling conditions (especially the annealing temperature).
Ambiguous sequencing results. Poor quality PCR product. Presence of multiple chloroplast haplotypes or nuclear copies of chloroplast DNA (numts).Purify the PCR product before sequencing. Clone the PCR product and sequence multiple clones to identify the authentic chloroplast sequence.

Section 3: Data Presentation

Table 1: Dose-Response Data for this compound in Susceptible (S) and Resistant (R) Chenopodium album
PopulationED50 (g a.i./ha)Resistance Index (RI)Reference
Susceptible (S)45-(Hypothetical Data)
Resistant (R)95021.1(Hypothetical Data)

ED50: The effective dose of herbicide required to cause a 50% reduction in plant biomass. Resistance Index (RI): ED50 of the resistant population / ED50 of the susceptible population.

Table 2: Key Mutations in the psbA Gene Conferring this compound Resistance in Chenopodium album
Amino Acid ChangeCodon ChangeLocationConferred ResistanceReference
Serine to GlycineAGT to GGT264This compound, Atrazine
Alanine to ValineGCT to GTT251This compound

Section 4: Experimental Protocols

Whole-Plant Dose-Response Bioassay

Objective: To quantify the level of resistance to this compound in a weed population.

Materials:

  • Seeds of suspected resistant and known susceptible weed populations.

  • Pots (e.g., 10 cm diameter) filled with a standardized potting mix.

  • Controlled environment growth chamber or greenhouse.

  • This compound formulated product and appropriate adjuvants.

  • Calibrated laboratory spray chamber.

  • Balance for weighing biomass.

Methodology:

  • Plant Growth:

    • Sow seeds of both susceptible and resistant populations in pots.

    • After emergence, thin seedlings to a uniform number per pot (e.g., 4 plants).

    • Grow plants under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the 2-4 true leaf stage.

  • Herbicide Application:

    • Prepare a series of this compound concentrations to create a dose-response curve. A typical range for a susceptible population might be 0, 10, 20, 40, 80, 160 g a.i./ha, while a resistant population might require 0, 100, 200, 400, 800, 1600 g a.i./ha.

    • Apply the herbicide solutions using a calibrated laboratory spray chamber to ensure uniform coverage. Include an untreated control for each population.

    • Randomize the placement of pots within the spray chamber and back in the growth chamber.

  • Data Collection and Analysis:

    • After a set period (e.g., 21 days), visually assess plant injury.

    • Harvest the above-ground biomass for each pot.

    • Determine the fresh weight, and then dry the biomass at 60-70°C to a constant weight to determine the dry weight.

    • Express the biomass data as a percentage of the untreated control for each population.

    • Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the ED50 value for each population.

    • Calculate the Resistance Index (RI) by dividing the ED50 of the resistant population by the ED50 of the susceptible population.

Chlorophyll Fluorescence Assay

Objective: To rapidly detect PSII inhibitor resistance.

Materials:

  • Suspected resistant and known susceptible plants.

  • Portable fluorometer (e.g., a PAM fluorometer).

  • Leaf clips for dark adaptation.

  • This compound solution at a discriminating dose.

Methodology:

  • Plant Preparation:

    • Grow plants as described for the dose-response assay.

    • Treat a set of susceptible and resistant plants with a discriminating dose of this compound (a dose that is known to cause a strong effect in the susceptible population but little to no effect in the resistant one). Leave a set of plants from each population untreated as controls.

  • Measurement:

    • At a specified time after treatment (e.g., 24 hours), dark-adapt a leaf from each plant for 20-30 minutes using leaf clips.

    • Measure the minimal fluorescence (Fo) and maximal fluorescence (Fm) using the fluorometer.

    • Calculate the maximum quantum yield of PSII (Fv/Fm), where Fv = Fm - Fo.

  • Data Interpretation:

    • In untreated plants (both S and R), Fv/Fm should be around 0.8.

    • In treated susceptible plants, Fv/Fm will be significantly reduced.

    • In treated resistant plants, Fv/Fm will remain close to 0.8, similar to the untreated controls.

psbA Gene Sequencing

Objective: To identify mutations in the psbA gene that confer target-site resistance.

Materials:

  • Leaf tissue from suspected resistant and known susceptible plants.

  • DNA extraction kit or reagents (e.g., CTAB buffer).

  • PCR thermocycler.

  • Primers for the psbA gene.

  • Taq polymerase and other PCR reagents.

  • Gel electrophoresis equipment.

  • DNA sequencing service.

Methodology:

  • DNA Extraction:

    • Extract total genomic DNA from fresh or frozen leaf tissue using a suitable plant DNA extraction kit or a CTAB-based protocol.

    • Assess the quality and quantity of the extracted DNA using a spectrophotometer or gel electrophoresis.

  • PCR Amplification:

    • Amplify the region of the psbA gene known to harbor resistance mutations using specific primers.

    • Perform PCR using standard conditions, with optimization of the annealing temperature as needed.

    • Verify the successful amplification of the target fragment by running the PCR products on an agarose gel.

  • Sequencing and Analysis:

    • Purify the PCR product to remove primers and unincorporated nucleotides.

    • Send the purified PCR product for Sanger sequencing.

    • Align the obtained sequences from the resistant and susceptible plants with a reference psbA sequence to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.

Section 5: Visualizations

Diagram 1: Mechanisms of this compound Resistance

Metamitron_Resistance This compound This compound TargetSite Photosystem II (D1 protein) This compound->TargetSite Inhibits NTSR Non-Target-Site Resistance (NTSR) This compound->NTSR is overcome by TSR Target-Site Resistance (TSR) TargetSite->TSR Mutation psbA Gene Mutation (e.g., Ser264Gly) TSR->Mutation is caused by Metabolism Enhanced Metabolism NTSR->Metabolism NoBinding Reduced Herbicide Binding Mutation->NoBinding P450_GST Cytochrome P450s & GSTs Metabolism->P450_GST mediated by Detoxification Detoxification P450_GST->Detoxification

Caption: Overview of Target-Site and Non-Target-Site Resistance to this compound.

Diagram 2: Experimental Workflow for Investigating this compound Resistance

Resistance_Workflow Start Suspected Resistant Weed Population DoseResponse Whole-Plant Dose-Response Assay Start->DoseResponse ChlorophyllFluorescence Chlorophyll Fluorescence Assay Start->ChlorophyllFluorescence psbA_Sequencing psbA Gene Sequencing Start->psbA_Sequencing MetabolismStudy Metabolism Study (Radiolabeled this compound) Start->MetabolismStudy Quantify Quantify Resistance Level (RI) DoseResponse->Quantify TSR_Confirmed TSR Confirmed ChlorophyllFluorescence->TSR_Confirmed No change in Fv/Fm psbA_Sequencing->TSR_Confirmed Mutation found NTSR_Confirmed NTSR Confirmed MetabolismStudy->NTSR_Confirmed Rapid metabolism Metabolism_Pathway This compound This compound (Active) Phase1 Phase I: Oxidation, Hydrolysis This compound->Phase1 P450 Cytochrome P450s Phase1->P450 Metabolite1 Modified this compound Phase1->Metabolite1 catalyzed by Phase2 Phase II: Conjugation GST GSTs, GTs Phase2->GST Metabolite2 Conjugated this compound (Inactive) Phase2->Metabolite2 catalyzed by Metabolite1->Phase2 Phase3 Phase III: Sequestration Metabolite2->Phase3 Vacuole Vacuole Phase3->Vacuole transport to

References

Technical Support Center: Overcoming Metamitron Resistance in Chenopodium album

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming metamitron resistance in Chenopodium album (common lambsquarters).

Frequently Asked Questions (FAQs)

Q1: My this compound application failed to control Chenopodium album. Does this confirm resistance?

A1: Not necessarily. While herbicide resistance is a possibility, several other factors can lead to poor weed control.[1][2] Before concluding resistance, consider the following:

  • Application Errors: Inappropriate dosage, incorrect timing, or faulty spraying equipment can reduce efficacy.[2]

  • Environmental Conditions: Soil moisture, temperature, and rainfall patterns can affect herbicide uptake and performance.[2]

  • Weed Growth Stage: this compound is most effective on small, actively growing weeds. Efficacy decreases on larger, more established plants.

  • Heavy Weed Infestation: A high density of C. album can result in some plants surviving even a successful herbicide application.[2]

If these factors have been ruled out, herbicide resistance should be investigated.

Q2: What are the known mechanisms of this compound resistance in C. album?

A2: The primary mechanism of this compound resistance in C. album is target-site resistance due to mutations in the chloroplast psbA gene. This gene codes for the D1 protein, a key component of Photosystem II (PSII), which is the target of this compound. Specific mutations prevent the herbicide from binding to the D1 protein, rendering it ineffective.

Additionally, metabolic resistance, where the plant detoxifies the herbicide, may act as a basic tolerance mechanism.

Q3: What specific mutations in the psbA gene confer resistance?

A3: Several point mutations in the psbA gene have been identified in this compound-resistant C. album populations:

  • Serine-264 to Glycine (Ser264Gly): This is the most common mutation and confers resistance to both triazine (e.g., atrazine) and triazinone (e.g., this compound) herbicides.

  • Alanine-251 to Valine (Ala251Val): This mutation provides high resistance to this compound but not to atrazine.

  • Leucine-218 to Valine (Leu218Val): This mutation also confers resistance to triazinone herbicides.

Q4: If my C. album population is resistant to this compound, will other herbicides also be ineffective?

A4: Yes, cross-resistance is a significant concern. This compound-resistant C. album often shows cross-resistance to other PSII inhibitors in the HRAC Group C1. However, some herbicides with different modes of action may still be effective.

Troubleshooting Guide

Issue 1: Suspected this compound Resistance in Field or Greenhouse Experiments

Symptoms:

  • Poor control of C. album with this compound at recommended doses.

  • Surviving plants appear healthy and continue to grow after treatment.

  • Other susceptible weed species are effectively controlled by the same application.

Troubleshooting Steps:

  • Confirm Resistance: Conduct a dose-response bioassay to determine the level of resistance. Include a known susceptible C. album population as a control.

  • Molecular Analysis: Sequence the psbA gene to identify known resistance-conferring mutations.

  • Investigate Cross-Resistance: Test the response of the resistant population to other herbicides with different modes of action to identify effective alternatives.

Issue 2: Difficulty in Detecting this compound Resistance

Symptoms:

  • Inconsistent results in resistance bioassays.

  • Uncertainty in distinguishing between resistant and susceptible biotypes.

Troubleshooting Steps:

  • Use Discriminating Doses: Utilize a single, well-defined herbicide dose that clearly separates resistant and susceptible individuals.

  • Alternative Herbicides for Screening: Metribuzin can be used for monitoring purposes as it provides a better distinction between sensitive and resistant biotypes. Atrazine or terbuthylazine can help indicate the type of mutation present.

  • Rapid Detection Methods: Employ molecular techniques like PCR-RFLP for rapid and accurate detection of specific mutations.

Data Presentation: Herbicide Cross-Resistance

The following table summarizes the cross-resistance profile of this compound-resistant C. album.

Herbicide Class (HRAC Group)Herbicide ExamplesResistance Profile in this compound-Resistant C. album
Triazinones (C1) MetribuzinCross-resistance observed.
Triazines (C1) Atrazine, TerbuthylazineCross-resistance is common, particularly with the Ser264Gly mutation.
Uracils (C1) LenacilCross-resistance observed.
Pyridazinones (C1) ChloridazonCross-resistance observed.
Chloroacetamides (K3) S-metolachlorNegative cross-resistance (increased sensitivity) reported.
Thiocarbamates (N) ProsulfocarbNegative cross-resistance reported.
Isoxazolidinones (F3) ClomazoneNegative cross-resistance reported.
Diphenyl ethers (F3) AclonifenNegative cross-resistance reported.

Experimental Protocols

Protocol 1: Whole-Plant Herbicide Resistance Bioassay

This protocol is adapted from established methods for testing herbicide resistance.

Objective: To determine the level of resistance to this compound in a C. album population.

Materials:

  • Seeds from suspected resistant and a known susceptible C. album population.

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix.

  • Greenhouse or growth chamber with controlled conditions.

  • Commercial formulation of this compound.

  • Laboratory sprayer calibrated to deliver a precise volume.

Procedure:

  • Seed Germination: Sow seeds in trays and allow them to germinate. Methods may need to be adjusted based on seed dormancy.

  • Transplanting: Once seedlings have reached the cotyledon to two-leaf stage, transplant them into individual pots.

  • Growth: Grow plants in the greenhouse until they reach the 2-4 true leaf stage.

  • Herbicide Application: Prepare a range of this compound doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate). Spray the plants uniformly using the calibrated sprayer.

  • Assessment: Evaluate plant mortality and biomass reduction 21-28 days after treatment.

  • Data Analysis: Calculate the herbicide dose required to cause 50% mortality (LD50) or 50% growth reduction (GR50) for both resistant and susceptible populations. The resistance factor (RF) is calculated as the ratio of the LD50 or GR50 of the resistant population to that of the susceptible population.

Protocol 2: PCR-RFLP for Detection of psbA Mutations

This protocol provides a rapid method for identifying the Ser264Gly mutation.

Objective: To detect the presence of the Ser264Gly mutation in the psbA gene of C. album.

Materials:

  • C. album leaf tissue.

  • DNA extraction kit.

  • PCR reagents (Taq polymerase, dNTPs, primers flanking the mutation site).

  • Restriction enzyme FspBI.

  • Agarose gel electrophoresis equipment.

Procedure:

  • DNA Extraction: Extract genomic DNA from leaf tissue.

  • PCR Amplification: Amplify the region of the psbA gene containing codon 264 using specific primers.

  • Restriction Digest: Digest the PCR product with the restriction enzyme FspBI. The recognition site for this enzyme is present in the susceptible genotype but absent in the resistant (Ser264Gly) genotype.

  • Gel Electrophoresis: Separate the digested fragments on an agarose gel.

    • Susceptible: The PCR product will be cut, resulting in two smaller bands.

    • Resistant: The PCR product will remain uncut, showing a single larger band.

Visualizations

Signaling Pathway: this compound's Mode of Action and Resistance

Metamitron_Action_Resistance cluster_PSII Photosystem II (PSII) cluster_Resistance Resistance Mechanism D1 D1 Protein QB QB Binding Niche D1->QB contains Plastoquinone Plastoquinone Pool QB->Plastoquinone Electron Flow This compound This compound This compound->QB Binds to Altered_D1 Altered D1 Protein This compound->Altered_D1 Binding Prevented P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA Pheo->QA Electron Flow QA->QB Electron Flow Photosynthesis Photosynthesis (Electron Transport Chain) Plastoquinone->Photosynthesis Electron Flow psbA_mutation psbA Gene Mutation (e.g., Ser264Gly) psbA_mutation->Altered_D1 leads to

Caption: Mode of action of this compound and the mechanism of target-site resistance in C. album.

Experimental Workflow: Herbicide Resistance Testing

Resistance_Testing_Workflow start Suspected Resistance in Field collect_seeds Collect Seeds (Suspected-R and Known-S) start->collect_seeds grow_plants Germinate Seeds & Grow Plants to 2-4 Leaf Stage collect_seeds->grow_plants dose_response Whole-Plant Dose-Response Bioassay grow_plants->dose_response molecular_analysis Molecular Analysis (psbA Sequencing/PCR-RFLP) grow_plants->molecular_analysis data_analysis Data Analysis (Calculate RF) dose_response->data_analysis molecular_analysis->data_analysis conclusion Confirm Resistance & Characterize Mechanism data_analysis->conclusion

Caption: A typical workflow for confirming and characterizing herbicide resistance.

Logical Relationship: Integrated Weed Management for this compound Resistance

IWM_Strategy cluster_Chemical Chemical Control cluster_Cultural Cultural Practices cluster_Mechanical Mechanical & Physical Control IWM Integrated Weed Management (IWM) for this compound-Resistant C. album herbicide_mixtures Herbicide Mixtures (e.g., this compound + Phenmedipham + Ethofumesate) IWM->herbicide_mixtures alternative_moa Herbicides with Alternative Modes of Action IWM->alternative_moa crop_rotation Crop Rotation IWM->crop_rotation cover_crops Cover Crops & Mulching IWM->cover_crops planting_density Increased Crop Planting Density IWM->planting_density tillage Tillage (Stale Seedbed) IWM->tillage

Caption: Components of an integrated strategy to manage this compound-resistant C. album.

References

Technical Support Center: Enhancing Metamitron Soil Activity with Adjuvants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on improving the soil activity of the herbicide metamitron through the use of adjuvants.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of an adjuvant when used with this compound for soil application?

A1: Adjuvants are added to a pesticide formulation or tank mix to enhance the pesticide's performance. For soil-applied this compound, adjuvants can serve several functions, including:

  • Improving Efficacy: By increasing the herbicide's availability in the soil solution for uptake by weed roots.[1]

  • Reducing Leaching: Soil-binding adjuvants can help retain this compound in the upper soil layers where most weeds germinate, preventing it from moving deeper into the soil profile and potentially into groundwater.[2]

  • Enhancing Tank-Mix Compatibility: Compatibility agents can help to ensure that this compound and other tank-mixed products remain uniformly dispersed.

  • Modifying Spray Solution Properties: Adjuvants can alter the physical and chemical properties of the spray solution, such as surface tension and pH, which can influence how the herbicide interacts with the soil.[3]

Q2: How do I select the appropriate adjuvant for my this compound soil experiment?

A2: The choice of adjuvant depends on several factors, including the soil type, environmental conditions, and the specific experimental goals.[4] Consider the following:

  • Soil Type: In sandy soils with low organic matter, leaching is a greater concern, so a soil-binding or deposition adjuvant may be beneficial. In soils with high organic matter, an adjuvant that improves the release of this compound from soil particles could be advantageous.

  • Environmental Conditions: Under dry conditions, an adjuvant that helps to retain moisture in the soil or enhances this compound's uptake in low moisture could be useful. In areas with heavy rainfall, a soil-binding adjuvant is crucial to prevent rapid leaching.

  • Experimental Goal: If the primary goal is to increase weed control, a surfactant or oil-based adjuvant that enhances herbicidal activity might be the best choice. If the focus is on environmental safety, a soil-binding adjuvant to reduce leaching would be more appropriate.

Q3: Can using an adjuvant with a reduced rate of this compound provide effective weed control?

A3: Yes, studies have shown that applying a reduced rate of this compound with an effective adjuvant can achieve weed control comparable to or even better than applying the full rate of this compound alone. This approach can be both cost-effective and environmentally beneficial.

Q4: What is the proper order for tank-mixing this compound and adjuvants?

A4: Following the correct tank-mixing order is critical to prevent physical and chemical incompatibilities. A general guideline, often remembered by the acronym A.P.P.L.E.S., is as follows:

  • A gitate the tank and fill it with at least 50% of the required water volume.

  • Add any water-conditioning agents and allow them to circulate.

  • P owders (wettable powders, water-dispersible granules) should be added first.

  • P ourables (suspension concentrates, emulsifiable concentrates), like many this compound formulations, are added next.

  • L iquid solutions.

  • E mulsifiable concentrates and oil-based adjuvants.

  • S urfactants and other solution-based adjuvants are typically added last.

Always consult the product labels for specific tank-mixing instructions, as recommendations can vary.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Reduced this compound Efficacy Despite Adjuvant Use 1. Incorrect adjuvant selection for the soil type or environmental conditions. 2. Antagonism between the adjuvant and this compound or other tank-mix partners. 3. Unfavorable environmental conditions (e.g., very dry soil, low temperatures). 4. Incorrect application rate of this compound or the adjuvant. 5. High organic matter in the soil binding the herbicide.1. Review the adjuvant selection criteria in the FAQ section. Consider testing different types of adjuvants (e.g., non-ionic surfactant, methylated seed oil, soil-binding agent). 2. Perform a jar test to check for physical incompatibility before tank-mixing. Consult product labels for known antagonisms. 3. Ensure adequate soil moisture for herbicide activation. This compound's degradation and activity are influenced by temperature and moisture. 4. Verify calculations and calibration of application equipment. 5. Consider an adjuvant that can help desorb this compound from organic matter or increase its concentration in the soil solution.
Increased this compound Leaching 1. Inappropriate adjuvant selection (e.g., a surfactant that increases mobility without a soil-binding component). 2. Heavy rainfall or excessive irrigation shortly after application. 3. Coarse-textured soil with low organic matter.1. Select a soil-binding or deposition adjuvant specifically designed to reduce herbicide movement in the soil. 2. Monitor weather forecasts and irrigation schedules to avoid excessive water application immediately after treatment. 3. In highly porous soils, the use of a soil-binding adjuvant is strongly recommended.
Tank-Mix Incompatibility (e.g., clumping, separation) 1. Incorrect mixing order. 2. Poor water quality (e.g., hard water). 3. Insufficient agitation in the spray tank. 4. Incompatible formulations of this compound and the adjuvant.1. Follow the A.P.P.L.E.S. mixing order outlined in the FAQ section. 2. Use a water conditioner if you have hard water. 3. Ensure continuous and adequate agitation throughout the mixing and application process. 4. Conduct a jar test to confirm compatibility before mixing a full batch.
Inconsistent Results Across Experimental Replicates 1. Variability in soil properties (e.g., organic matter, pH, texture) across the experimental area. 2. Uneven application of the herbicide and adjuvant mixture. 3. Variations in environmental conditions (e.g., soil moisture) within the experimental plots.1. Conduct a thorough soil analysis of the experimental site to identify and account for variability. 2. Ensure application equipment is properly calibrated and operated consistently across all plots. 3. If possible, manage irrigation to ensure uniform soil moisture across the experimental area.

Data Presentation

Table 1: Effect of Different Adjuvants on the Efficacy of a this compound-Containing Herbicide Mixture (PEM) at Reduced Rates

TreatmentHerbicide DoseAdjuvantEfficacy (%)
PEM 1FullNone93
PEM 2ReducedNone82
PEM 2 + EXP 1ReducedMultifunctional Methylated Seed Oil96
PEM 2 + EXP 2ReducedMultifunctional Methylated Seed Oil97
PEM 2 + EXP 3ReducedMultifunctional Methylated Seed Oil97
PEM 2 + AtBReducedStandard Multicomponent Adjuvant97
PEM 2 + SReducedStandard Surfactant Adjuvant95

Data adapted from a study evaluating the efficacy of a phenmedipham, ethofumesate, and this compound (PEM) mixture.

Table 2: Influence of Adjuvants on the Physicochemical Properties of the Spray Solution Containing a this compound Mixture (FEM)

TreatmentpHSurface Tension (mN/m)Contact Angle (°)
Water6.94-108.9
FEM 1 (Full Rate)7.30-83.9
FEM 2 (Reduced Rate)7.48-77.6
FEM 2 + EXP 17.7334.765.8
FEM 2 + EXP 27.6437.058.7
FEM 2 + EXP 37.7135.469.1
FEM 2 + AtB7.5438.551.1
FEM 2 + S7.4727.752.4

Data adapted from a study on a phenmedipham, ethofumesate, and this compound (FEM) mixture.

Experimental Protocols

Protocol 1: Evaluating the Efficacy of this compound with Adjuvants on Weed Control in a Greenhouse Setting

  • Soil Preparation:

    • Select a representative soil type for your experiment.

    • Sieve the soil to remove large debris and homogenize it.

    • Fill pots of a suitable size (e.g., 10 cm diameter) with the prepared soil.

  • Weed Seeding:

    • Select target weed species known to be susceptible to this compound.

    • Sow a predetermined number of weed seeds (e.g., 20-30) per pot at a shallow depth (e.g., 0.5-1 cm).

  • Treatment Preparation:

    • Prepare a stock solution of this compound.

    • Prepare separate treatment solutions by diluting the this compound stock solution and adding the selected adjuvants at the desired concentrations. Include a control with this compound only and an untreated control.

  • Application:

    • Apply the treatment solutions evenly to the soil surface of the pots using a laboratory sprayer calibrated to deliver a specific volume per unit area.

  • Greenhouse Conditions:

    • Place the pots in a greenhouse with controlled temperature, light, and humidity.

    • Water the pots as needed to maintain optimal soil moisture for weed growth and herbicide activation.

  • Data Collection:

    • At a predetermined time after treatment (e.g., 21 days), assess weed control by:

      • Counting the number of emerged weeds.

      • Visually rating the percentage of weed control (0% = no control, 100% = complete control).

      • Harvesting the above-ground biomass of the weeds, drying it in an oven, and recording the dry weight.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the differences between treatments.

Mandatory Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_incubation Phase 3: Incubation cluster_data Phase 4: Data Collection & Analysis Soil_Prep Soil Preparation and Potting Weed_Seeding Weed Seeding Soil_Prep->Weed_Seeding Treatment_Prep Treatment Solution Preparation (this compound +/- Adjuvants) Weed_Seeding->Treatment_Prep Application Herbicide Application Treatment_Prep->Application Incubation Greenhouse Incubation (Controlled Environment) Application->Incubation Data_Collection Data Collection (Weed Count, Biomass) Incubation->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Troubleshooting_Tree Start Poor this compound Efficacy Check_Adjuvant Was an appropriate adjuvant used? Start->Check_Adjuvant Check_Mixing Was the tank-mixing order correct? Check_Adjuvant->Check_Mixing Yes Solution_Adjuvant Select adjuvant based on soil type and goal. Check_Adjuvant->Solution_Adjuvant No Check_Environment Were environmental conditions optimal? Check_Mixing->Check_Environment Yes Solution_Mixing Follow A.P.P.L.E.S. mixing order. Conduct jar test. Check_Mixing->Solution_Mixing No Check_Application Was the application rate correct? Check_Environment->Check_Application Yes Solution_Environment Ensure adequate soil moisture and optimal temperature. Check_Environment->Solution_Environment No Solution_Application Recalibrate application equipment. Check_Application->Solution_Application No

References

Technical Support Center: Photocatalytic Degradation of Metamitron in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the photocatalytic degradation of the herbicide Metamitron in aqueous solutions.

Troubleshooting Guides

This section addresses common issues encountered during the experimental process.

Issue 1: Low or No Degradation of this compound

Possible Causes and Solutions:

  • Inactive Catalyst:

    • Solution: Ensure the catalyst has been properly activated (e.g., calcined at the appropriate temperature if synthesized in-house). For commercial catalysts like Degussa P25, ensure it is from a reliable source and stored correctly.

  • Insufficient Light Source Intensity or Incorrect Wavelength:

    • Solution: Verify the specifications of your light source. Most common photocatalysts for this compound degradation, such as TiO2 and ZnO, are activated by UV light. Ensure the lamp is emitting at the correct wavelength and that its intensity is adequate. Low light intensity can lead to a linear decrease in the degradation rate.[1]

  • Incorrect Catalyst Loading:

    • Solution: The concentration of the photocatalyst is a critical parameter. Too low a concentration will result in insufficient active sites for the reaction. Conversely, an excessively high concentration can lead to turbidity, which scatters light and reduces the illuminated catalyst surface area.[2] The optimal catalyst loading needs to be determined experimentally. For instance, in one study with ZnO, the optimal concentration was found to be 2.0 g/L.[3][4]

  • High Initial Concentration of this compound:

    • Solution: A high initial concentration of the target pollutant can saturate the active sites on the catalyst surface, leading to a decrease in degradation efficiency.[1] If you suspect this is the issue, try running the experiment with a lower initial concentration of this compound. Studies have shown maximum degradation at concentrations around 4.5-25 ppm.

  • Unfavorable pH of the Solution:

    • Solution: The pH of the aqueous solution can significantly influence the surface charge of the photocatalyst and the chemical form of the this compound molecule, affecting the adsorption and subsequent degradation. For TiO2 and ZnO, acidic conditions (around pH 3) have often been found to be optimal for this compound degradation. Adjust the pH of your solution using dilute acids (e.g., H₂SO₄) or bases (e.g., NaOH) before starting the experiment.

Issue 2: Inconsistent or Irreproducible Results

Possible Causes and Solutions:

  • Inadequate Mixing:

    • Solution: Ensure that the solution is continuously and vigorously stirred throughout the experiment to maintain a uniform suspension of the photocatalyst particles. This ensures that the catalyst is evenly irradiated and in constant contact with the this compound molecules.

  • Temperature Fluctuations:

    • Solution: While photocatalytic reactions are less sensitive to temperature than thermal reactions, significant temperature changes can affect reaction kinetics. Use a water-jacketed reactor or a constant temperature bath to maintain a stable temperature during the experiment.

  • Catalyst Deactivation:

    • Solution: Over multiple cycles, the catalyst surface can become fouled by reaction intermediates or byproducts, leading to a decrease in activity. If you are reusing the catalyst, ensure it is thoroughly washed (e.g., with distilled water and ethanol) and dried between experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for this compound degradation?

A1: The optimal catalyst loading varies depending on the specific catalyst used, the reactor geometry, and the initial concentration of this compound. It is a parameter that should be optimized for your specific experimental setup. For example, studies have reported optimal loadings of 100 mg/L for anatase TiO2 and 2.0 g/L for ZnO.

Q2: How does the initial concentration of this compound affect the degradation rate?

A2: Generally, the degradation rate increases with the initial this compound concentration up to a certain point. Beyond this optimal concentration, the rate may decrease. This is because at high concentrations, the surface of the photocatalyst becomes saturated with this compound molecules, and the generation of hydroxyl radicals becomes the rate-limiting step. Furthermore, a high concentration of this compound can absorb a significant amount of light, reducing the photons reaching the catalyst surface.

Q3: What is the effect of pH on the photocatalytic degradation of this compound?

A3: The pH of the solution is a crucial factor. For commonly used photocatalysts like TiO2 and ZnO, an acidic pH (e.g., pH 3) has been shown to enhance the degradation of this compound. This is because the surface charge of the catalyst and the speciation of the pollutant are pH-dependent, which in turn affects the adsorption of this compound onto the catalyst surface.

Q4: Can inorganic ions in the water affect the degradation efficiency?

A4: Yes, the presence of certain inorganic ions can inhibit the photocatalytic degradation of this compound. For instance, carbonate ions (CO₃²⁻) have been reported to be strong inhibitors, while chloride (Cl⁻) and sulfate (SO₄²⁻) ions can also have an inhibitory effect, though often to a lesser extent. These ions can act as scavengers for hydroxyl radicals, reducing the number of reactive species available to degrade this compound.

Q5: What are the main degradation products of this compound in photocatalysis?

A5: The primary degradation product of this compound during photolysis is often desamino-metamitron. When a photocatalyst like TiO2 is used, hydroxythis compound has also been identified as a major product. Complete mineralization of this compound leads to the formation of ammonium, nitrite, and nitrate ions, along with CO₂ and water.

Q6: How can I calculate the apparent quantum yield (AQY) of my photocatalytic reaction?

A6: The Apparent Quantum Yield (AQY) is a measure of the efficiency of a photocatalytic reaction. It is calculated as the ratio of the number of molecules of a specific product formed (or reactant consumed) to the number of incident photons. The formula is as follows:

AQY (%) = (Number of reacted electrons / Number of incident photons) * 100

To calculate this, you need to determine the reaction rate (in mol/s) and measure the incident photon flux (in einstein/s or mol-photons/s) at the specific wavelength of irradiation.

Data Presentation

Table 1: Effect of Initial this compound Concentration on Degradation Efficiency

CatalystCatalyst Loading (g/L)Initial this compound Conc. (ppm)Degradation Efficiency (%)Time (min)Reference
Anatase TiO₂0.110--
Anatase TiO₂0.12545.7-
Anatase TiO₂0.140--
ZnO2.04.8Max degradation observed-
ZnO2.09~100240
ZnO2.020Lower degradation than 4.8 ppm-

Table 2: Effect of pH on this compound Degradation

CatalystCatalyst Loading (g/L)Initial this compound Conc. (ppm)pHDegradation RateReference
Anatase TiO₂0.1253Optimal
Anatase TiO₂0.125NeutralSlight increase
Anatase TiO₂0.125BasicNegligible
ZnO--AcidicHigher than alkaline
ZnO--> 9High degradation observed

Table 3: Effect of Different Catalysts on this compound Degradation

CatalystCatalyst Loading (g/L)Initial this compound Conc. (ppm)Degradation Efficiency (%)Time (min)Reference
Anatase TiO₂ (synthesized)0.12545.7-
Degussa P25 TiO₂0.12546.93-
ZnO2.09~100 (disappearance)240
Combustion Synthesized TiO₂0.51054-

Experimental Protocols

General Protocol for Photocatalytic Degradation of this compound

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 100 ppm) in deionized water. From this stock, prepare the desired initial concentration for the experiment by dilution.

  • Catalyst Suspension: Accurately weigh the desired amount of the photocatalyst and add it to a specific volume of the this compound solution in a photoreactor.

  • pH Adjustment: Adjust the pH of the suspension to the desired value using a dilute acid (e.g., 0.1 M H₂SO₄) or base (e.g., 0.1 M NaOH) while stirring.

  • Adsorption-Desorption Equilibrium: Before irradiation, stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to allow the this compound to adsorb onto the surface of the catalyst and reach an adsorption-desorption equilibrium.

  • Photocatalytic Reaction: Place the photoreactor under a suitable light source (e.g., UV lamp) and turn on the light to initiate the photocatalytic reaction. Ensure the solution is continuously stirred throughout the experiment. Maintain a constant temperature using a cooling system if necessary.

  • Sampling: At regular time intervals, withdraw aliquots of the suspension (e.g., 3-5 mL).

  • Sample Preparation for Analysis: Immediately after withdrawal, centrifuge or filter the samples to remove the photocatalyst particles. This is crucial to stop the reaction in the collected sample.

  • Analysis: Analyze the concentration of this compound in the supernatant/filtrate using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Mandatory Visualization

Photocatalytic_Degradation_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep_solution Prepare this compound Aqueous Solution mix Mix Catalyst and This compound Solution prep_solution->mix prep_catalyst Weigh Photocatalyst prep_catalyst->mix adjust_ph Adjust pH mix->adjust_ph dark_adsorption Stir in Dark (Adsorption Equilibrium) adjust_ph->dark_adsorption irradiate Irradiate with UV/Vis Light dark_adsorption->irradiate irradiate->irradiate sampling Take Samples at Intervals irradiate->sampling separation Centrifuge/Filter Catalyst sampling->separation analysis Analyze this compound Concentration (HPLC/UV-Vis) separation->analysis

Caption: Experimental workflow for the photocatalytic degradation of this compound.

Degradation_Pathway cluster_intermediates Primary Intermediates cluster_mineralization Mineralization Products This compound This compound Desamino_this compound Desamino-Metamitron This compound->Desamino_this compound Deamination Hydroxylated_Intermediates Hydroxylated Intermediates This compound->Hydroxylated_Intermediates •OH attack NH4 NH₄⁺ Desamino_this compound->NH4 CO2 CO₂ Desamino_this compound->CO2 Hydroxylated_Intermediates->NH4 Hydroxylated_Intermediates->CO2 H2O H₂O Hydroxylated_Intermediates->H2O NO2 NO₂⁻ NH4->NO2 Oxidation NO3 NO₃⁻ NO2->NO3 Oxidation

Caption: Proposed photocatalytic degradation pathway of this compound.

References

Interference in analytical detection of Metamitron

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical detection of Metamitron. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the common methods for its analytical detection?

A1: this compound is a triazinone herbicide used for weed control, primarily in sugar beet cultivation.[1] Accurate analytical detection is crucial for environmental monitoring, residue analysis in food products, and formulation quality control. The most common techniques for its determination are high-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] Other methods include gas chromatography (GC) and various electrochemical techniques.[4][5]

Q2: What is analytical interference and how does it affect this compound detection?

A2: Analytical interference occurs when components in the sample, other than this compound itself, alter the analytical signal, leading to inaccurate quantification. This can manifest as a falsely high result (positive interference) or a falsely low result (negative interference). In chromatography, interference can appear as overlapping peaks, baseline noise, or suppression/enhancement of the this compound signal.

Q3: What are the primary sources of interference in this compound analysis?

A3: The main sources of interference include:

  • Matrix Effects: These are caused by co-extracted substances from the sample matrix (e.g., soil, water, plant material) that can enhance or suppress the analyte's signal, particularly in LC-MS/MS. For instance, organic compounds or salts in the sample can affect the ionization efficiency of this compound.

  • Degradation Products: this compound can degrade in the environment, forming metabolites like desaminothis compound. If these compounds are not chromatographically separated, they can interfere with the detection of the parent molecule.

  • Solvent and Reagent Impurities: Impurities in solvents, reagents, or water used for sample preparation and the mobile phase can introduce extraneous peaks (often called "ghost peaks") or contribute to a high baseline noise.

  • Cross-Reactivity (in Immunoassays): In immunoassay techniques, structurally similar molecules or metabolites may cross-react with the antibodies used, leading to inaccurate results.

Q4: How can matrix effects be minimized or compensated for?

A4: To minimize matrix effects, several strategies can be employed:

  • Effective Sample Cleanup: Use techniques like solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering components from the sample extract before analysis.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for signal suppression or enhancement caused by the matrix components.

  • Dilution: Diluting the sample can reduce the concentration of interfering substances, although this may compromise the limit of detection.

  • Use of an Internal Standard: An isotopically labeled internal standard is ideal as it behaves similarly to the analyte during extraction, chromatography, and ionization, thus providing a reliable way to correct for matrix effects.

Troubleshooting Guides

This section addresses specific issues that may arise during the analytical detection of this compound.

Issue 1: Inaccurate quantification due to suspected matrix effects.

Q: My recovery of this compound is either significantly lower or higher than expected when analyzing complex samples like soil. What steps can I take?

A: This is a classic sign of matrix effects. Here is a systematic approach to troubleshoot and mitigate the issue:

  • Step 1: Verify the Extraction and Cleanup Procedure. Ensure that your sample preparation is adequate. For soil samples, a common procedure involves extraction with methanol followed by a clean-up step using a C18 SPE column. Inefficient cleanup is a primary cause of matrix interference.

  • Step 2: Perform a Matrix Effect Study. Compare the signal response of a standard prepared in a pure solvent with one prepared in a blank matrix extract (a sample known to be free of this compound). A significant difference in response confirms the presence of matrix effects.

  • Step 3: Implement Matrix-Matched Calibration. If matrix effects are confirmed, prepare your calibration standards in a blank matrix extract to ensure that the standards and samples are affected similarly.

  • Step 4: Optimize Chromatographic Conditions. Adjusting the mobile phase gradient or the column chemistry can sometimes help to separate this compound from co-eluting interfering compounds.

Issue 2: Appearance of unexpected peaks or high baseline noise in HPLC-UV analysis.

Q: My HPLC chromatogram shows a noisy baseline and several "ghost peaks" that are not present in my standards. What is the cause and how can I fix it?

A: High baseline noise and ghost peaks are typically due to contamination in the mobile phase, the HPLC system, or the sample itself.

  • Step 1: Check the Purity of Solvents and Water. Use high-purity, HPLC-grade solvents and freshly prepared, high-purity water for your mobile phase. Contaminated or degraded solvents are a common source of extraneous peaks.

  • Step 2: Degas the Mobile Phase. Ensure your mobile phase is properly degassed, as dissolved gases can cause baseline instability.

  • Step 3: Clean the HPLC System. Flush the system, including the injector and column, with a strong solvent to remove any accumulated contaminants. The system itself can harbor impurities that leach out during a gradient run.

  • Step 4: Evaluate the Sample Preparation. If the issue persists with clean solvents and a clean system, the contamination may be introduced during sample preparation. Review your extraction and cleanup procedures for potential sources of contamination.

Issue 3: Poor peak shape and retention time shifts.

Q: The peak for this compound in my chromatogram is broad, tailing, or the retention time is inconsistent. What should I investigate?

A: Poor peak shape and shifting retention times can be caused by issues with the column, mobile phase, or interactions with the sample matrix.

  • Step 1: Check the Column Condition. The column may be degraded or contaminated. Try flushing the column or, if necessary, replace it. A C18 column is commonly used for this compound analysis.

  • Step 2: Verify the Mobile Phase Composition and pH. Ensure the mobile phase is prepared accurately. For this compound, a common mobile phase is a mixture of methanol and water (e.g., 70:30 v/v), with the pH adjusted to around 6.0. Inconsistent pH can cause retention time shifts for ionizable compounds.

  • Step 3: Ensure Proper Sample Dissolution. The sample should be fully dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.

  • Step 4: Look for Column Overload. Injecting too high a concentration of the analyte can lead to broad or fronting peaks. Try diluting the sample.

Quantitative Data Summary

The following tables summarize key validation parameters for this compound analysis in different matrices as reported in various studies.

Table 1: Performance of Analytical Methods for this compound in Soil

Analytical MethodMatrixFortification Level (µg/g)Average Recovery (%)RSD (%)LOQ (µg/g)LOD (µg/g)Reference
RP-HPLC-UVSoil0.1 - 2.090.75 - 94.051.800.0080.001
RP-HPLC-PDASoil0.1 (mg/kg)934.00.02 (mg/kg)-

RSD: Relative Standard Deviation; LOQ: Limit of Quantification; LOD: Limit of Detection; RP-HPLC-UV: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection; PDA: Photodiode Array Detection.

Table 2: Performance of Analytical Methods for this compound in Water

Analytical MethodMatrixFortification Level (µg/L)Average Recovery (%)RSD (%)LOQ (µg/L)LOD (µg/L)Reference
LC-MS/MSDrinking Water0.059430.05< 0.01
LC-MS/MSDrinking Water0.50--0.05< 0.01

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry.

Experimental Protocols

Protocol 1: General RP-HPLC-UV Method for this compound Analysis

This protocol is based on a validated method for the analysis of this compound in bulk and commercial formulations.

  • Instrumentation: HPLC system with a UV detector, equipped with a C18 column (e.g., 150 mm x 4.6 mm, 10 µm).

  • Mobile Phase Preparation:

    • Prepare a mixture of methanol and water in a 70:30 (v/v) ratio.

    • Adjust the pH of the mixture to 6.0 ± 0.05 using a sodium hydroxide solution.

    • Filter the mobile phase through a 0.2 µm nylon membrane filter and degas it before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 310 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Standard Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Create a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 50 µg/mL to 150 µg/mL).

  • Analysis:

    • Inject the standards to generate a calibration curve.

    • Inject the prepared samples.

    • Quantify this compound in the samples by comparing the peak area to the calibration curve. The expected retention time is approximately 4.4 minutes under these conditions.

Protocol 2: Sample Extraction and SPE Cleanup for this compound in Soil

This protocol is adapted from a method for determining this compound residues in soil.

  • Extraction:

    • Weigh 10 g of a homogenized soil sample into a centrifuge tube.

    • Add 20 mL of methanol to the tube.

    • Shake or vortex the mixture vigorously for a specified time (e.g., 30 minutes).

    • Centrifuge the sample and collect the supernatant (the methanol extract).

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.

    • Loading: Load the methanol extract onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a small volume of a weak solvent (e.g., water/methanol mixture) to remove polar interferences.

    • Elution: Elute the this compound from the cartridge using a suitable solvent like pure methanol or acetonitrile.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the HPLC mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter before injecting it into the HPLC system.

Visualizations

Workflow and Troubleshooting Diagrams

The following diagrams illustrate the general workflow for this compound analysis and a logical guide for troubleshooting common issues.

cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Collection (Soil, Water, etc.) Extraction Extraction (e.g., with Methanol) Sample->Extraction Cleanup Sample Cleanup (e.g., SPE, QuEChERS) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration HPLC HPLC / LC-MS/MS Analysis Concentration->HPLC Integration Peak Identification & Integration HPLC->Integration Quantification Quantification (vs. Calibration Curve) Integration->Quantification Validation Data Validation & Reporting Quantification->Validation

Caption: General workflow for the analytical detection of this compound.

cluster_group1 Problem Problem Detected: Inaccurate or Inconsistent Results CheckPeaks Are peak shapes poor or retention times shifting? Problem->CheckPeaks CheckMatrix Is recovery poor or highly variable? Problem->CheckMatrix CheckNoise Is there high baseline noise or ghost peaks? Problem->CheckNoise Sol_Peaks Solution: 1. Check column condition. 2. Verify mobile phase pH & composition. 3. Check sample solvent. CheckPeaks->Sol_Peaks Yes Sol_Matrix Solution: 1. Improve sample cleanup (SPE). 2. Use matrix-matched standards. 3. Check extraction efficiency. CheckMatrix->Sol_Matrix Yes Sol_Noise Solution: 1. Use fresh, HPLC-grade solvents. 2. Degas mobile phase. 3. Flush/clean HPLC system. CheckNoise->Sol_Noise Yes

Caption: Troubleshooting guide for common issues in this compound analysis.

References

Technical Support Center: Optimizing Metamitron Application for Minimized Crop Injury

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal application of Metamitron to minimize crop injury during experimental trials.

Troubleshooting Guide

This guide addresses common issues encountered during this compound application, offering step-by-step solutions to diagnose and mitigate crop injury.

Q1: My crop is showing signs of yellowing (chlorosis) and stunted growth after this compound application. What are the likely causes and how can I confirm them?

A1: Yellowing and stunted growth are common symptoms of this compound phytotoxicity, resulting from the inhibition of photosynthesis.[1][2] Several factors, independently or in combination, could be responsible.

Initial Diagnostic Steps:

  • Review Application Parameters: Cross-reference your experimental log with the recommended application rates and timings for your specific crop and its growth stage.[3][4][5]

  • Examine Environmental Conditions: Analyze weather data for the period during and immediately following application. High temperatures, high humidity, and cool, moist soil conditions can enhance this compound uptake and increase the risk of crop injury.

  • Inspect Spray Pattern: Observe the spatial distribution of the injury symptoms in the field. A uniform pattern may suggest a widespread issue like incorrect dosage, while irregular patterns could indicate spray drift or uneven application.

  • Check Tank Mix Compatibility: If this compound was tank-mixed, review the compatibility of all components. Incompatibility can lead to uneven distribution or altered chemical properties, potentially increasing phytotoxicity.

Q2: I've confirmed this compound phytotoxicity. What are the immediate and long-term actions I can take to manage the affected crop?

A2: Once phytotoxicity is confirmed, the focus shifts to mitigating the damage and preventing future occurrences.

Immediate Actions:

  • Foliar Syringing: If the injury is due to foliar drift, immediately rinsing the leaves with a liberal amount of water may help reduce the amount of absorbed herbicide.

  • Reduce Plant Stress: Ensure the crop has adequate water and nutrients to support recovery. Avoid any additional stressors, such as other chemical applications, until the crop has shown signs of new, healthy growth.

Long-Term Management and Prevention:

  • Adjust Application Strategy: Based on your diagnosis, modify your protocol. This could involve reducing the application rate, shifting the application timing to a less sensitive crop growth stage, or avoiding applications during adverse weather conditions.

  • Incorporate Safeners or Adjuvants: Investigate the use of adjuvants that can improve spray deposition and reduce drift, or safeners that can enhance the crop's tolerance to the herbicide. However, be aware that some adjuvants can increase herbicide uptake and potentially exacerbate injury if not used correctly.

  • Soil Management: For soil-applied this compound, consider the soil's organic matter content. Higher organic matter can sometimes lead to increased herbicide sorption, potentially reducing availability for uptake and subsequent crop injury.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it cause crop injury?

A1: this compound is a selective herbicide that belongs to the triazinone chemical family. Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII). It blocks the electron transport chain, which stops the plant's ability to produce energy through photosynthesis, leading to symptoms like chlorosis, stunted growth, and in severe cases, necrosis (tissue death). Crop injury occurs when the crop plant cannot metabolize or detoxify the herbicide quickly enough, leading to a buildup of the active ingredient and subsequent photosynthetic inhibition.

Q2: What are the typical visual symptoms of this compound phytotoxicity on crops like sugar beet and apple?

A2: Symptoms of this compound injury can vary slightly between crop species but generally include:

  • Sugar Beet: Initial symptoms may appear as interveinal chlorosis (yellowing between the veins) on the older leaves. As the injury progresses, the leaves may become necrotic and the plant's growth can be severely stunted. In some cases, leaf cupping or distortion can be observed.

  • Apple: In apple trees, where this compound is used as a thinning agent, phytotoxicity can manifest as temporary chlorosis or yellowing of the leaves and a reduction in overall vegetative growth. Leaf spotting and marginal necrosis have also been reported.

Q3: How do environmental conditions influence the risk of this compound-induced crop injury?

A3: Environmental conditions play a critical role in the potential for this compound to cause crop injury.

  • Temperature: High temperatures can increase the rate of herbicide absorption, potentially leading to higher concentrations within the plant and increased injury. Conversely, cool conditions can slow the plant's metabolism, hindering its ability to break down the herbicide.

  • Humidity: High relative humidity can enhance the foliar uptake of this compound by keeping the spray droplets on the leaf surface in a liquid state for a longer period, allowing for more absorption.

  • Soil Moisture: For soil-applied this compound, moist soils facilitate the movement of the herbicide to the root zone and enhance its uptake by the plant, which can increase the risk of injury, especially under cool conditions.

Q4: Can tank-mixing this compound with other agrochemicals increase the risk of crop injury?

A4: Yes, tank-mixing this compound with other pesticides or adjuvants can increase the risk of crop injury if not done correctly. Incompatibility between tank-mix partners can lead to the formation of precipitates, uneven spray distribution, or altered chemical properties of the spray solution, which may enhance the phytotoxicity of this compound. It is crucial to always conduct a jar test to check for physical compatibility before mixing products in the spray tank. Furthermore, always follow the label recommendations for tank-mixing sequences.

Data Presentation

Table 1: Influence of this compound Application Rate and Timing on Crop Injury in Sugar Beet

Application Rate (kg a.i./ha)Crop Growth StageVisual Injury Rating (1-10)¹Yield Reduction (%)Reference
2.5Cotyledon to 2-leaf3.58Fictional Data
3.5Cotyledon to 2-leaf5.015
2.54 to 6-leaf2.03Fictional Data
3.54 to 6-leaf3.07Fictional Data

¹Visual Injury Rating: 1 = no injury, 10 = complete crop death.

Table 2: Impact of Environmental Conditions on this compound Phytotoxicity

TemperatureRelative HumiditySoil MoistureCrop Injury Potential
High (>25°C)High (>80%)HighHigh
High (>25°C)Low (<50%)LowModerate
Optimal (15-25°C)Moderate (50-80%)AdequateLow
Low (<15°C)AnyHighHigh

Experimental Protocols

Protocol 1: Assessing this compound Phytotoxicity in a Greenhouse Pot Study

Objective: To determine the dose-response of a specific crop cultivar to this compound under controlled environmental conditions.

Methodology:

  • Plant Material: Grow the selected crop species (e.g., sugar beet, variety 'KWS1176') in pots containing a standardized soil mix. Maintain one plant per pot after thinning.

  • Growth Conditions: Cultivate the plants in a greenhouse with controlled temperature (e.g., 25°C day/20°C night), light intensity, and relative humidity (e.g., 50-60%).

  • Herbicide Application: At a specific crop growth stage (e.g., 4-6 true leaves), apply this compound at a range of doses. This should include a non-treated control, the recommended field rate, and multiples of the recommended rate (e.g., 0.5x, 1x, 2x, 4x) to establish a dose-response curve.

  • Data Collection:

    • Visual Injury Assessment: At regular intervals (e.g., 3, 7, 14, and 21 days after treatment), visually assess crop injury using a standardized rating scale (e.g., 0-100%, where 0% is no injury and 100% is plant death).

    • Growth Measurements: At the end of the experiment, measure plant height, shoot fresh and dry weight, and root fresh and dry weight.

    • Photosynthetic Efficiency: Measure chlorophyll fluorescence parameters (e.g., Fv/Fm) to quantify the impact on photosystem II.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose at which significant phytotoxicity occurs.

Visualizations

Metamitron_Mode_of_Action cluster_photosynthesis Photosystem II (PSII) in Thylakoid Membrane cluster_effects Downstream Effects Light Light Energy LHCII Light Harvesting Complex II (LHCII) Light->LHCII absorbs P680 P680 Reaction Center LHCII->P680 transfers energy Pheo Pheophytin P680->Pheo electron transfer QA Quinone A (QA) Pheo->QA electron transfer QB Quinone B (QB) QA->QB electron transfer Plastoquinone Plastoquinone Pool QB->Plastoquinone electron transfer ETC_Blocked Electron Transport Chain Blocked This compound This compound This compound->QB BLOCKS ATP_NADPH_Reduced ATP & NADPH Production Reduced ETC_Blocked->ATP_NADPH_Reduced Photosynthesis_Inhibited Photosynthesis Inhibited ATP_NADPH_Reduced->Photosynthesis_Inhibited Crop_Injury Crop Injury (Chlorosis, Stunting) Photosynthesis_Inhibited->Crop_Injury

Caption: this compound's mechanism of action: Inhibition of the photosynthetic electron transport chain at Photosystem II.

Troubleshooting_Workflow Start Crop Injury Observed (e.g., Chlorosis, Stunting) Check_Symptoms 1. Analyze Injury Symptoms - Type (chlorosis, necrosis) - Location (new/old growth) Start->Check_Symptoms Check_Pattern 2. Evaluate Spatial Pattern - Uniform vs. Spotty/Irregular Check_Symptoms->Check_Pattern Review_Records 3. Review Application Records - Rate, Timing, Tank Mix Check_Pattern->Review_Records Check_Weather 4. Assess Environmental Data - Temp, Humidity, Rainfall Review_Records->Check_Weather Diagnosis Diagnosis Check_Weather->Diagnosis Incorrect_Rate Incorrect Rate/ Timing Diagnosis->Incorrect_Rate Uniform Pattern & Rate/Timing Error Drift Spray Drift Diagnosis->Drift Irregular Pattern (e.g., field edge) Env_Stress Environmental Stress Diagnosis->Env_Stress Correlates with Adverse Weather Tank_Mix_Issue Tank Mix Incompatibility Diagnosis->Tank_Mix_Issue Known or Suspected Incompatibility Action_Plan Develop Corrective Action Plan Incorrect_Rate->Action_Plan Drift->Action_Plan Env_Stress->Action_Plan Tank_Mix_Issue->Action_Plan

Caption: A logical workflow for troubleshooting this compound-induced crop injury.

Experimental_Workflow Start Define Research Objective Lit_Review Literature Review on This compound Application Start->Lit_Review Design_Exp Design Experiment - Variables (Rate, Timing, etc.) - Controls - Replicates Lit_Review->Design_Exp Setup_Exp Setup Experiment (Greenhouse/Field) Design_Exp->Setup_Exp Apply_this compound Apply this compound Treatments Setup_Exp->Apply_this compound Data_Collection Data Collection - Visual Assessment - Growth Measurements - Physiological Data Apply_this compound->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Draw Conclusions & Recommendations Analysis->Conclusion

Caption: A generalized experimental workflow for optimizing this compound application.

References

Metamitron Tank-Mix Compatibility: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the tank-mix compatibility of Metamitron with other herbicides. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a clear question-and-answer format to address specific issues that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it often tank-mixed?

This compound is a selective systemic herbicide primarily used for the control of grass and broadleaf weeds in sugar beet cultivation.[1][2] It works by inhibiting photosynthesis in susceptible plants.[1] Tank-mixing this compound with other herbicides is a common practice to broaden the spectrum of weed control, manage or delay the development of herbicide-resistant weed populations, and increase overall efficacy.[1][3]

Q2: Who are the common tank-mix partners for this compound?

In sugar beet cultivation, this compound is frequently tank-mixed with other post-emergence herbicides to enhance its activity against a wider range of broadleaf weeds. Commonly used partners include:

  • Phenmedipham

  • Desmedipham

  • Ethofumesate

  • Clopyralid

Q3: What are the types of incompatibility I might encounter when tank-mixing this compound?

There are two primary types of incompatibility to be aware of:

  • Physical Incompatibility: This is a visible issue where the products in the tank-mix do not stay uniformly mixed. Signs include the formation of flakes, precipitates, gels, or an oily film on the surface. This can lead to clogged spray nozzles and uneven application.

  • Chemical (or Biological) Incompatibility: This is not always visible in the spray tank. It can manifest as:

    • Antagonism: The weed control efficacy of the tank-mix is less than the expected additive effect of the individual herbicides. This can occur, for example, when a contact herbicide quickly damages plant tissue, preventing the uptake of a systemic herbicide like this compound.

    • Synergism: The weed control efficacy of the tank-mix is greater than the expected additive effect of the individual herbicides.

    • Crop Injury (Phytotoxicity): The tank-mix is more damaging to the crop than either product applied alone.

Q4: What factors can influence the compatibility of a this compound tank-mix?

Several factors can affect the success of a tank-mix:

  • Water Quality: The pH and mineral content (hardness) of the water used as a carrier can impact the stability and efficacy of the herbicides. For instance, weak acid herbicides can be less effective in hard water due to the binding of active ingredients with calcium and magnesium ions.

  • Mixing Order: The sequence in which products are added to the spray tank is crucial. Incorrect mixing order is a common cause of physical incompatibility.

  • Formulation of Tank-Mix Partners: Different herbicide formulations (e.g., suspension concentrates, emulsifiable concentrates) have different mixing properties.

  • Agitation: Continuous and proper agitation is necessary to keep the products in suspension.

  • Adjuvants: The type and timing of adjuvant addition can significantly impact the physical compatibility and biological performance of the tank-mix.

Troubleshooting Guides

Problem 1: Physical incompatibility observed in the spray tank (e.g., clumping, separation).

Possible Cause Troubleshooting Step
Incorrect Mixing Order Always follow the recommended mixing order (often remembered by the acronym WALES/WALEC or APPLES). A general best practice is to start with a half-full tank of water and add products in the following sequence: Water-soluble bags (WSB), Water-dispersible granules (WG), Wettable powders (WP), Suspension concentrates (SC)/Flowables (F), Solutions (SL), Emulsifiable concentrates (EC), and finally adjuvants. Always consult the product labels for specific instructions.
Inadequate Agitation Ensure the sprayer's agitation system is running throughout the mixing process and during application. If a mixture has settled, it may be difficult to resuspend.
Water Quality Issues Test your water source for pH and hardness. If necessary, use a water conditioning agent or a pH buffer before adding herbicides to the tank.
Cold Water Temperature Products may take longer to dissolve or disperse in cold water. Allow for extra mixing time between the addition of each product.
High Concentration of Products Using low water volumes with high rates of multiple products increases the risk of incompatibility. Ensure you are using the recommended water volume.
Solution: Before mixing in the main tank, always perform a jar test to check for physical compatibility. If incompatibility persists, the products may need to be applied separately.

Problem 2: Reduced weed control (antagonism) after applying a this compound tank-mix.

Possible Cause Troubleshooting Step
Herbicide Antagonism Review the literature or manufacturer's guidance for known antagonisms between this compound and the tank-mix partner for the target weed species. For example, tank-mixing grass herbicides (graminicides) with some broadleaf herbicides can lead to reduced grass control.
Sub-optimal Application Timing or Rate Ensure the application is made when weeds are at the correct growth stage and that the herbicide rates are appropriate for the weed spectrum and environmental conditions.
Rapid Action of a Contact Herbicide If tank-mixing with a fast-acting contact herbicide, the rapid burn-down of weed foliage may prevent the uptake and translocation of the systemic this compound. In such cases, a sequential application may be more effective.
Water Quality Affecting Efficacy Hard water can reduce the effectiveness of some herbicides. Use a water conditioning adjuvant if necessary.
Solution: To overcome antagonism, consider increasing the rate of the antagonized herbicide (within label limits) or applying the herbicides sequentially rather than as a tank-mix.

Problem 3: Increased crop injury (phytotoxicity) after application.

Possible Cause Troubleshooting Step
Synergistic Effect on Crop Certain adjuvants or tank-mix partners can increase the absorption of this compound into the crop, leading to injury, especially under stressful environmental conditions.
Adverse Environmental Conditions Applying tank-mixes during periods of high temperatures, humidity, or when the crop is under stress (e.g., from frost or rapid temperature fluctuations) can increase the risk of phytotoxicity.
Incorrect Adjuvant Use Using an inappropriate adjuvant or an incorrect rate can lead to enhanced crop injury. For example, some oil-based adjuvants can increase the phytotoxicity of certain herbicides.
Solution: Always consult the product labels for any restrictions on tank-mixing under specific environmental conditions. When using a new tank-mix combination, it is advisable to test it on a small area of the crop before treating the entire field.

Data Presentation: Efficacy of this compound Tank-Mixes

The following tables summarize quantitative data on the efficacy of this compound in tank-mixes for weed control in sugar beet from various studies.

Table 1: Weed Control Efficacy of this compound in Combination with Phenmedipham, Desmedipham, and Ethofumesate.

Herbicide TreatmentApplication Rate (g a.i./ha)Target Weed SpeciesWeed Control (%)Source
This compoundNot specifiedChenopodium album, Thlaspi arvense, Matricaria inodoraGood
Phenmedipham + Desmedipham + Ethofumesate91 + 71 + 112Broadleaf weedsLow efficacy
(Phenmedipham + Desmedipham + Ethofumesate) + this compound(91 + 71 + 112) + 700Broadleaf weedsIncreased efficacy by 5.5% to 58%
Phenmedipham + Ethofumesate + this compoundNot specifiedChenopodium album, Fallopia convolvulus, Geranium pusillum95-99%
Phenmedipham + Desmedipham + Ethofumesate + this compound136 + 106 + 168 + 700Chenopodium album, Thlaspi arvense, Tripleurospermum perforatum, Polygonum aviculare, Viola arvensis, Veronica arvensis, Lamium purpureum, Capsella bursa-pastoris, Euphorbia helioscopiaSimilar to Phenmedipham + Desmedipham + Ethofumesate alone at full dose

Table 2: Efficacy of this compound and Clopyralid Tank-Mixes.

Herbicide TreatmentApplication RateTarget Weed SpeciesEfficacySource
Clopyralid + this compound500 ml/ha + 4000 g/haBroadleaf weedsAmong the most effective treatments
This compound, Quinmerac, Ethofumesate, Phenmedipham, Adjuvant, and ClopyralidNot specifiedTotal weed spectrumUp to 90.8% (weed counting) and 99.5% (image analysis)

Experimental Protocols

Methodology for Physical Compatibility Jar Test

This protocol provides a standardized method for determining the physical compatibility of this compound with other herbicides in a tank-mix.

Materials:

  • Clean, clear glass jars (1-quart or 1-liter) with tight-fitting lids (one for each proposed mixture).

  • The same water source that will be used for the actual spray application.

  • The herbicide formulations to be tested (e.g., this compound, tank-mix partners, adjuvants).

  • Pipettes or measuring cylinders for accurate measurement of liquid formulations.

  • A scale for weighing dry formulations.

  • Personal Protective Equipment (PPE) as specified on the product labels.

Procedure:

  • Add 1 pint (or 500 ml) of the carrier water to the glass jar.

  • If a water conditioner or pH buffer is to be used, add it first and mix thoroughly.

  • Add the other components one at a time, in the correct mixing order (refer to the WALES/APPLES acronym and product labels). Shake the jar to mix after each addition. The proportionate amounts of each product should be added based on the label application rates.

  • After all components have been added, securely close the lid and invert the jar 10-15 times to ensure thorough mixing.

  • Let the mixture stand for 15-30 minutes and observe for any signs of incompatibility such as separation into layers, formation of flakes, precipitates, gels, or excessive foaming.

  • If the mixture separates but can be easily remixed by inverting the jar again, it is likely that the combination can be sprayed with good agitation.

  • If a precipitate forms, the mixture gels, or it cannot be easily remixed, the products are physically incompatible and should not be tank-mixed.

Caption: Workflow for conducting a physical compatibility jar test.

G cluster_0 Preparation cluster_1 Mixing Procedure cluster_2 Observation and Assessment cluster_3 Conclusion A Gather Materials: - Clean glass jar - Carrier water - Herbicides & Adjuvants - Measuring equipment - PPE B 1. Add 500ml of carrier water to the jar. A->B C 2. Add products one at a time in the correct order (WALES/APPLES). B->C D 3. Shake to mix after each addition. C->D E 4. Secure lid and invert 10-15 times. D->E F 5. Let mixture stand for 15-30 minutes. E->F G 6. Observe for signs of incompatibility: - Separation - Flakes - Gels - Precipitates F->G H 7. Assess remixability. G->H I Compatible: Proceed with caution and good agitation. H->I J Incompatible: Do not tank-mix. Apply separately. H->J

Caption: Workflow for a physical compatibility jar test.

Methodology for Assessing Biological Compatibility

Assessing biological compatibility involves evaluating the performance of the tank-mix in a controlled experimental setting, such as a greenhouse or a small-scale field trial.

Objective: To determine if the tank-mix provides effective weed control without causing unacceptable injury to the crop.

Experimental Design:

  • Treatments: Include this compound alone, the tank-mix partner(s) alone, the proposed this compound tank-mix, an untreated control, and a weed-free control.

  • Replication: Each treatment should be replicated (e.g., 3-4 times) in a randomized complete block design to account for variability within the experimental area.

  • Plot Size: Use appropriate plot sizes for the type of application equipment and to allow for accurate assessments.

Procedure:

  • Site Selection and Preparation: Choose a site with a uniform and representative population of the target weed species. Prepare the seedbed and plant the crop according to standard practices.

  • Herbicide Application: Apply the herbicide treatments at the recommended growth stage for both the crop and the weeds. Use calibrated spray equipment to ensure accurate and uniform application. Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Weed Control Efficacy: Assess weed control at regular intervals after application (e.g., 7, 14, and 28 days after treatment). This can be done through visual ratings (e.g., on a scale of 0-100%, where 0 = no control and 100 = complete control) or by measuring weed biomass (harvesting and weighing the weeds in a defined area within each plot).

    • Crop Phytotoxicity: Visually assess crop injury at the same intervals as the weed control ratings. Look for symptoms such as stunting, chlorosis (yellowing), necrosis (tissue death), or malformation.

    • Crop Yield: At the end of the growing season, harvest the crop from each plot and measure the yield.

Data Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences between the treatments.

  • Compare the weed control efficacy of the tank-mix to that of the individual herbicides to identify any antagonistic or synergistic interactions.

  • Evaluate the level of crop injury and the final yield to determine the safety of the tank-mix on the crop.

Caption: Logical workflow for assessing biological compatibility of a herbicide tank-mix.

G cluster_0 Experimental Setup cluster_1 Trial Execution cluster_2 Data Collection cluster_3 Analysis & Conclusion A Define Treatments: - this compound alone - Tank-mix partner(s) alone - Proposed tank-mix - Untreated control - Weed-free control B Design Experiment: - Randomized Complete Block - 3-4 Replications A->B C Site Preparation & Crop Planting B->C D Herbicide Application (Calibrated Equipment) C->D E Assess Weed Control Efficacy (e.g., visual ratings, biomass) D->E F Assess Crop Phytotoxicity (e.g., visual injury ratings) D->F H Statistical Analysis (ANOVA) E->H F->H G Measure Crop Yield G->H I Determine Interaction: - Antagonism - Synergism - Additive H->I J Evaluate Crop Safety & Yield Impact H->J

Caption: Workflow for assessing biological compatibility.

References

Technical Support Center: Mitigating Metamitron Leaching in Sandy Soils

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research on reducing Metamitron leaching in sandy soils.

This compound, a selective herbicide from the triazinone group, is susceptible to leaching in soils with low organic matter and high sand content, posing a risk to groundwater resources. Understanding and mitigating this leaching is crucial for environmental safety and effective weed management. This center offers practical guidance for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence this compound leaching in sandy soils?

A1: The leaching of this compound in sandy soils is primarily influenced by soil properties, herbicide characteristics, and environmental conditions. Key factors include:

  • Soil Organic Matter: Higher organic matter content increases the sorption of this compound to soil particles, thereby reducing its mobility and leaching potential.[1][2]

  • Soil Texture: Sandy soils, with their large pore sizes and low organic matter content, exhibit higher hydraulic conductivity, leading to increased leaching compared to soils with higher clay and silt content.

  • pH: Soil pH can influence the chemical form and sorption characteristics of this compound.

  • Temperature and Moisture: These environmental factors affect the degradation rate of this compound in soil. Higher temperatures and optimal moisture levels generally lead to faster degradation, reducing the amount of herbicide available for leaching.[1][3] The half-life of this compound can vary significantly with changes in temperature and soil moisture.[3]

Q2: What are the most effective strategies to reduce this compound leaching in my experiments?

A2: Several strategies can be employed to reduce this compound leaching in sandy soils:

  • Organic Amendments: Incorporating organic materials such as compost, manure, or biochar into the soil is a highly effective method. These amendments increase the soil's organic matter content, enhancing the sorption of this compound and reducing its downward movement.

  • Conservation Tillage: Practices that leave crop residues on the soil surface can increase organic matter in the topsoil, which in turn can reduce herbicide leaching.

  • Novel Formulations: Research into "cocrystal engineering" has shown promise in creating slow-release formulations of herbicides, which can significantly reduce their leaching potential.

Q3: I am observing inconsistent results in my soil column leaching experiments. What could be the cause?

A3: Inconsistent results in soil column experiments can stem from several factors. Refer to the "Troubleshooting Guide: Soil Column Leaching Experiments" section below for a detailed breakdown of potential issues and solutions. Common culprits include non-uniform packing of the soil column, preferential flow paths, and fluctuations in the application of simulated rainfall.

Q4: How can I accurately quantify the concentration of this compound in my soil and leachate samples?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of this compound. A common approach involves using a C18 column with a mobile phase consisting of a methanol and water mixture. Detailed protocols for sample extraction and HPLC analysis are provided in the "Experimental Protocols" section.

Troubleshooting Guides

Troubleshooting Guide: Soil Column Leaching Experiments (Based on OECD 312)
Issue Potential Cause(s) Recommended Solution(s)
No or very slow flow of leachate through the column 1. Soil packed too densely.2. Clogging of the column outlet or frits with fine soil particles.3. High clay content in the soil mix causing swelling.1. Repack the column, ensuring a uniform and less compact density.2. Place a layer of glass wool or quartz sand at the bottom of the column before adding the soil to act as a filter.3. If using a soil mix, ensure the clay content is appropriate for the experimental goals and consider mixing with sand to improve permeability.
Irregular or preferential flow (channeling) of water through the column 1. Non-uniform packing of the soil, creating channels of lower resistance.2. Presence of air pockets within the soil column.1. Pack the soil in small, uniform layers and gently tap the column after each addition to ensure even settlement.2. Pre-saturate the soil from the bottom up to displace air before starting the leaching event.
Inconsistent this compound concentrations in replicate columns 1. Uneven application of the this compound solution to the soil surface.2. Variations in the packing density between replicate columns.3. Differences in the simulated rainfall application rate between columns.1. Use a pipette to apply the this compound solution evenly across the entire soil surface. Placing a filter paper on the surface can help with even distribution.2. Weigh the soil for each column to ensure consistent packing density.3. Calibrate the pump or irrigation system to deliver a consistent flow rate to all columns.
Low recovery of this compound (mass balance significantly less than 100%) 1. Degradation of this compound during the experiment.2. Irreversible sorption to soil particles.3. Volatilization (though generally low for this compound).4. Incomplete extraction from soil or leachate samples.1. Analyze for known degradation products if possible. Consider the experiment duration and temperature.2. This is a known phenomenon; quantify the amount remaining in the soil sections to account for it.3. Ensure the experimental setup is not exposed to high temperatures or air drafts.4. Review and optimize your extraction protocol. Ensure the chosen solvent and method are efficient for this compound.
Troubleshooting Guide: Batch Sorption-Desorption Experiments
Issue Potential Cause(s) Recommended Solution(s)
High variability in sorption coefficients (Kd or Kf) between replicates 1. Inconsistent soil-to-solution ratios.2. Insufficient equilibration time.3. Incomplete separation of soil and solution after equilibration.1. Accurately weigh the soil and measure the solution volume for each replicate.2. Conduct a preliminary kinetic study to determine the time required to reach sorption equilibrium.3. Ensure centrifugation speed and time are sufficient to pellet all soil particles before sampling the supernatant.
Desorption results show greater than 100% desorption 1. Analytical error in quantifying this compound concentrations.2. Contamination of samples during the desorption steps.1. Re-calibrate the analytical instrument and re-analyze the samples. Prepare fresh standards.2. Use clean glassware and pipette tips for each desorption step.
No significant sorption observed 1. The soil has a very low organic matter and clay content.2. The initial concentration of this compound is too high, saturating the sorption sites.1. This may be a valid result for very sandy soils. Confirm the soil's properties.2. Test a range of lower initial concentrations.
Troubleshooting Guide: HPLC Analysis of this compound
Issue Potential Cause(s) Recommended Solution(s)
No peak or very small peak for this compound 1. Incorrect wavelength setting on the UV detector.2. Low concentration of this compound in the sample.3. Degradation of this compound in the sample before analysis.1. Set the detector to the wavelength of maximum absorbance for this compound (around 310 nm).2. Concentrate the sample using solid-phase extraction (SPE) if necessary.3. Store samples at a low temperature (e.g., 4°C) and in the dark before analysis.
Broad or split peaks 1. Column contamination or degradation.2. Incompatibility between the sample solvent and the mobile phase.1. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the column.2. Whenever possible, dissolve the final extract in the mobile phase.
Shifting retention times 1. Inconsistent mobile phase composition.2. Fluctuation in column temperature.3. Air bubbles in the pump or detector.1. Prepare the mobile phase fresh daily and degas it thoroughly.2. Use a column oven to maintain a constant temperature.3. Purge the pump and detector to remove any air bubbles.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's behavior in soil.

Table 1: Sorption and Degradation Parameters of this compound in Different Soil Types

ParameterSoil TypeValueReference
Koc (Organic Carbon-normalized Sorption Coefficient) Sandy Loam185 - 700 L/kg
Sand101 L/kg
Sandy Loam111 L/kg
Aerobic Soil Half-life (DT50) Sandy Loam18.8 - 56.3 days (laboratory)
Sandy Clay Loam4.4 - 8.0 days (lysimeter)
Various Soils (aerobic)3.4 - 39 days
Anaerobic Soil Half-life (DT50) Various Soils27 - 299 days

Note: Higher Koc values indicate stronger sorption and lower leaching potential. DT50 (half-life) is the time it takes for 50% of the compound to degrade.

Table 2: Effect of Organic Amendments on Nutrient Leaching in Sandy Soils (as a proxy for herbicide leaching behavior)

Organic AmendmentSoil TypeNutrientLeaching Reduction (%)Reference
Biochar Sandy LoamNH4+-N12 - 86
Sandy LoamNO3--N26 - 96
Manure Sandy SoilTotal Inorganic N~9 (LHM-2500) - 40 (LHM-5000)
Compost Sandy SoilTotal N3.3 - 15.8 (leached amount)

Note: While specific quantitative data for this compound leaching reduction with these amendments is limited in the searched literature, these values for nutrient leaching demonstrate the principle that organic amendments can significantly reduce the mobility of agrochemicals in sandy soils. The effectiveness varies with the type and application rate of the amendment.

Experimental Protocols

Detailed Protocol: Soil Column Leaching Study (Adapted from OECD Guideline 312)

This protocol outlines a standard laboratory procedure to assess the leaching potential of this compound in sandy soil.

1. Materials:

  • Glass or PVC columns (e.g., 30-50 cm length, 5-10 cm internal diameter)

  • Sandy soil (air-dried and sieved to <2 mm)

  • Organic amendment (e.g., compost, biochar, manure), if applicable

  • This compound analytical standard

  • Artificial rain solution (e.g., 0.01 M CaCl2)

  • Peristaltic pump or other irrigation system

  • Leachate collection vessels

  • Glass wool or quartz sand

2. Column Preparation:

  • Place a layer of glass wool or quartz sand at the bottom of the column.

  • If using amended soil, thoroughly mix the sandy soil with the desired percentage of organic amendment (e.g., 2%, 5% w/w).

  • Pack the column with the soil (or soil-amendment mixture) in small increments, gently tapping the column to ensure uniform packing and avoid air gaps. The final soil height should be around 30 cm.

  • Record the weight of the soil used.

  • Place a piece of filter paper on the soil surface to help distribute the applied liquids evenly.

  • Slowly saturate the column from the bottom with the artificial rain solution until the soil is fully saturated. Allow it to drain freely until flow ceases (reaching field capacity).

3. This compound Application and Leaching:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute it with the artificial rain solution to the desired application concentration.

  • Evenly apply the this compound solution to the surface of the soil column.

  • Begin the leaching event by applying the artificial rain solution to the top of the column at a constant, low flow rate (e.g., simulating a specific rainfall event). A typical duration is 48 hours.

  • Collect the leachate in fractions at regular intervals (e.g., every 4-6 hours).

  • Record the volume of each leachate fraction.

4. Sample Analysis:

  • After the leaching event, carefully extrude the soil from the column and section it into segments (e.g., 0-5 cm, 5-10 cm, 10-15 cm, etc.).

  • Extract this compound from each soil segment and each leachate fraction using an appropriate solvent (e.g., methanol or acetonitrile).

  • Analyze the extracts for this compound concentration using HPLC.

  • Calculate the mass balance of this compound, accounting for the amount in the leachate, in each soil segment, and any remaining on the column apparatus.

G cluster_prep Column Preparation cluster_exp Leaching Experiment cluster_analysis Sample Analysis p1 Pack soil into column p2 Saturate soil from bottom p1->p2 p3 Allow to drain to field capacity p2->p3 e1 Apply this compound solution p3->e1 Start Experiment e2 Simulate rainfall (e.g., 48h) e1->e2 e3 Collect leachate fractions e2->e3 a2 Extract this compound from soil and leachate e3->a2 Analyze Samples a1 Section soil column a1->a2 a3 Analyze by HPLC a2->a3 a4 Calculate mass balance a3->a4

Detailed Protocol: Sorption-Desorption Batch Equilibrium Study

This protocol determines the extent to which this compound binds to and is released from soil particles.

1. Materials:

  • Sandy soil (air-dried and sieved to <2 mm)

  • Organic amendment (if applicable)

  • This compound analytical standard

  • 0.01 M CaCl2 solution

  • Centrifuge tubes with screw caps (e.g., 50 mL)

  • Mechanical shaker

  • Centrifuge

  • HPLC for analysis

2. Sorption Experiment:

  • Weigh a consistent amount of soil (e.g., 2-5 g) into a series of centrifuge tubes.

  • Prepare a range of this compound concentrations in the 0.01 M CaCl2 solution.

  • Add a fixed volume of each this compound solution (e.g., 20 mL) to the tubes containing the soil. Include a control with no this compound.

  • Securely cap the tubes and place them on a mechanical shaker.

  • Shake the tubes for a predetermined equilibration time (e.g., 24 hours) at a constant temperature.

  • After shaking, centrifuge the tubes at a high speed (e.g., 3000-4000 rpm) for 15-20 minutes to separate the soil from the solution.

  • Carefully collect the supernatant (the clear liquid) for HPLC analysis to determine the equilibrium concentration (Ce) of this compound.

  • Calculate the amount of this compound sorbed to the soil using the difference between the initial and equilibrium concentrations.

3. Desorption Experiment:

  • After the sorption experiment, carefully decant the remaining supernatant from the centrifuge tubes.

  • Add a fixed volume of fresh 0.01 M CaCl2 solution (without this compound) to the soil pellet.

  • Resuspend the soil and shake for the same equilibration time as the sorption step.

  • Centrifuge and collect the supernatant for HPLC analysis. This will determine the amount of this compound desorbed from the soil.

  • Repeat the desorption steps with fresh CaCl2 solution as needed to assess the reversibility of the sorption.

G cluster_sorption Sorption Phase cluster_desorption Desorption Phase s1 Soil + this compound Solution s2 Shake for 24h s1->s2 s3 Centrifuge s2->s3 s4 Analyze Supernatant (Ce) s3->s4 d1 Soil Pellet + Fresh CaCl2 s3->d1 Start Desorption d2 Shake for 24h d1->d2 d3 Centrifuge d2->d3 d4 Analyze Supernatant d3->d4

Signaling Pathways and Logical Relationships

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// Edges this compound -> Leaching [label="Increases in\nSandy Soil", color="#EA4335"]; this compound -> Sorption; this compound -> Degradation; Sorption -> Leaching [label="Reduces", style=dashed, color="#34A853"]; Degradation -> Leaching [label="Reduces", style=dashed, color="#4285F4"]; OM -> Sorption [label="Increases", color="#34A853"]; Amendments -> OM [label="Leads to", color="#5F6368"]; } Caption: Factors influencing this compound fate in soil.

References

Technical Support Center: Enhancing Metamitron Efficacy in Low Soil Moisture Environments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficacy of the herbicide metamitron in experimental settings with low soil moisture.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound under suboptimal soil moisture conditions.

Issue Potential Cause Troubleshooting Steps
Reduced or no weed control after pre-emergence application of this compound. Lack of soil moisture for activation: this compound is primarily taken up by the roots of emerging weeds and requires adequate soil moisture to move into the weed germination zone.[1][2][3][4]- Monitor soil moisture: Before application, ensure there is adequate moisture in the top layer of the soil. - Time applications with rainfall: Apply this compound shortly before an expected rainfall event of at least 0.5 to 1 inch to ensure activation.[1] - Mechanical incorporation: If rainfall is not imminent, shallow mechanical incorporation can help move the herbicide into the soil. - Consider irrigation: If available, a light irrigation can activate the herbicide.
Poor efficacy of post-emergence this compound application on emerged weeds. Drought-stressed weeds: Weeds under drought stress develop a thicker, waxier leaf cuticle, which reduces the absorption of foliar-applied herbicides. Reduced translocation within the stressed plant can also limit efficacy.- Assess weed condition: Avoid applying this compound to visibly wilted or drought-stressed weeds. - Optimize application timing: Apply during periods of higher humidity, such as early morning, to improve herbicide uptake. - Utilize adjuvants: The addition of a suitable adjuvant, such as a methylated seed oil (MSO), can enhance the penetration of this compound through the waxy leaf cuticle.
Inconsistent or variable weed control across the experimental area. Uneven soil moisture: Variations in soil texture and topography can lead to inconsistent soil moisture, affecting this compound's availability. - Soil type: Herbicides can be less active in dry soils as they bind more tightly to soil colloids.- Characterize experimental plots: Assess soil texture and organic matter content across the study area. - Ensure uniform water distribution: If using irrigation, ensure even coverage. - Adjust application rates based on soil type: Consider higher application rates in areas with high organic matter or clay content, while adhering to label recommendations.
This compound application followed by a sudden heavy rainfall leads to poor weed control. Leaching: While some moisture is needed for activation, excessive rainfall can move the highly water-soluble this compound past the weed seed germination zone, reducing its efficacy.- Monitor weather forecasts: Avoid application if heavy rainfall is predicted. - Consider split applications: Applying this compound in multiple, lower-dose applications can mitigate the risk of leaching from a single heavy rainfall event.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective systemic herbicide that belongs to the triazinone chemical family. Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII). It blocks the electron transport chain by binding to the D1 protein of the PSII complex, which prevents the production of energy necessary for plant growth, ultimately leading to weed death.

Q2: How does low soil moisture specifically affect this compound's performance?

A2: Low soil moisture impacts this compound's efficacy in two main ways:

  • Reduced Root Uptake (Pre-emergence): this compound is primarily absorbed by the roots of germinating weeds. In dry soil, the herbicide remains on the soil surface and is not available in the soil solution to be taken up by the roots.

  • Reduced Foliar Uptake (Post-emergence): Weeds under drought stress develop a thicker, waxier cuticle on their leaves as a defense mechanism to conserve water. This thicker barrier impedes the absorption of foliar-applied this compound. Additionally, the reduced metabolic activity and translocation in stressed plants can further diminish the herbicide's effectiveness.

Q3: Can adjuvants improve this compound's efficacy in dry conditions?

A3: Yes, certain adjuvants can significantly enhance this compound's performance, particularly in post-emergence applications under dry conditions. Methylated seed oils (MSOs) are effective in helping to dissolve the waxy leaf cuticle, which improves the penetration and uptake of the herbicide.

Q4: What is the effect of soil temperature on this compound degradation in low moisture conditions?

A4: this compound's degradation in soil is influenced by both temperature and moisture. In warmer, dry soils, the degradation of this compound can be faster than in cooler, dry conditions. This can lead to a shorter period of residual weed control.

Q5: Is it effective to tank-mix this compound with other herbicides in low moisture conditions?

A5: Tank-mixing this compound with other herbicides, such as phenmedipham and ethofumesate, can broaden the spectrum of controlled weeds. However, the efficacy of the entire tank mix will still be dependent on adequate soil moisture for activation and uptake. In post-emergence applications on drought-stressed weeds, the performance of all herbicides in the mix may be reduced. The addition of an appropriate adjuvant is recommended to improve uptake.

Data Presentation

Table 1: Efficacy of this compound Tank Mix with and without Adjuvants on Weed Biomass Reduction

The following table summarizes data from a study by Idziak et al. (2023) on the efficacy of a phenmedipham + ethofumesate + this compound (PEM) tank mix with the addition of different methylated seed oil (MSO) based adjuvants compared to the herbicide mix alone and a standard surfactant adjuvant.

TreatmentHerbicide RateAdjuvantWeed Biomass Reduction (%)
PEMFull RateNone93%
PEMReduced RateNone82%
PEMReduced RateMethylated Seed Oil (EXP 1)96%
PEMReduced RateMethylated Seed Oil (EXP 2)97%
PEMReduced RateMethylated Seed Oil (EXP 3)97%
PEMReduced RateStandard Adjuvant (Surfactant)95%

Source: Adapted from Idziak et al., 2023.

Experimental Protocols

Protocol 1: Greenhouse Evaluation of this compound Efficacy Under Controlled Low Soil Moisture

This protocol outlines a method for assessing the impact of soil moisture on the pre-emergence efficacy of this compound in a controlled greenhouse environment.

  • Soil Preparation:

    • Use a consistent, sterilized sandy loam soil for all experimental units.

    • Determine the field capacity (FC) of the soil.

    • Prepare soil batches at different moisture levels (e.g., 40%, 60%, 80%, and 100% FC).

  • Experimental Setup:

    • Use pots of uniform size (e.g., 500 ml).

    • Fill each pot with the prepared soil at the designated moisture level.

    • Sow seeds of a target weed species (e.g., Chenopodium album) at a uniform depth.

  • Herbicide Application:

    • Prepare a stock solution of a commercial this compound formulation.

    • Apply this compound to the soil surface of each pot at the desired application rate using a laboratory spray chamber to ensure uniform application.

    • Include an untreated control for each soil moisture level.

  • Growth Conditions:

    • Place the pots in a greenhouse with controlled temperature and photoperiod (e.g., 25°C/18°C day/night temperature and a 16-hour photoperiod).

    • Maintain the soil moisture level of each pot by weighing them daily and adding the required amount of water.

  • Data Collection:

    • At a predetermined time after treatment (e.g., 21 days), count the number of emerged weeds in each pot.

    • Harvest the above-ground biomass of the weeds.

    • Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.

  • Data Analysis:

    • Calculate the percentage of weed emergence and the percentage of biomass reduction for each treatment compared to the untreated control at the same moisture level.

    • Use appropriate statistical analysis (e.g., ANOVA) to determine the significance of the effect of soil moisture on this compound efficacy.

Mandatory Visualizations

Metamitron_Signaling_Pathway cluster_chloroplast Chloroplast cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) D1 D1 Protein QA QA QB QB QA->QB Electron Flow PQ_pool Plastoquinone Pool QB->PQ_pool Electron Flow Blocked Electron Transport Blocked QB->Blocked ATP_NADPH ATP & NADPH Production PQ_pool->ATP_NADPH Metamitron_in This compound Metamitron_in->QB Binds to QB site on D1 Protein Light Light Energy Light->PSII No_Energy Energy Production Inhibited ATP_NADPH->No_Energy Weed_Death Weed Death No_Energy->Weed_Death

Caption: this compound's mechanism of action in inhibiting Photosystem II.

Experimental_Workflow start Start: Define Research Question soil_prep Soil Preparation (Varying Moisture Levels) start->soil_prep potting Potting and Seeding (Uniform Weed Population) soil_prep->potting treatment This compound Application (± Adjuvants) potting->treatment incubation Greenhouse Incubation (Controlled Environment) treatment->incubation data_collection Data Collection (Efficacy Assessment) incubation->data_collection analysis Statistical Analysis data_collection->analysis conclusion Conclusion and Reporting analysis->conclusion

Caption: Workflow for evaluating this compound efficacy under low soil moisture.

Troubleshooting_Logic Troubleshooting Logic for Poor this compound Efficacy start Poor this compound Efficacy Observed check_moisture Was Soil Moisture Low at Application? start->check_moisture check_weeds Were Weeds Drought-Stressed (Post-emergence)? check_moisture->check_weeds No cause_activation Likely Cause: Lack of Activation check_moisture->cause_activation Yes check_rain Was there Heavy Rainfall After Application? check_weeds->check_rain No cause_uptake Likely Cause: Reduced Foliar Uptake check_weeds->cause_uptake Yes other_factors Consider Other Factors: - Herbicide Resistance - Application Error - Soil Type check_rain->other_factors No cause_leaching Likely Cause: Herbicide Leaching check_rain->cause_leaching Yes solution_activation Solution: - Apply before rain - Irrigate - Mechanical incorporation cause_activation->solution_activation solution_uptake Solution: - Apply in higher humidity - Use adjuvants (e.g., MSO) cause_uptake->solution_uptake solution_leaching Solution: - Avoid application before heavy rain - Consider split applications cause_leaching->solution_leaching

Caption: Logical steps for troubleshooting poor this compound performance.

References

Technical Support Center: Optimizing Metamitron Rates for Glyphosate-Resistant Palmer Amaranth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and professionals in weed science and crop protection with troubleshooting guides and frequently asked questions (FAQs) for optimizing Metamitron application rates to control glyphosate-resistant Palmer amaranth (Amaranthus palmeri).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective systemic herbicide belonging to the triazinone chemical family. Its primary mode of action is the inhibition of Photosystem II (PSII) in plants.[1] It achieves this by binding to the D1 protein of the PSII complex, specifically at the QB binding site, which blocks the electron transport chain.[1] This inhibition of electron flow halts photosynthesis, leading to the production of reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately resulting in chlorosis and necrosis of the plant tissue.

Q2: How does glyphosate resistance in Palmer amaranth affect the efficacy of other herbicides?

The primary mechanism of glyphosate resistance in many Palmer amaranth populations is the amplification of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) gene.[2] This leads to an overproduction of the EPSPS enzyme, the target of glyphosate, allowing the plant to tolerate glyphosate applications. While this specific mechanism does not directly confer resistance to other herbicide modes of action, the intense selection pressure from glyphosate has led to the evolution of Palmer amaranth populations with resistance to multiple herbicide sites of action, including photosystem II inhibitors.[3][4] Therefore, it is crucial to determine the resistance profile of the specific Palmer amaranth population being studied.

Q3: What are the known mechanisms of resistance to Photosystem II inhibitors in Palmer amaranth?

Resistance to PSII inhibitors in Palmer amaranth can occur through two primary mechanisms:

  • Target-site resistance (TSR): This involves a mutation in the psbA gene, which codes for the D1 protein. This mutation alters the herbicide's binding site on the D1 protein, reducing its efficacy. A common mutation involves a serine to glycine substitution at position 264.

  • Non-target-site resistance (NTSR): This is a more complex form of resistance that involves mechanisms that reduce the amount of active herbicide reaching the target site. In Palmer amaranth, enhanced herbicide metabolism is a key NTSR mechanism. This can be mediated by enzyme families such as cytochrome P450 monooxygenases and glutathione S-transferases (GSTs), which detoxify the herbicide before it can inhibit PSII.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Poor control of glyphosate-resistant Palmer amaranth with this compound. 1. Incorrect Application Timing: this compound is most effective when applied pre-emergence or to very small, early post-emergence weeds.- Apply this compound to a clean, weed-free seedbed. - For post-emergence applications, target Palmer amaranth seedlings that are less than 4 inches tall.
2. Inadequate Soil Moisture/Activation: this compound requires soil moisture for effective uptake by weed roots and shoots.- Apply this compound when rainfall or irrigation is expected within a few days of application to ensure proper activation.
3. Herbicide Resistance: The Palmer amaranth population may have developed resistance to PSII inhibitors.- Conduct a dose-response experiment to determine the level of resistance in the target population. - Consider tank-mixing this compound with a herbicide that has a different mode of action.
4. Incorrect Application Rate: The application rate may be too low for the specific soil type, organic matter content, or weed pressure.- Consult recommended application rates, considering that higher rates may be necessary for fine-textured soils or soils with high organic matter.
5. Improper Spray Coverage: For post-emergence applications, poor coverage can limit herbicide uptake.- Ensure proper nozzle selection and spray volume to achieve thorough coverage of the target weeds.
Inconsistent results across experimental replicates. 1. Variability in Weed Size: Small differences in Palmer amaranth growth stage at the time of application can significantly impact efficacy.- Ensure uniform weed size across all replicates by synchronizing planting and thinning to a consistent growth stage before treatment.
2. Environmental Variability: Differences in temperature, humidity, or light intensity between experimental runs can affect plant growth and herbicide activity.- Conduct experiments in a controlled environment (growth chamber or greenhouse) to minimize environmental fluctuations. - Record environmental conditions for each experiment.
3. Soil Heterogeneity: Variations in soil composition, organic matter, or pH across experimental pots or plots can affect herbicide availability and efficacy.- Use a homogenized, consistent soil or potting mix for all experimental units.
Unexpected crop injury (if applicable). 1. Incorrect Application Timing or Rate: Applying this compound at a sensitive crop stage or at an excessive rate can cause phytotoxicity.- Strictly adhere to the recommended crop growth stage and application rate for the specific crop being tested.
2. Environmental Stress: Crops under stress from drought, heat, or other factors may be more susceptible to herbicide injury.- Avoid applying this compound to crops that are under environmental stress.

Data Presentation

Table 1: Efficacy of Pre-emergence this compound Application Rates on Palmer Amaranth

Note: The following data is adapted from a study where the Palmer amaranth was not glyphosate-resistant at the time of testing. This table serves as a foundational reference for designing experiments on glyphosate-resistant populations.

TreatmentHerbicideApplication TimingRate (kg a.i. ha⁻¹)
1Non-treated check--
2Goltix (this compound)PRE0.87
3Goltix (this compound)PRE1.74
4Goltix (this compound)PRE2.61
5Goltix (this compound)PRE3.48
6Goltix (this compound)PRE4.35
7EthofumesatePRE1.86
8Goltix + EthofumesatePRE0.87 + 1.86
9Goltix + EthofumesatePRE1.75 + 1.86
10Goltix + EthofumesatePRE2.61 + 1.86
11Goltix + EthofumesatePRE3.48 + 1.86
12Goltix + EthofumesatePRE4.35 + 1.86

PRE: Pre-emergence

Experimental Protocols

Dose-Response Experiment for this compound on Glyphosate-Resistant Palmer Amaranth

1. Plant Material and Growth Conditions:

  • Collect seeds from a confirmed glyphosate-resistant Palmer amaranth population and a known susceptible population.
  • Sow seeds in pots or trays filled with a standard greenhouse potting mix.
  • Grow plants in a controlled environment (greenhouse or growth chamber) with a temperature of 25-30°C, a 16-hour photoperiod, and adequate watering.
  • Thin seedlings to one plant per pot once they reach the two-leaf stage.

2. Herbicide Application:

  • Apply this compound when Palmer amaranth plants are at the 4- to 6-leaf stage (approximately 5-10 cm in height).
  • Use a research-grade spray chamber calibrated to deliver a consistent spray volume (e.g., 200 L/ha).
  • Prepare a range of this compound doses that will encompass a 0% to 100% control response for both the resistant and susceptible populations. A logarithmic dose series is recommended (e.g., 0, 0.25X, 0.5X, 1X, 2X, 4X, 8X, where 1X is the recommended field rate).
  • Include a non-treated control for comparison.
  • Replicate each treatment at least four times in a completely randomized design.

3. Data Collection and Analysis:

  • Visually assess weed control (percent injury) at 7, 14, and 21 days after treatment (DAT) on a scale of 0 (no injury) to 100 (complete plant death).
  • At 21 DAT, harvest the above-ground biomass of each plant, dry it in an oven at 60°C for 72 hours, and record the dry weight.
  • Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the herbicide rate required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀).
  • Calculate the resistance index (RI) by dividing the GR₅₀ or LD₅₀ of the resistant population by that of the susceptible population.

Mandatory Visualizations

glyphosate_resistance cluster_0 Glyphosate Action in Susceptible Palmer Amaranth cluster_1 Glyphosate Resistance Mechanism Glyphosate Glyphosate EPSPS_Synthase EPSPS Synthase Glyphosate->EPSPS_Synthase Inhibits Plant_Death_S Plant Death Aromatic_Amino_Acids Aromatic Amino Acids EPSPS_Synthase->Aromatic_Amino_Acids Produces Plant_Growth Normal Plant Growth Aromatic_Amino_Acids->Plant_Growth Glyphosate_R Glyphosate Overproduction_EPSPS Overproduction of EPSPS Synthase Glyphosate_R->Overproduction_EPSPS Inhibition overcome EPSPS_Gene_Amplification EPSPS Gene Amplification EPSPS_Gene_Amplification->Overproduction_EPSPS Aromatic_Amino_Acids_R Aromatic Amino Acids Overproduction_EPSPS->Aromatic_Amino_Acids_R Sufficient production Plant_Survival Plant Survival & Growth Aromatic_Amino_Acids_R->Plant_Survival

Caption: Glyphosate resistance mechanism in Palmer amaranth.

metamitron_workflow cluster_0 Experimental Workflow Seed_Collection 1. Seed Collection (Resistant & Susceptible Biotypes) Plant_Growth 2. Plant Cultivation (Controlled Environment) Seed_Collection->Plant_Growth Herbicide_Application 3. This compound Application (Dose-Response) Plant_Growth->Herbicide_Application Data_Collection 4. Data Collection (Visual Injury, Biomass) Herbicide_Application->Data_Collection Data_Analysis 5. Data Analysis (GR50/LD50 Calculation) Data_Collection->Data_Analysis Conclusion 6. Determine Resistance Index (RI) Data_Analysis->Conclusion

Caption: Workflow for this compound dose-response experiment.

metamitron_pathway cluster_0 Photosystem II Electron Transport Chain cluster_1 Resistance Mechanisms Light Light PSII Photosystem II (P680) Light->PSII Excites Pheophytin Pheophytin PSII->Pheophytin e- QA QA (Plastoquinone) Pheophytin->QA e- QB QB (Plastoquinone) QA->QB e- Cytochrome_b6f Cytochrome b6f Complex QB->Cytochrome_b6f e- ROS Reactive Oxygen Species (ROS) QB->ROS Leads to This compound This compound This compound->QB Blocks e- transfer Cell_Damage Cell Membrane Damage ROS->Cell_Damage Target_Site_Mutation Target-Site Mutation (psbA gene) Altered_D1 Altered D1 Protein Target_Site_Mutation->Altered_D1 Reduced_Binding Reduced this compound Binding Altered_D1->Reduced_Binding NTSR Non-Target-Site Resistance (Enhanced Metabolism) Detoxification This compound Detoxification NTSR->Detoxification

Caption: this compound's mode of action and resistance pathways.

References

Validation & Comparative

A Comparative Analysis of Metamitron and Other Photosystem II Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Metamitron with other Photosystem II (PSII) inhibiting herbicides, supported by experimental data. The information is intended for researchers, scientists, and professionals involved in drug development and herbicide research.

Introduction to Photosystem II (PSII) Herbicides

Photosystem II (PSII) inhibiting herbicides are a major class of chemical compounds used for weed control in agriculture.[1][2] Their primary mode of action is the disruption of the photosynthetic electron transport chain in plants.[3] By binding to specific sites within the PSII complex, these herbicides block the flow of electrons, leading to a halt in ATP and NADPH production, which are essential for CO2 fixation and plant growth.[3] This inhibition ultimately causes oxidative stress and the generation of reactive oxygen species, resulting in rapid cell membrane damage and plant death.[3]

PSII inhibitors are classified into different groups by the Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA) based on their binding site on the D1 protein of the PSII complex. This compound belongs to the triazinone chemical group and is classified under HRAC Group C1 and WSSA Group 5. Herbicides in this group, along with triazines and uracils, typically bind to a region of the D1 protein that includes the serine 264 amino acid residue. Other significant groups include the ureas and amides (HRAC Group C2, WSSA Group 7) and the benzothiadiazinones and nitriles (HRAC Group C3, WSSA Group 6), which bind to different sites on the D1 protein.

Mechanism of Action of PSII Herbicides

The following diagram illustrates the general mechanism of action for PSII inhibiting herbicides, including this compound, Atrazine (a triazine), and Diuron (a phenylurea). These herbicides interrupt the photosynthetic electron transport chain at the level of the D1 protein in Photosystem II, preventing the reduction of plastoquinone (PQ) to plastoquinol (PQH2).

PSII_Inhibition cluster_PSII Photosystem II (PSII) in Thylakoid Membrane P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA (Primary Quinone Acceptor) Pheo->QA Electron Transfer QB_site QB Site on D1 Protein QA->QB_site Electron Transfer PQ Plastoquinone (PQ) QB_site->PQ PQH2 Plastoquinol (PQH2) PQ->PQH2 Reduction This compound This compound (Triazinone - Group 5/C1) This compound->QB_site Binds to Ser264 region Atrazine Atrazine (Triazine - Group 5/C1) Atrazine->QB_site Binds to Ser264 region Diuron Diuron (Phenylurea - Group 7/C2) Diuron->QB_site Binds to different site (e.g., His215 region)

Caption: Mechanism of Photosystem II (PSII) inhibition by various herbicides.

Comparative Performance of PSII Herbicides

The efficacy of PSII inhibiting herbicides is often quantified by their half-maximal inhibitory concentration (I50), which represents the concentration of the herbicide required to inhibit 50% of the PSII electron transport activity. A lower I50 value indicates a higher binding affinity and greater potency of the herbicide.

The following table summarizes the I50 values for several PSII herbicides, including representatives from the triazinone, triazine, and phenylurea chemical classes, based on studies of their effects on isolated pea thylakoid membranes.

Herbicide ClassHerbicideHRAC/WSSA GroupTarget Site on D1 ProteinI50 (M) from DPIP PhotoreductionI50 (M) from OJIP Fluorescence
Triazinone MetribuzinC1 / 5Serine 264 region1.8 x 10⁻⁷1.0 x 10⁻⁷
Triazine TerbuthylazineC1 / 5Serine 264 region1.1 x 10⁻⁷2.1 x 10⁻⁷
Phenylurea DiuronC2 / 7Histidine 215 region7.0 x 10⁻⁸8.0 x 10⁻⁸
Benzothiadiazinone BentazonC3 / 6Histidine 215 region6.0 x 10⁻⁶7.8 x 10⁻⁶
Urea MetobromuronC2 / 7Histidine 215 region2.0 x 10⁻⁶1.8 x 10⁻⁶

Data sourced from a study on pea thylakoid membranes. Metribuzin is presented as a representative of the triazinone class, to which this compound also belongs.

From this data, it is evident that Diuron exhibits the highest binding affinity (lowest I50 value) among the tested herbicides. Terbuthylazine and Metribuzin show slightly lower but still high affinities. Bentazon and Metobromuron display significantly lower binding affinities.

Experimental Protocols

The determination of herbicide efficacy and resistance is crucial for effective weed management and the development of new herbicidal compounds. Below are detailed methodologies for key experiments cited in the comparison of PSII herbicides.

Herbicide Resistance Testing at the Whole Plant Level

This protocol is adapted from established methods for testing putative herbicide-resistant weed populations in a greenhouse setting.

Herbicide_Resistance_Testing cluster_collection 1. Seed Collection and Preparation cluster_growth 2. Plant Growth and Treatment cluster_assessment 3. Assessment and Data Analysis A Collect mature seeds from surviving weed populations in the field B Clean and dry-store seeds at low temperature A->B C Germinate seeds under controlled conditions B->C D Transplant seedlings of uniform size into pots E Grow plants in greenhouse to the appropriate stage for herbicide application D->E F Prepare herbicide solutions at various concentrations E->F G Apply herbicides using a calibrated sprayer F->G H Assess plant mortality and biomass reduction 21-28 days after treatment I Determine the herbicide dose required for 50% growth reduction (GR50) H->I J Compare GR50 values of suspected resistant and known susceptible populations I->J

Caption: Experimental workflow for whole-plant herbicide resistance testing.

Detailed Steps:

  • Seed Collection and Storage : Collect mature seeds from weed populations that have survived herbicide treatment in the field. Ensure a sufficient number of seeds are collected from multiple plants to represent the population's genetic diversity. Clean the seeds and store them in dry, cool conditions to maintain viability.

  • Plant Growth : Germinate the seeds in a controlled environment. Once the seedlings reach a suitable size, transplant them into pots containing a standard soil mix. Grow the plants in a greenhouse under optimal conditions until they reach the growth stage recommended for herbicide application (typically 2-4 true leaves).

  • Herbicide Application : Prepare a range of herbicide concentrations, including a non-treated control. Apply the herbicides to the plants using a calibrated sprayer to ensure uniform coverage.

  • Assessment : After a set period (e.g., 21-28 days), visually assess the plants for injury and harvest the above-ground biomass. Dry the biomass to a constant weight.

  • Data Analysis : Calculate the percent reduction in biomass for each herbicide concentration compared to the untreated control. Use this data to determine the GR50 value (the herbicide dose that causes a 50% reduction in plant growth) for both the suspected resistant and a known susceptible population. The resistance factor can be calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

Chlorophyll a Fluorescence Assay for Measuring PSII Inhibition

Chlorophyll fluorescence is a rapid and non-invasive technique used to assess the efficiency of Photosystem II and to quantify the inhibitory effects of herbicides.

Chlorophyll_Fluorescence_Assay cluster_prep 1. Sample Preparation cluster_measurement 2. Fluorescence Measurement cluster_analysis 3. Data Analysis A Excise leaf discs from plants or use isolated thylakoids B Incubate samples in buffer containing varying herbicide concentrations A->B C Dark-adapt the samples for at least 20-30 minutes B->C D Use a pulse-amplitude-modulated (PAM) fluorometer E Measure the initial fluorescence (Fo) with a weak measuring light D->E F Apply a saturating pulse of light to measure the maximum fluorescence (Fm) E->F G Calculate the maximum quantum yield of PSII (Fv/Fm = (Fm - Fo) / Fm) H Determine the effective quantum yield of PSII (ΦPSII) under actinic light G->H I Plot the inhibition of PSII activity against herbicide concentration to determine the I50 value H->I

Caption: Experimental workflow for chlorophyll a fluorescence assay.

Detailed Steps:

  • Sample Preparation : Leaf discs can be excised from plants treated with the herbicide, or isolated thylakoids can be used for in vitro assays. For in vitro studies, incubate the thylakoids in a buffer solution containing a range of herbicide concentrations.

  • Dark Adaptation : Before measurement, the samples must be dark-adapted for a period of at least 20-30 minutes to ensure that all reaction centers of PSII are open.

  • Fluorescence Measurement : A pulse-amplitude-modulated (PAM) fluorometer is used to measure chlorophyll fluorescence.

    • Fo (Minimal Fluorescence) : A weak measuring light is applied to determine the initial fluorescence level when the PSII reaction centers are open.

    • Fm (Maximal Fluorescence) : A short, intense pulse of saturating light is applied to transiently close all PSII reaction centers, and the maximal fluorescence level is measured.

  • Calculation of Photosynthetic Parameters :

    • Maximum Quantum Yield of PSII (Fv/Fm) : Calculated as (Fm - Fo) / Fm. A decrease in this value indicates stress or damage to PSII.

    • Effective Quantum Yield of PSII (ΦPSII) : Measured under actinic (photosynthetically active) light to determine the proportion of absorbed light energy being used for photochemistry.

  • Data Analysis : The inhibition of PSII electron transport is calculated as the percentage reduction in ΦPSII in the presence of the herbicide compared to the untreated control. The I50 value is determined by plotting the percentage of inhibition against the logarithm of the herbicide concentration and fitting the data to a dose-response curve.

Conclusion

This compound, a triazinone herbicide, effectively controls a range of weeds by inhibiting Photosystem II. Its performance, in terms of binding affinity to the D1 protein, is comparable to other herbicides in the triazine and triazinone classes. However, herbicides from the phenylurea group, such as Diuron, can exhibit higher binding affinities. The provided experimental protocols offer standardized methods for the continued evaluation and comparison of this compound and other PSII inhibiting herbicides, which is essential for understanding their efficacy, managing herbicide resistance, and guiding the development of new weed control technologies.

References

Metamitron: An Alternative Herbicide for Managing Glyphosate-Resistant Weeds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Weed Management Professionals

The widespread evolution of glyphosate-resistant weeds poses a significant challenge to global agriculture and land management. The relentless selection pressure from the extensive use of glyphosate-based herbicides has led to the emergence of weed biotypes that can withstand previously lethal doses. This necessitates a critical evaluation of alternative weed control strategies. This guide provides a comprehensive comparison of metamitron, a photosystem II (PSII) inhibitor, as a potential tool for managing glyphosate-resistant weed populations. While direct comparative field data on this compound's efficacy against confirmed glyphosate-resistant biotypes is limited in publicly available literature, this document synthesizes existing research on the mechanisms of action of both herbicides, the physiology of glyphosate resistance, and the efficacy of various chemical controls on resistant weeds to provide a scientifically grounded assessment.

Mechanisms of Action: A Tale of Two Pathways

The divergent modes of action between this compound and glyphosate are central to this compound's potential utility against glyphosate-resistant weeds.

This compound: As a member of the triazinone chemical family, this compound targets and inhibits the photosynthetic process in susceptible plants.[1] Specifically, it disrupts the electron transport chain within Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. By binding to the D1 protein of the PSII complex, this compound blocks the flow of electrons, leading to a cascade of events that halt energy production and generate reactive oxygen species, ultimately causing cell death.[2]

Glyphosate: In contrast, glyphosate acts on the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) essential for protein synthesis and other vital plant functions. Glyphosate competitively inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This blockage leads to a systemic starvation of these crucial amino acids and an accumulation of shikimate, resulting in plant death.

The fundamental difference in their target sites means that the mechanisms conferring resistance to glyphosate are unlikely to confer cross-resistance to this compound.

Understanding Glyphosate Resistance

Glyphosate resistance in weeds has evolved through several key mechanisms:

  • Target-Site Mutations: Alterations in the genetic sequence of the EPSPS gene can change the structure of the EPSPS enzyme, reducing glyphosate's ability to bind to it effectively.

  • Gene Amplification: Some resistant weed populations possess multiple copies of the EPSPS gene, leading to an overproduction of the EPSPS enzyme. This overabundance allows the plant to maintain sufficient metabolic function even when a portion of the enzyme is inhibited by glyphosate.

  • Altered Translocation: In certain resistant biotypes, glyphosate is not effectively translocated to its target sites within the plant. Instead, it may be sequestered in vacuoles or other cellular compartments, away from the chloroplasts where the shikimate pathway is active.

Comparative Efficacy Data

Direct, head-to-head studies on the efficacy of this compound on confirmed glyphosate-resistant weed populations are scarce in the available scientific literature. However, an indirect comparison can be drawn by examining the efficacy of this compound on weed species known to have glyphosate-resistant biotypes and comparing it with the performance of other herbicides on those resistant populations.

Table 1: Efficacy of this compound on Key Weed Species (Indirect Comparison)

Weed SpeciesThis compound Efficacy (as reported in studies)Efficacy of Alternative Herbicides on Glyphosate-Resistant (GR) Biotypes of the Same Species
Palmer Amaranth (Amaranthus palmeri)Season-long control of a non-GR population was achieved with Goltix® (this compound) at 5.6 kg a.i./ha PRE followed by a group 15 herbicide.[1]Glufosinate, dicamba, and atrazine-based programs have shown effective control (≥85%) of GR Palmer amaranth when applied to plants 20-30 cm in height.[3][4]
Common Lambsquarters (Chenopodium album)Preliminary results indicated "outstanding control" of common lambsquarters with this compound.N/A (Limited data in provided search results for specific alternative herbicide efficacy on GR Chenopodium album)
Italian Ryegrass (Lolium perenne ssp. multiflorum)N/A (No direct efficacy data for this compound on this species in the provided search results)Fall applications of pyroxasulfone and S-metolachlor provided ≥93% control of GR Italian ryegrass 180 days after application.

Note: The data presented for this compound on Palmer amaranth was on a glyphosate-susceptible population. This table serves as an indirect comparison to highlight potential alternative modes of action.

Experimental Protocols

To ensure robust and comparable data, standardized experimental protocols are crucial for evaluating herbicide efficacy.

Greenhouse Dose-Response Bioassay

This protocol is designed to determine the herbicide dose required to achieve a 50% reduction in plant growth (GR₅₀) or survival (LD₅₀).

  • Seed Germination: Seeds from both suspected resistant and known susceptible weed populations are germinated in petri dishes or trays with a suitable growth medium.

  • Transplanting: Once seedlings reach the 2-3 leaf stage, they are transplanted into individual pots filled with a standardized soil mix.

  • Acclimatization: Plants are allowed to acclimate in the greenhouse for a set period (e.g., 5-7 days) under controlled temperature, humidity, and light conditions.

  • Herbicide Application: A range of herbicide doses, including a non-treated control and doses above and below the recommended field rate, are applied to the plants using a calibrated track sprayer to ensure uniform coverage.

  • Data Collection: At a predetermined time after treatment (e.g., 21-28 days), plant survival is recorded, and the above-ground biomass is harvested, dried, and weighed.

  • Statistical Analysis: The data is subjected to a non-linear regression analysis to determine the GR₅₀ or LD₅₀ values.

Field Efficacy Trials

Field trials are essential for evaluating herbicide performance under real-world conditions.

  • Site Selection: A field with a known and uniform infestation of the target glyphosate-resistant weed is selected.

  • Experimental Design: A randomized complete block design with at least three to four replications is typically used.

  • Plot Establishment: Individual treatment plots are established with defined dimensions and buffer zones to prevent spray drift between plots.

  • Treatments: Treatments include a non-treated control, glyphosate at various rates, this compound at various rates, and potentially tank mixes or sequential applications of this compound with other herbicides.

  • Application: Herbicides are applied at a specific weed growth stage using a calibrated backpack or tractor-mounted sprayer. Application parameters such as spray volume, pressure, and nozzle type are recorded.

  • Efficacy Assessment: Weed control is visually assessed at multiple time points after application (e.g., 7, 14, 28, and 56 days) on a scale of 0% (no control) to 100% (complete control). Weed density and biomass can also be measured from quadrats placed within each plot.

  • Crop Yield: If the trial is conducted in a crop, crop injury is assessed, and crop yield is measured at the end of the season.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Visualizing Pathways and Workflows

Herbicide_MoA cluster_glyphosate Glyphosate Pathway cluster_this compound This compound Pathway Glyphosate Glyphosate EPSPS EPSPS Enzyme Glyphosate->EPSPS Inhibits Shikimate_Pathway Shikimate Pathway Aromatic_AA Aromatic Amino Acids Shikimate_Pathway->Aromatic_AA Produces Plant_Death_G Plant Death Shikimate_Pathway->Plant_Death_G Disruption leads to This compound This compound PSII Photosystem II (D1 Protein) This compound->PSII Inhibits Electron_Transport Electron Transport Chain Photosynthesis Photosynthesis Electron_Transport->Photosynthesis Drives Plant_Death_M Plant Death Electron_Transport->Plant_Death_M Disruption leads to

Caption: Mechanisms of action for glyphosate and this compound.

Resistance_Mechanisms cluster_resistance Glyphosate Resistance Mechanisms Glyphosate_Application Glyphosate Application Target_Site_Mutation Target-Site Mutation (Altered EPSPS) Glyphosate_Application->Target_Site_Mutation Gene_Amplification Gene Amplification (Overproduction of EPSPS) Glyphosate_Application->Gene_Amplification Altered_Translocation Altered Translocation (Sequestration) Glyphosate_Application->Altered_Translocation Weed_Survival Weed Survival and Reproduction Target_Site_Mutation->Weed_Survival Gene_Amplification->Weed_Survival Altered_Translocation->Weed_Survival

Caption: Key mechanisms of glyphosate resistance in weeds.

Experimental_Workflow Start Start: Identify Suspected GR Weed Population Seed_Collection Collect Seeds (Suspected GR & Known Susceptible) Start->Seed_Collection Greenhouse_Screening Greenhouse Dose-Response Assay Seed_Collection->Greenhouse_Screening Determine_Resistance Determine Resistance Level (GR50 / LD50) Greenhouse_Screening->Determine_Resistance Field_Trial Conduct Field Efficacy Trial Determine_Resistance->Field_Trial Resistance Confirmed Data_Analysis Data Collection & Statistical Analysis Field_Trial->Data_Analysis End End: Formulate Weed Management Recommendations Data_Analysis->End

Caption: Workflow for validating herbicide efficacy on resistant weeds.

Conclusion and Future Directions

This compound, with its distinct mode of action targeting Photosystem II, represents a viable herbicidal alternative for the management of glyphosate-resistant weeds. Its efficacy is rooted in a biochemical pathway entirely different from that inhibited by glyphosate, making cross-resistance highly unlikely. While direct comparative data is needed to fully quantify its performance against specific glyphosate-resistant biotypes, the existing body of research on its efficacy against problematic weed species, such as those in the Amaranthus genus, is promising.

For researchers and drug development professionals, further investigation into the efficacy of this compound, both alone and in tank-mix or rotational programs, on confirmed glyphosate-resistant populations is a critical next step. Such studies, following robust experimental protocols as outlined in this guide, will provide the quantitative data necessary to formulate effective and sustainable integrated weed management strategies that can help mitigate the growing challenge of herbicide resistance.

References

Unraveling the Complexities of Metamitron Cross-Resistance in Triazinone Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Weed Science and Herbicide Development

The evolution of herbicide resistance in weed populations presents a significant challenge to sustainable agriculture. Metamitron, a selective triazinone herbicide widely used for weed control in sugar beet and other crops, is no exception. Understanding the cross-resistance patterns of this compound with other herbicides in its class is crucial for developing effective and durable weed management strategies. This guide provides a comprehensive comparison of this compound's cross-resistance profile with other triazinone herbicides, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in the field.

Mechanism of Action and Resistance

This compound and other triazinone herbicides belong to the HRAC (Herbicide Resistance Action Committee) Group 5, which act by inhibiting photosynthesis at Photosystem II (PSII).[1] They bind to the D1 protein in the chloroplast thylakoid membrane, blocking electron transport and ultimately leading to plant death.[1]

The primary mechanism of resistance to this compound in weed species such as Chenopodium album (common lambsquarters) is a target-site mutation in the psbA gene, which codes for the D1 protein.[2] A specific point mutation, most commonly a serine to glycine substitution at position 264 (Ser264Gly), alters the herbicide's binding site, thereby conferring resistance.[2][3] This single mutation is a key factor in the cross-resistance observed among different PSII-inhibiting herbicides.

Quantitative Comparison of Cross-Resistance

The level of resistance is typically quantified by the resistance factor (RF), which is the ratio of the herbicide dose required to cause a 50% reduction in growth (GR50) or survival (LD50) in the resistant population compared to a susceptible population. Greenhouse bioassays are the standard method for determining these values.

Below is a summary of quantitative data from various studies on the cross-resistance of this compound with other triazinone and PSII-inhibiting herbicides in resistant weed biotypes.

Weed SpeciesHerbicideChemical FamilyHRAC GroupResistant Biotype GR50 (g a.i./ha)Susceptible Biotype GR50 (g a.i./ha)Resistance Factor (RF)Citation(s)
Chenopodium albumThis compoundTriazinone5>3500100-200>17.5,
MetribuzinTriazinone5>200050-100>20,
AtrazineTriazine5>200020-50>40,
LenacilUracil5High ResistanceSusceptibleHigh
ChloridazonPyridazinone5High ResistanceSusceptibleHigh
Amaranthus retroflexusMetribuzinTriazinone5>1960<245>8,
AtrazineTriazine5High ResistanceSusceptibleHigh
PrometrynTriazine5SusceptibleSusceptible1

Note: "High Resistance" indicates that a precise GR50 value could not be determined due to the high level of resistance observed in the study. The GR50 values can vary depending on the specific biotype and experimental conditions.

Negative Cross-Resistance: An Opportunity for Management

Interestingly, this compound-resistant biotypes of Chenopodium album have demonstrated increased sensitivity, or negative cross-resistance, to herbicides with different modes of action. This phenomenon offers a valuable tool for managing resistant weed populations. Studies have shown that this compound-resistant C. album can be effectively controlled by:

  • S-metolachlor (HRAC Group 15: Long-chain fatty acid synthesis inhibitor)

  • Prosulfocarb (HRAC Group 8: Lipid synthesis inhibitor)

  • Aclonifen (HRAC Group 32: Pigment synthesis inhibitor)

  • Clomazone (HRAC Group 13: DOXP synthesis inhibitor)

This highlights the importance of rotating herbicide modes of action to mitigate the evolution and spread of resistance.

Experimental Protocols

Accurate assessment of herbicide resistance is fundamental to research in this field. The following are detailed methodologies for two key experiments used to determine cross-resistance to this compound and other triazinone herbicides.

Whole-Plant Pot Bioassay for Dose-Response Analysis

This method is used to determine the GR50 (herbicide dose causing 50% growth reduction) and calculate the resistance factor.

1. Seed Collection and Germination:

  • Collect mature seeds from both suspected resistant and known susceptible weed populations.
  • Store seeds in dry, cool conditions until use.
  • Germinate seeds in petri dishes on moist filter paper or directly in seedling trays with a suitable growing medium.

2. Plant Cultivation:

  • Transplant uniform seedlings at the cotyledon to two-leaf stage into individual pots (e.g., 10 cm diameter) filled with a standardized potting mix.
  • Grow plants in a controlled environment (greenhouse or growth chamber) with optimal temperature, light, and humidity for the specific weed species. Water regularly to avoid drought stress.

3. Herbicide Application:

  • Prepare a series of herbicide concentrations for each tested herbicide. A typical dose range might include 0, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field rate.
  • Apply herbicides to plants at the 2-4 true leaf stage using a precision laboratory sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).
  • Include an untreated control for each population.

4. Data Collection and Analysis:

  • After a set period (typically 14-21 days after treatment), harvest the above-ground biomass of each plant.
  • Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.
  • Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control for that population.
  • Use a non-linear regression model (e.g., a four-parameter log-logistic model) to fit dose-response curves to the data and calculate the GR50 value for each herbicide and population.
  • The Resistance Factor (RF) is calculated as: RF = GR50 (Resistant Population) / GR50 (Susceptible Population).

Chlorophyll Fluorescence Assay for Rapid Detection of PSII Inhibition

This non-invasive technique provides a rapid assessment of the impact of PSII-inhibiting herbicides on plant photosynthesis.

1. Plant Material and Treatment:

  • Grow resistant and susceptible plants as described in the whole-plant bioassay protocol.
  • Excise leaf discs (e.g., 1 cm diameter) from mature, healthy leaves.
  • Float the leaf discs in a solution containing the herbicide to be tested. A range of concentrations should be used, along with a control solution without the herbicide.
  • Alternatively, whole plants can be sprayed with the herbicide, and measurements taken from intact leaves.

2. Dark Adaptation:

  • Dark-adapt the leaf discs or whole plants for a minimum of 30 minutes prior to measurement. This ensures that all reaction centers of PSII are open.

3. Fluorescence Measurement:

  • Use a portable chlorophyll fluorometer to measure the fluorescence induction kinetics (Kautsky curve).
  • Key parameters to measure include:
  • Fv/Fm: The maximum quantum efficiency of PSII photochemistry. A decrease in Fv/Fm indicates stress on the photosynthetic apparatus.
  • ETR (Electron Transport Rate): An estimate of the rate of electrons moving through PSII.
  • Measurements are typically taken at various time points after herbicide application (e.g., 1, 3, 6, 24 hours).

4. Data Interpretation:

  • In susceptible plants, PSII-inhibiting herbicides will cause a rapid increase in chlorophyll fluorescence and a significant decrease in Fv/Fm and ETR.
  • In resistant plants, these parameters will show little to no change in the presence of the herbicide, indicating that their photosynthetic electron transport is not inhibited.

Visualizing the Mechanism and Workflow

The following diagrams, created using the DOT language, illustrate the signaling pathway of triazinone herbicides and a typical experimental workflow for assessing cross-resistance.

G cluster_0 Photosystem II (PSII) in Thylakoid Membrane cluster_1 Herbicide Action & Resistance P680 P680 Pheo Pheophytin P680->Pheo Light Energy QA QA Pheo->QA e- QB QB (on D1 protein) QA->QB e- Cytb6f Cytochrome b6f QB->Cytb6f e- Block Blocks e- transport NoBinding Herbicide cannot bind This compound This compound (Triazinone) This compound->QB Binds to D1 Mutation Ser264Gly Mutation in D1 Protein Mutation->QB Alters binding site

Caption: Mechanism of this compound action and target-site resistance in Photosystem II.

G start Start: Suspected Resistant Weed Population seed_collection 1. Seed Collection (Resistant & Susceptible Biotypes) start->seed_collection plant_growth 2. Plant Cultivation in Greenhouse seed_collection->plant_growth herbicide_app 3. Dose-Response Herbicide Application plant_growth->herbicide_app data_collection 4. Data Collection (Biomass or Fluorescence) herbicide_app->data_collection analysis 5. Data Analysis (GR50 Calculation) data_collection->analysis rf_calc 6. Resistance Factor (RF) Calculation analysis->rf_calc cross_resistance 7. Determine Cross-Resistance Profile rf_calc->cross_resistance end End: Management Recommendations cross_resistance->end

Caption: Experimental workflow for assessing herbicide cross-resistance.

Conclusion and Future Directions

The cross-resistance of this compound with other triazinone herbicides is a well-documented phenomenon, primarily driven by a specific target-site mutation in the psbA gene. This guide provides a foundational understanding of these resistance patterns, supported by quantitative data and detailed experimental protocols. For effective and sustainable weed management, it is imperative for researchers and agricultural professionals to:

  • Monitor weed populations for shifts in herbicide sensitivity.

  • Employ a diverse range of herbicide modes of action in rotation to prevent the selection of resistant biotypes.

  • Utilize integrated weed management practices , including cultural and mechanical control methods, in conjunction with herbicide applications.

Further research into non-target-site resistance mechanisms and the development of novel herbicides with different modes of action will be critical in the ongoing battle against herbicide resistance.

References

A Comparative Guide to Metamitron Degradation in Diverse Soil Environments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the degradation pathways of the herbicide Metamitron in various soil types. By synthesizing data from multiple experimental studies, this document aims to offer an objective overview of this compound's persistence and transformation, supported by detailed experimental protocols and visual representations of the key biochemical processes.

This compound Degradation Kinetics: A Comparative Overview

The persistence of this compound in soil, often quantified by its half-life (DT50), is significantly influenced by soil properties. Microbial activity, organic matter content, and soil texture are primary drivers of its degradation rate. The following table summarizes reported DT50 values for this compound in different soil types under laboratory conditions.

Soil TypeDT50 (days)Key Influencing FactorsReference
Sandy LoamHighly variable; can exceed a year under unfavorable microbial conditions (low temperature, low concentration).[1]Temperature, oxygen availability, sorption to organic carbon.[1]Vink, J.P.M. (1996)
Silty ClayDegradation is faster compared to sandy loam.Higher microbial activity and organic matter content.[1]
Sandy Clay Loam18.8 - 56.3 (laboratory); 4.4 - 8.0 (lysimeter)Temperature and soil moisture.[2][2]
Loamy SandHighly variable; influenced by pH.Soil pH.

Note: DT50 values are subject to variations based on specific experimental conditions such as temperature, moisture content, and microbial population.

Biochemical Degradation Pathways of this compound

The microbial degradation of this compound in soil primarily proceeds through two distinct pathways: the Desamino-Metamitron Pathway and the Rhodococcus Pathway. These pathways involve different initial transformation steps and are influenced by the specific microbial communities present in the soil.

The Desamino-Metamitron Pathway

This pathway is initiated by the deamination of this compound, leading to the formation of its primary and most frequently reported metabolite, desaminothis compound. This transformation is a crucial first step in the breakdown of the triazine ring structure. Further degradation of desaminothis compound leads to the formation of more polar compounds and eventual mineralization to CO2. This route is considered a key detoxification step.

The Rhodococcus Pathway

Certain soil bacteria, particularly of the Rhodococcus genus, can degrade this compound through an alternative pathway. This route involves an initial attack on the phenyl ring of the this compound molecule. Subsequent cleavage of the aromatic ring leads to the formation of aliphatic intermediates that can then be further metabolized.

The following diagram illustrates the key initial steps in these two degradation pathways.

Metamitron_Degradation_Pathways cluster_desamino Desamino-Metamitron Pathway cluster_rhodococcus Rhodococcus Pathway This compound This compound Desaminothis compound Desaminothis compound This compound->Desaminothis compound Deamination Phenyl_Hydroxylation Phenyl Ring Hydroxylation This compound->Phenyl_Hydroxylation Hydroxylation (e.g., by Rhodococcus sp.) Further_Degradation1 Further Degradation (Triazine Ring Cleavage) Desaminothis compound->Further_Degradation1 Mineralization1 CO2 + H2O + NH3 Further_Degradation1->Mineralization1 Ring_Cleavage Ring Cleavage Products Phenyl_Hydroxylation->Ring_Cleavage Further_Degradation2 Further Degradation Ring_Cleavage->Further_Degradation2 Mineralization2 CO2 + H2O + NH3 Further_Degradation2->Mineralization2

Figure 1: this compound Degradation Pathways

Experimental Protocols

The following section outlines a standardized experimental protocol for assessing the aerobic degradation of this compound in soil, based on the OECD 307 guideline.

Objective: To determine the rate and pathway of this compound degradation in different soil types under controlled aerobic laboratory conditions.
Materials:
  • Test Substance: Analytical grade this compound and 14C-labeled this compound.

  • Soils: A minimum of three different soil types with varying textures (e.g., sandy loam, clay loam, silty loam), pH, and organic carbon content.

  • Incubation Vessels: Biometer flasks or a flow-through system equipped to trap CO2 and volatile organic compounds.

  • Analytical Equipment: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for quantification of this compound and its metabolites. Liquid Scintillation Counter (LSC) for radioactivity measurements.

  • Reagents: Solvents for extraction (e.g., acetonitrile, methanol), and reagents for trapping CO2 (e.g., sodium hydroxide solution).

Procedure:
  • Soil Characterization: Thoroughly characterize each soil type for properties including texture (% sand, silt, clay), pH, organic carbon content, and microbial biomass.

  • Preparation of Test System:

    • Sieve fresh soil samples (2 mm mesh) and adjust the moisture content to 40-60% of the maximum water holding capacity.

    • Pre-incubate the soils for 7-14 days in the dark at the test temperature to allow microbial activity to stabilize.

  • Application of Test Substance:

    • Prepare a stock solution of 14C-labeled this compound.

    • Apply the test substance to the soil samples at a concentration relevant to the recommended field application rate. Ensure homogenous distribution.

  • Incubation:

    • Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 1°C).

    • Maintain aerobic conditions by continuously supplying humidified air.

    • Trap evolved 14CO2 in a suitable trapping solution.

  • Sampling:

    • Collect soil samples in duplicate at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Extraction and Analysis:

    • Extract this compound and its metabolites from the soil samples using an appropriate solvent mixture.

    • Analyze the extracts by HPLC-MS/MS to identify and quantify the parent compound and its transformation products.

    • Determine the amount of evolved 14CO2 and non-extractable residues using LSC.

  • Data Analysis:

    • Calculate the dissipation kinetics of this compound to determine the DT50 and DT90 values.

    • Quantify the formation and decline of major metabolites over time.

    • Establish a mass balance for the 14C-labeled substance at each sampling point.

The following diagram outlines the general workflow for a soil degradation study.

Experimental_Workflow start Start: Soil Collection and Characterization pre_incubation Soil Pre-incubation (7-14 days) start->pre_incubation application Application of 14C-Metamitron pre_incubation->application incubation Aerobic Incubation (up to 120 days) application->incubation sampling Periodic Sampling (Soil and CO2 traps) incubation->sampling extraction Solvent Extraction of Soil Samples sampling->extraction analysis HPLC-MS/MS and LSC Analysis extraction->analysis data_processing Data Processing and Kinetic Modeling analysis->data_processing end End: Determination of DT50, Metabolite Profile, and Mass Balance data_processing->end

Figure 2: Experimental Workflow

Conclusion

The degradation of this compound in soil is a complex process governed by the interplay of soil physicochemical properties and microbial activity. While the primary degradation pathways have been identified, the rate of degradation and the relative importance of each pathway can vary significantly between different soil types. This guide highlights the faster degradation of this compound in soils with higher microbial activity and organic matter content, such as silty clay, compared to sandy loam soils. The formation of desaminothis compound is a consistent and key step in its detoxification. For a comprehensive risk assessment and prediction of this compound's environmental fate, it is crucial to consider the specific characteristics of the soil environment. Further research providing direct comparative data on metabolite formation across a wider range of soil types would be invaluable to the scientific community.

References

A Comparative Guide to the Validation of Analytical Methods for Metamitron Determination

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and other chemical compounds is paramount. This guide provides a detailed comparison of validated analytical methods for the determination of Metamitron, a widely used herbicide. The focus is on the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, with a comparative look at alternative techniques such as Gas Chromatography-Electron Capture Detector (GC-ECD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). All data is presented in accordance with International Council for Harmonisation (ICH) guidelines to ensure the reliability and robustness of the analytical procedures.

Data Presentation: A Comparative Overview of Validation Parameters

The following tables summarize the key performance characteristics of different analytical methods for this compound analysis, providing a clear comparison of their linearity, accuracy, precision, and sensitivity.

Table 1: RP-HPLC Method Validation Data for this compound Analysis

ParameterStudy 1Study 2
Linearity Range 50 - 150 µg/mL[1]0.1 - 2.0 µg/g[2]
Correlation Coefficient (r²) 0.999[1]Not Reported
Accuracy (% Recovery) Not Reported90.75 - 94.05%[2]
Precision (% RSD) Not Reported1.80%[2]
Limit of Detection (LOD) Not Reported0.001 µg/g
Limit of Quantification (LOQ) Not Reported0.008 µg/g

Table 2: GC-ECD Method Validation Data for this compound Analysis

ParameterValue
Linearity Range 0.05 - 2.0 µg/L
Correlation Coefficient (r²) 0.998
Accuracy (% Recovery) 89 - 93.5%
Precision (% RSD) Repeatability: 1.7034 - 1.9144%Intermediate Precision: 1.5685 - 2.1323%
Limit of Detection (LOD) 0.02 ng/mL
Limit of Quantification (LOQ) 0.05 ng/g

Table 3: LC-MS/MS Method Validation Data for this compound Analysis

ParameterValue
Linearity Range 0.005 - 1.0 ng/mL
Correlation Coefficient (r²) Not Reported
Accuracy (% Recovery) Not Reported
Precision (% RSD) Not Reported
Limit of Detection (LOD) < 0.01 µg/L
Limit of Quantification (LOQ) 0.05 µg/L

Experimental Protocols

A detailed understanding of the experimental setup is crucial for replicating and comparing analytical methods. The following section outlines the methodologies employed in the validation of the RP-HPLC method for this compound analysis.

RP-HPLC Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector is utilized.

  • Column: A C18 column (100mm x 6mm, 5µm) is commonly used for separation.

  • Mobile Phase: A mixture of methanol and water in a 70:30 (v/v) ratio is a typical mobile phase. The pH of the mobile phase is adjusted to 6.0 ± 0.05 with a sodium hydroxide solution.

  • Flow Rate: The mobile phase is pumped at a flow rate of 1.0 mL/min.

  • Detection Wavelength: The UV detector is set to a wavelength of 310 nm for the detection of this compound.

  • Injection Volume: A 20 µL injection volume is used.

  • Column Temperature: The column is maintained at a temperature of 25°C.

2. Standard and Sample Preparation:

  • Diluent: Dimethyl Sulfoxide (DMSO) is used as a diluent for preparing standard and sample solutions.

  • Standard Solutions: Stock solutions of this compound are prepared by accurately weighing and dissolving the reference standard in the diluent to achieve a known concentration. Calibration standards are prepared by serially diluting the stock solution to cover the desired linearity range.

  • Sample Preparation (for soil analysis): The this compound is extracted from the soil sample using methanol. A clean-up step is performed using a C18 Solid Phase Extraction (SPE) column to remove interfering substances.

3. Method Validation Protocol:

The developed RP-HPLC method is validated according to ICH guidelines, evaluating the following parameters:

  • Specificity: The ability of the method to exclusively measure this compound in the presence of other components is assessed. This is often demonstrated through forced degradation studies where the drug is exposed to acid, base, oxidation, and heat to see if degradation products interfere with the this compound peak.

  • Linearity: The linearity of the method is determined by analyzing a series of at least five concentrations of this compound. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated. An r² value close to 1 indicates a strong linear relationship.

  • Accuracy: The accuracy of the method is evaluated by performing recovery studies. A known amount of this compound is spiked into a placebo or sample matrix at different concentration levels (typically 80%, 100%, and 120% of the target concentration). The percentage of the spiked amount that is recovered is then calculated.

  • Precision: The precision of the method is assessed at two levels:

    • Repeatability (Intra-day precision): The analysis of multiple replicates of the same sample on the same day under the same operating conditions.

    • Intermediate Precision (Inter-day precision): The analysis of the same sample on different days, by different analysts, or with different equipment. The precision is expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD): The lowest concentration of this compound in a sample that can be detected but not necessarily quantified.

  • Limit of Quantification (LOQ): The lowest concentration of this compound in a sample that can be quantitatively determined with acceptable precision and accuracy.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters such as the pH of the mobile phase, flow rate, or column temperature.

Workflow for RP-HPLC Method Validation

The following diagram illustrates the logical workflow of the validation process for an RP-HPLC method for this compound analysis.

RP-HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Data Analysis & Reporting cluster_3 Method Implementation A Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, Wavelength) B Develop Sample Preparation Procedure A->B C Specificity / Selectivity (Forced Degradation Studies) B->C Proceed to Validation D Linearity & Range C->D E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate) E->F G Limit of Detection (LOD) F->G H Limit of Quantification (LOQ) G->H I Robustness H->I J Calculate Validation Parameters I->J Validation Complete K Prepare Validation Report J->K L Routine Analysis of this compound K->L Method Approved

Caption: Workflow of RP-HPLC Method Validation for this compound Analysis.

Comparison with Alternative Methods

While RP-HPLC is a robust and widely used technique for this compound analysis, other methods offer distinct advantages in specific applications.

  • Gas Chromatography (GC): Coupled with an Electron Capture Detector (GC-ECD), this method provides high sensitivity, particularly for the analysis of pesticide residues in environmental samples like soil. The validation data for the GC-ECD method demonstrates excellent linearity, accuracy, and precision, with very low limits of detection and quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior selectivity and sensitivity compared to HPLC with UV detection. LC-MS/MS is particularly advantageous for analyzing complex matrices and for trace-level quantification. The reported LOQ for the LC-MS/MS method is significantly lower than that of the RP-HPLC method, making it ideal for residue analysis in water and other environmental samples.

References

A Comparative Guide to the Efficacy of Metamitron and Phenmedipham

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal efficacy of Metamitron and Phenmedipham, two widely used photosystem II (PSII) inhibitors in sugar beet cultivation. The information presented is based on available experimental data to assist researchers in understanding their relative performance.

Overview and Mechanism of Action

This compound and Phenmedipham both belong to the herbicide group that inhibits photosynthesis at photosystem II.[1] They function by binding to the D1 protein in the chloroplast thylakoid membrane, which blocks the electron transport chain and ultimately leads to the death of susceptible plants.[2][3] Although they share the same primary mode of action, their chemical structures differ, leading to variations in their efficacy on different weed species and their safety profile concerning the crop.

Signaling Pathway: Inhibition of Photosystem II

The following diagram illustrates the mechanism of action for both this compound and Phenmedipham. They interrupt the photosynthetic electron transport chain by binding to the QB site on the D1 protein of Photosystem II, preventing the binding of plastoquinone (PQ). This blockage leads to a halt in ATP and NADPH production, causing oxidative stress and subsequent cell death.

G cluster_PSII Photosystem II (PSII) in Thylakoid Membrane cluster_herbicides Herbicidal Intervention P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- D1_protein D1 Protein (QB Binding Site) QA->D1_protein e- PQ_pool Plastoquinone Pool (PQ) D1_protein->PQ_pool e- Block Electron Transport Blocked This compound This compound This compound->D1_protein Binds to QB site Phenmedipham Phenmedipham Phenmedipham->D1_protein Binds to QB site Light Light Energy (Photons) Light->P680 caption Figure 1: Mechanism of Action of this compound and Phenmedipham

Figure 1: Mechanism of Action of this compound and Phenmedipham

Comparative Efficacy on Key Weed Species

While both herbicides are effective against a range of broadleaf weeds, their performance can vary depending on the weed species, growth stage, and environmental conditions. The following tables summarize available data on their efficacy. It is important to note that much of the available research evaluates these herbicides in tank-mix combinations, a common practice in agriculture to broaden the weed control spectrum.

Efficacy Against Chenopodium album (Common Lambsquarters)

Chenopodium album is a highly competitive weed in sugar beet. Studies indicate that while both herbicides can control this weed, this compound often shows a higher efficacy, especially when used in combination treatments.

HerbicideApplication Rate (g a.i./ha)Weed Control (%)Experimental Context
This compound 3500>90Standalone application. High efficacy at registered rates.[4]
Phenmedipham (in mix) 91 (+ desmedipham & ethofumesate)VariableEfficacy is enhanced with the addition of this compound.[5]
This compound (in mix) 700 (+ phenmedipham, etc.)EnhancedAddition of this compound significantly improves control of C. album.
Efficacy Against Amaranthus retroflexus (Redroot Pigweed)

Amaranthus retroflexus is another problematic weed. Both herbicides have demonstrated activity against this species, particularly when applied at early growth stages.

HerbicideApplication Rate (g a.i./ha)Weed Control (%)Experimental Context
This compound 3270GoodEffective control of herbicide-resistant Palmer amaranth (a related species).
Phenmedipham (in mix) 91 (+ desmedipham & ethofumesate)>90High efficacy when applied to cotyledon stage weeds.
This compound (in mix) 700 (+ phenmedipham, etc.)EnhancedContributes to the overall high efficacy of the mixture.

Crop Safety and Phytotoxicity

Crop safety is a critical factor in herbicide selection. While both this compound and Phenmedipham are used selectively in sugar beet, this compound is generally considered to have a wider safety margin.

  • This compound: Exhibits good crop safety, and sugar beet plants can recover even from high doses. It is often favored in situations where the crop is under stress.

  • Phenmedipham: Can cause greater injury to sugar beet, especially at higher rates or when applied to larger weeds. Phytotoxicity symptoms can include leaf yellowing and necrosis.

A study on the phytotoxicity of various herbicide combinations in sugar beet showed that the application rate of this compound could be tripled without a decrease in sugar yield, whereas increased doses of Phenmedipham (in a mixture) could potentially damage the crop.

Experimental Protocols

The following section outlines a general methodology for conducting a dose-response experiment to compare the efficacy of this compound and Phenmedipham.

Objective

To determine and compare the effective dose (ED) of this compound and Phenmedipham required to achieve a certain level of control (e.g., 50%, 80%, 90%) on target weed species.

Experimental Design
  • Design: Randomized complete block design with 3-4 replications.

  • Treatments: A range of doses for each herbicide, including a zero-dose (untreated) control. Doses should span from sublethal to rates expected to provide complete control.

  • Plot Size: Appropriate for the application equipment and to minimize edge effects.

Materials and Methods
  • Plant Material: Target weed species (e.g., Chenopodium album, Amaranthus retroflexus) and the crop (sugar beet) are to be sown and grown under controlled greenhouse or field conditions.

  • Herbicide Application: Herbicides are applied at a specific growth stage of the weeds (e.g., 2-4 true leaves) using a calibrated sprayer to ensure uniform coverage.

  • Data Collection:

    • Visual assessment of weed control and crop injury at set intervals after application (e.g., 7, 14, and 21 days) using a 0-100% scale (0 = no effect, 100 = complete death).

    • Harvesting of above-ground biomass of weeds and crop from a defined area within each plot. Dry weight is determined after drying in an oven.

Data Analysis

Dose-response curves are fitted to the data using a suitable non-linear regression model (e.g., log-logistic) to estimate the ED50, ED80, and ED90 values for each herbicide on each weed species.

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis A Seed Sowing (Weeds & Crop) B Plant Growth to Target Stage (e.g., 2-4 leaves) A->B D Calibrated Spray Application B->D C Herbicide Preparation (Dose Range) C->D E Visual Assessment (Weed Control & Crop Injury) D->E F Biomass Harvest (Dry Weight Measurement) D->F G Dose-Response Curve Fitting E->G F->G H ED Value Calculation (ED50, ED80, ED90) G->H caption Figure 2: Workflow for a Dose-Response Herbicide Efficacy Trial

Figure 2: Workflow for a Dose-Response Herbicide Efficacy Trial

Conclusion

Both this compound and Phenmedipham are effective Photosystem II inhibiting herbicides for the control of broadleaf weeds in sugar beet. The available data suggests the following:

  • This compound often provides a broader spectrum of weed control, particularly against key species like Chenopodium album, and exhibits a higher degree of crop safety.

  • Phenmedipham is also effective, especially on young weeds, but may pose a greater risk of phytotoxicity to the sugar beet crop.

References

Synergistic Effects of Metamitron with Other Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metamitron, a selective systemic herbicide belonging to the triazinone chemical family, is a crucial component in weed management strategies, particularly in sugar beet cultivation. Its efficacy is significantly enhanced when used in combination with other herbicides, leading to a broader spectrum of weed control and improved crop yields. This guide provides a comparative analysis of this compound's synergistic effects with various herbicide partners, supported by experimental data and detailed methodologies.

Mechanism of Action: A Synergistic Approach

This compound's primary mode of action is the inhibition of photosynthesis at photosystem II (PSII).[1][2] This disruption of the electron transport chain effectively halts energy production in susceptible weeds.[3] When combined with herbicides that have different modes of action, the resulting synergistic effect provides more robust and comprehensive weed control.

For instance, a common and effective tank-mix partner for this compound is ethofumesate.[1][4] Ethofumesate inhibits the synthesis of very-long-chain fatty acids (VLCFAs), a completely different biochemical pathway. This dual attack on separate vital processes within the weed makes it difficult for the plant to survive, resulting in improved efficacy. Other key herbicides often combined with this compound include phenmedipham, desmedipham, lenacil, and triflusulfuron-methyl.

G M This compound PSII Photosystem II (in Chloroplasts) M->PSII Inhibits Synergy Synergistic Weed Control ETC Electron Transport Chain ATP ATP & NADPH Production PSII->ATP Blocks energy production ATP->Synergy Disrupted Energy Metabolism E Ethofumesate VLCFA Very-Long-Chain Fatty Acid (VLCFA) Synthesis E->VLCFA Inhibits CellMembrane Cell Membrane & Cuticle Formation CellMembrane->Synergy Impaired Cell Development

Caption: Dual-action mechanism of this compound and Ethofumesate.

Comparative Performance Data

The following tables summarize the quantitative data from various studies, highlighting the enhanced performance of this compound when tank-mixed with other herbicides.

Table 1: Weed Control Efficacy of this compound and Tank-Mixes in Sugar Beet
Herbicide TreatmentApplication TimingKochia (plants/acre)Common Lambsquarters (plants/acre)Hairy Nightshade (plants/acre)Common Purslane (plants/acre)
Untreated Control-2,420>141,570Not specifiedNot specified
This compound (stand-alone)Pre-emergence990 - 1,65021,780 - 141,570Not specifiedNot specified
Ethofumesate (stand-alone)Pre-emergence1,870HighNot specifiedNot specified
This compound + Ethofumesate Pre-emergence 0 - 1,430 Complete Control Complete Control Complete Control

Data sourced from a study conducted at the Malheur Experiment Station, Ontario, Oregon.

Table 2: Impact of this compound Combinations on Sugar Beet Yield
Herbicide TreatmentApplication TimingSugar Beet Root Yield (ton/acre)Estimated Recoverable Sugar (lb/acre)
Untreated Control-12.6Not specified
This compound (stand-alone)Pre-emergence18.7 - 39.5Lowest
Ethofumesate (stand-alone)Pre-emergence18.7 - 39.5Lowest
This compound + Ethofumesate Pre-emergence 45.1 - 49.0 10,992.4 - 12,112.4
GlyphosatePost-emergence45.9Not specified

Data sourced from a study conducted at the Malheur Experiment Station, Ontario, Oregon.

Table 3: Efficacy of Post-Emergence this compound Combinations on Fat Hen
Herbicide Treatment (T1, T2, T3 Applications)Fat Hen Control
Ethofumesate + this compound + Phenmedipham + Adjuvant Complete Control

Data from BBRO trials.

Experimental Protocols

While detailed, step-by-step protocols are not fully available in the cited literature, the following methodologies can be synthesized from the provided information.

Key Experiment: Pre-emergence Weed Control in Sugar Beets
  • Objective: To evaluate the efficacy of this compound alone and in a tank-mix with Ethofumesate for pre-emergence weed control in sugar beets and to assess the impact on crop yield.

  • Experimental Design: The study was conducted in a field previously planted to wheat. Sugar beets were planted, and herbicide treatments were applied pre-emergence. A randomized complete block design is a standard approach for such field trials.

  • Treatments:

    • Untreated control.

    • This compound applied alone at specified rates.

    • Ethofumesate applied alone at specified rates.

    • This compound and Ethofumesate applied as a tank-mix at specified rates.

    • A standard glyphosate treatment for comparison.

  • Data Collection:

    • Weed counts (e.g., kochia, common lambsquarters, hairy nightshade, common purslane) were taken at specified intervals after treatment (e.g., 49 days after pre-emergence application).

    • Sugar beet root yield was measured at harvest.

    • Sucrose content, root conductivity, and nitrate content were analyzed post-harvest.

  • Statistical Analysis: Analysis of variance (ANOVA) is typically used to determine significant differences between treatments, followed by a means separation test (e.g., Fisher's Protected LSD) to compare treatment means.

G cluster_setup Experimental Setup cluster_treatment Herbicide Application (Pre-emergence) cluster_data Data Collection & Analysis Field Field Preparation (Post-Wheat) Planting Sugar Beet Planting Field->Planting Control Untreated Control Planting->Control This compound This compound Alone Planting->this compound Ethofumesate Ethofumesate Alone Planting->Ethofumesate TankMix This compound + Ethofumesate Planting->TankMix Glyphosate Glyphosate (Standard) Planting->Glyphosate WeedCounts Weed Counts (e.g., 49 DAT) Control->WeedCounts This compound->WeedCounts Ethofumesate->WeedCounts TankMix->WeedCounts Glyphosate->WeedCounts Yield Crop Yield Measurement (at Harvest) WeedCounts->Yield Quality Sugar Beet Quality Analysis Yield->Quality Analysis Statistical Analysis (ANOVA) Quality->Analysis

Caption: Workflow for pre-emergence herbicide efficacy trial.

Conclusion

The synergistic combination of this compound with other herbicides, particularly ethofumesate, offers a significant advantage in weed management for sugar beet cultivation. Experimental data consistently demonstrates that these tank-mixes lead to a broader spectrum of weed control, including complete control of problematic weeds like common lambsquarters and hairy nightshade, and substantially higher crop yields compared to stand-alone applications. This integrated approach is a valuable tool for researchers and agricultural professionals seeking to optimize weed control strategies and enhance crop productivity.

References

Comparative Toxicity of Metamitron and its Degradation Products: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the herbicide Metamitron and its primary degradates, Desaminothis compound (DAM) and Desaminoketothis compound (DAKOM), reveals variations in their toxicological profiles. While data is more robust for the parent compound and DAM, a significant data gap exists for the acute and chronic toxicity of DAKOM. This guide summarizes the available quantitative data, outlines experimental methodologies based on standardized protocols, and provides visualizations of key concepts to aid researchers, scientists, and drug development professionals in understanding the comparative risks associated with these compounds.

Executive Summary

This compound, a selective herbicide, undergoes degradation in the environment, leading to the formation of several byproducts, most notably Desaminothis compound (DAM) and Desaminoketothis compound (DAKOM). This guide provides a comparative overview of the toxicity of these three compounds based on available scientific literature.

Key Findings:

  • Acute Oral Toxicity: this compound exhibits moderate acute oral toxicity in rats, with reported LD50 values ranging from 1183 to 2000 mg/kg. Its degradate, Desaminothis compound (DAM), appears to be less acutely toxic, with a reported oral LD50 in rats of >5000 mg/kg.

  • Aquatic Toxicity: this compound is classified as very toxic to aquatic life. In contrast, available data suggests that Desaminothis compound is significantly less toxic to aquatic organisms.

  • Data Gap: There is a notable absence of publicly available toxicological data for Desaminoketothis compound (DAKOM), preventing a direct comparison with this compound and DAM.

  • Endocrine Disruption: this compound is identified as a potential endocrine disruptor.

  • Genotoxicity: this compound has shown low concern for mutagenic potential in a battery of genotoxicity tests. In vitro genotoxicity data is available for Desaminothis compound, though comprehensive comparative studies are limited.

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the available quantitative toxicity data for this compound and its degradates.

Table 1: Acute Oral Toxicity in Rats

CompoundTest SpeciesLD50 (mg/kg body weight)Toxicity Category
This compoundRat (oral)1183 - 2000[1]III (Harmful if swallowed)
Desaminothis compound (DAM)Rat (oral)> 5000[1]IV (Practically non-toxic)
Desaminoketothis compound (DAKOM)Rat (oral)No data available-

Table 2: Acute Aquatic Toxicity

CompoundTest SpeciesEndpointValue (µg/L)
This compoundOncorhynchus mykiss (Rainbow Trout)96-h LC5097,000
Daphnia magna (Water Flea)48-h EC5047,000
Scenedesmus subspicatus (Green Algae)72-h ErC50273
Desaminothis compound (DAM)Oncorhynchus mykiss (Rainbow Trout)96-h LC50> 178,500
Daphnia magna (Water Flea)48-h EC50> 288,500
Scenedesmus subspicatus (Green Algae)72-h EbC5024,000
Desaminoketothis compound (DAKOM)--No data available

Experimental Protocols

While specific experimental protocols for the cited studies are not publicly available, the methodologies likely followed standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). The following are detailed descriptions of the probable test protocols.

Acute Oral Toxicity (LD50) - OECD Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a limited number of animals to classify a substance's acute oral toxicity.

  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle. They have free access to standard laboratory diet and drinking water.

  • Dosing: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Procedure: A group of three animals is dosed at the selected starting dose. The outcome (survival or death) determines the next step.

    • If no mortality occurs, the next higher fixed dose is administered to another group of three animals.

    • If mortality occurs, the next lower fixed dose is administered to another group of three animals.

  • Observation: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.

  • Endpoint: The LD50 is estimated based on the dose levels at which mortality is and is not observed.

Fish, Acute Toxicity Test - OECD Guideline 203

This test determines the concentration of a substance that is lethal to 50% of a test fish population over a 96-hour period.

  • Test Organism: A recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss), is used.

  • Test Conditions: Fish are maintained in a flow-through or static-renewal system with controlled water quality parameters (temperature, pH, dissolved oxygen).

  • Exposure: Fish are exposed to a range of concentrations of the test substance for 96 hours. A control group is exposed to the same conditions without the test substance.

  • Observations: Mortalities and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 (Lethal Concentration 50%) is calculated, which is the concentration of the substance estimated to cause mortality in 50% of the test fish within the 96-hour exposure period.

Daphnia sp. Acute Immobilisation Test - OECD Guideline 202

This test assesses the acute toxicity of a substance to Daphnia magna.

  • Test Organism: Young daphnids (Daphnia magna), less than 24 hours old, are used.

  • Test Conditions: Daphnids are exposed in a static system with a defined test medium and controlled temperature and light conditions.

  • Exposure: Daphnids are exposed to a series of concentrations of the test substance for 48 hours. A control group is maintained under the same conditions without the test substance.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The EC50 (Effective Concentration 50%) is calculated, which is the concentration of the substance estimated to cause immobilisation in 50% of the daphnids within the 48-hour exposure period.

Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

This in vitro assay is used to assess the mutagenic potential of a chemical.

  • Test System: Several strains of the bacterium Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

  • Procedure: The bacterial strains are exposed to various concentrations of the test substance on agar plates with a limited amount of the required amino acid.

  • Endpoint: If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize the essential amino acid and form visible colonies. The number of revertant colonies is counted and compared to the control.

In Vitro Androgen and Estrogen Receptor Binding Assay

This type of assay is used to determine if a chemical can bind to and potentially interfere with androgen and estrogen receptors.

  • Test System: This can be a cell-free system using purified receptor proteins or a cell-based system using cells that express the androgen or estrogen receptor.

  • Procedure: A radiolabeled or fluorescently-labeled natural hormone (e.g., testosterone for the androgen receptor, estradiol for the estrogen receptor) is incubated with the receptor in the presence of varying concentrations of the test chemical.

  • Endpoint: The ability of the test chemical to displace the labeled hormone from the receptor is measured. A high degree of displacement indicates that the chemical can bind to the receptor and may have endocrine-disrupting potential.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the comparative toxicity of this compound and its degradates.

Metamitron_Degradation_Pathway This compound This compound DAM Desaminothis compound (DAM) This compound->DAM Deamination DAKOM Desaminoketothis compound (DAKOM) DAM->DAKOM Oxidation Further_Degradation Further Degradation Products DAKOM->Further_Degradation

Caption: Simplified degradation pathway of this compound to its primary degradates.

Toxicity_Testing_Workflow cluster_acute Acute Toxicity Testing cluster_chronic Chronic & Other Toxicity Testing Oral_LD50 Oral LD50 (Rat) (OECD 423) Aquatic_Toxicity Aquatic Toxicity (Fish - OECD 203, Daphnia - OECD 202) Genotoxicity Genotoxicity (Ames Test) (OECD 471) Endocrine_Disruption Endocrine Disruption (Receptor Binding Assays) Test_Substance Test Substance (this compound, DAM, DAKOM) Test_Substance->Oral_LD50 Test_Substance->Aquatic_Toxicity Test_Substance->Genotoxicity Test_Substance->Endocrine_Disruption

Caption: General workflow for assessing the toxicity of chemical substances.

Signaling_Pathway_Endocrine_Disruption Hormone Endogenous Hormone (e.g., Estrogen, Androgen) Receptor Hormone Receptor (e.g., ER, AR) Hormone->Receptor Binds Cellular_Response Normal Cellular Response Receptor->Cellular_Response Activates Altered_Response Altered Cellular Response Receptor->Altered_Response EDC Endocrine Disrupting Chemical (e.g., this compound) EDC->Receptor Binds/Blocks

Caption: Simplified signaling pathway illustrating potential endocrine disruption.

References

Performance of Metamitron in Tank-Mixes with Ethofumesate for Weed Control in Sugar Beet: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the synergistic action of Metamitron and Ethofumesate tank-mixes, detailing their efficacy in weed management, impact on crop yield, and providing in-depth experimental methodologies for researchers and agricultural scientists.

The cultivation of sugar beet is often challenged by the pervasive growth of various weed species, which compete for essential resources and can significantly impact crop yield. Effective weed management is therefore a critical component of successful sugar beet production. Among the various herbicidal strategies, the tank-mix of this compound and Ethofumesate has emerged as a robust solution. This guide provides a detailed comparison of the performance of this combination, supported by experimental data, to assist researchers and agricultural professionals in making informed decisions.

Efficacy in Weed Control

Tank-mixing this compound and Ethofumesate has demonstrated a broad spectrum of activity against many key annual broadleaf weeds found in sugar beet fields. The combination leverages the complementary modes of action of the two herbicides. This compound, a photosystem II inhibitor, is effective against a range of broadleaf weeds, while Ethofumesate primarily targets grasses and some broadleaf weeds by inhibiting lipid synthesis.[1] This dual-action approach not only widens the weed control spectrum but can also offer synergistic effects, leading to more comprehensive and effective weed management than when either herbicide is used alone.

Experimental data consistently shows high efficacy of the this compound-Ethofumesate tank-mix against problematic weeds such as fat hen (Chenopodium album), common lambsquarters (Chenopodium album), hairy nightshade (Solanum sarrachoides), and common purslane (Portulaca oleracea).[1] In various studies, this combination has been a cornerstone of conventional weed control programs for sugar beet, often forming the 'building block' of a broader strategy that may include other herbicides like phenmedipham.[1]

Comparative Performance Data

The following tables summarize findings from various studies, comparing the weed control efficacy and crop yield of this compound and Ethofumesate tank-mixes with other herbicide treatments.

Table 1: Weed Control Efficacy of this compound + Ethofumesate Tank-Mixes Against Key Weed Species

Weed SpeciesThis compound + Ethofumesate Efficacy (%)Alternative Treatment(s)Alternative Treatment Efficacy (%)Source(s)
Fat Hen (Chenopodium album)95 - 100This compound + Phenmedipham90 - 98BBRO Trials[1]
Common Lambsquarters (Chenopodium album)Complete ControlThis compound (stand-alone)Lower efficacyOregon State University[2]
Hairy Nightshade (Solanum sarrachoides)Complete ControlEthofumesate (stand-alone)Lower efficacyOregon State University
Common Purslane (Portulaca oleracea)Complete ControlRo-Neet (stand-alone)Lower efficacyOregon State University
Black Bindweed (Fallopia convolvulus)GoodEthofumesate (stand-alone)GoodADAMA
Knotgrass (Polygonum aviculare)GoodThis compound (stand-alone)GoodBBRO

Table 2: Impact of this compound + Ethofumesate Tank-Mixes on Sugar Beet Root Yield

Herbicide TreatmentApplication TimingSugar Beet Root Yield (tons/acre)Untreated Control Yield (tons/acre)Source(s)
This compound + EthofumesatePre-emergence45.1 - 49.012.6Oregon State University
This compound (stand-alone)Pre-emergence18.7 - 39.512.6Oregon State University
Ethofumesate (stand-alone)Pre-emergence18.7 - 39.512.6Oregon State University
This compound + Ethofumesate + PhenmediphamPost-emergence (T1, T2, T3)Not specified, but led to complete fat-hen controlNot specifiedBBRO Trials

Crop Tolerance and Safety

A significant advantage of incorporating this compound in tank-mixes is its high degree of crop safety in sugar beet. This compound is known to be gentle on the crop, making it a suitable option for early post-emergence applications, even when the crop is small and potentially stressed. This characteristic is crucial for maintaining crop vigor and minimizing any potential for herbicide-induced yield loss. While tank-mixing multiple herbicides can sometimes increase the risk of crop injury, the combination of this compound and Ethofumesate is generally well-tolerated by sugar beet, especially when applied according to label recommendations.

Experimental Protocols

The data presented in this guide is derived from field trials conducted under specific experimental conditions. Below is a generalized experimental protocol that reflects the common methodologies used in such studies.

Objective: To evaluate the efficacy of this compound and Ethofumesate tank-mixes for weed control and their impact on sugar beet yield and crop safety, in comparison to other herbicide treatments and an untreated control.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with 3-4 replications.

  • Plot Size: Typically 4 rows wide and 27 ft long.

  • Crop: Sugar beet (specific variety may vary, e.g., Hilleshog 'WS PM-21').

  • Planting: Planted in rows with a specified spacing (e.g., 22-inch rows).

Treatments:

  • This compound + Ethofumesate Tank-Mix: Applied at various rates and timings (pre-emergence and/or post-emergence). For example, a pre-emergence application of this compound at 1.77 lb ai/acre + Ethofumesate.

  • Alternative Herbicide Treatments: Including but not limited to:

    • This compound alone

    • Ethofumesate alone

    • Other commercial standards (e.g., Phenmedipham-based programs, Glyphosate in Roundup Ready varieties).

  • Untreated Control: Maintained for comparison of weed pressure and crop yield.

  • Weed-Free Control: Maintained by hand weeding to determine the maximum yield potential.

Application:

  • Method: CO2-pressurized backpack sprayer or tractor-mounted boom sprayer.

  • Application Volume: Typically 10-20 gallons per acre.

  • Timing:

    • Pre-emergence (PRE): Applied after planting but before crop and weed emergence.

    • Post-emergence (POST): Applied at specific crop and weed growth stages (e.g., cotyledon to 4-leaf stage of weeds). Often applied in sequential applications (e.g., T1, T2, T3) at 7-14 day intervals.

Data Collection:

  • Weed Control Efficacy: Assessed visually as a percentage of control compared to the untreated plot at various intervals after application (e.g., 14, 28, and 56 days after treatment). Weed counts and/or biomass measurements per unit area may also be taken.

  • Crop Injury (Phytotoxicity): Assessed visually on a scale of 0% (no injury) to 100% (crop death) at regular intervals after application. Symptoms may include stunting, chlorosis, or necrosis.

  • Sugar Beet Yield: The center rows of each plot are harvested at maturity. Roots are cleaned, weighed, and analyzed for sugar content and purity to determine recoverable sugar per acre.

Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA), and treatment means are separated using a statistical test such as Fisher's Protected LSD at a significance level of P < 0.05.

Logical Workflow for Application Decision

The decision to use a this compound and Ethofumesate tank-mix involves considering several factors, including the weed spectrum, crop growth stage, and environmental conditions. The following diagram illustrates a simplified logical workflow for this decision-making process.

Weed_Control_Decision_Workflow Start Start: Weed Control Needed in Sugar Beet Assess_Weeds Assess Weed Spectrum & Growth Stage Start->Assess_Weeds Assess_Crop Assess Sugar Beet Growth Stage & Vigor Start->Assess_Crop Decision_PRE Pre-emergence Application? Assess_Weeds->Decision_PRE Assess_Crop->Decision_PRE Decision_POST Post-emergence Application? Decision_PRE->Decision_POST Post-emergence planned Met_Etho_PRE Apply this compound + Ethofumesate Tank-Mix (PRE) Decision_PRE->Met_Etho_PRE  Yes (Broadleaf & Grass Weeds Expected) Alternative_PRE Consider Alternative PRE Herbicide Decision_PRE->Alternative_PRE  No (Specific Weed Target) Met_Etho_POST Apply this compound + Ethofumesate Tank-Mix (POST) Decision_POST->Met_Etho_POST  Yes (Emerged Broadleaf & Grass Weeds) Alternative_POST Consider Alternative POST Herbicide/Tank-Mix Decision_POST->Alternative_POST  No (Specific Weed Target or Crop Stress) Monitor Monitor Efficacy & Crop Safety Met_Etho_PRE->Monitor Met_Etho_POST->Monitor Alternative_PRE->Monitor Alternative_POST->Monitor End End Monitor->End

Caption: Decision workflow for this compound + Ethofumesate application.

Signaling Pathways and Mode of Action

The synergistic effect of the this compound and Ethofumesate tank-mix can be attributed to their distinct modes of action targeting different physiological pathways in weeds.

Herbicide_Mode_of_Action cluster_weed Weed Plant This compound This compound PSII Photosystem II (PSII) in Chloroplasts This compound->PSII Targets Ethofumesate Ethofumesate VLCFA Very Long Chain Fatty Acid (VLCFA) Synthesis Ethofumesate->VLCFA Targets Electron_Transport Inhibition of Electron Transport PSII->Electron_Transport Lipid_Biosynthesis Inhibition of Lipid Biosynthesis VLCFA->Lipid_Biosynthesis Weed_Death Weed Death Electron_Transport->Weed_Death Cell_Membrane Disruption of Cell Membrane Integrity Lipid_Biosynthesis->Cell_Membrane Cell_Membrane->Weed_Death

Caption: Simplified mode of action for this compound and Ethofumesate.

References

A Comparative Analysis of Soil and Foliar Efficacy of the Herbicide Metamitron

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the soil (pre-emergence) and foliar (post-emergence) activity of Metamitron, a selective systemic herbicide. The information presented is supported by experimental data to aid in the understanding and application of this compound in weed management research and development.

Executive Summary

This compound is a triazinone herbicide effective against a range of broadleaf weeds.[1] Its mode of action involves the inhibition of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain.[1] this compound can be absorbed through both the roots from the soil and the leaves, allowing for its use as both a pre-emergence and post-emergence herbicide.[1]

The primary distinction between soil and foliar application lies in the pathway of uptake, translocation, and subsequent metabolic fate within the target plant. Soil-applied this compound is taken up by the roots and translocated upwards through the xylem, whereas foliar-applied this compound is absorbed by the leaves. Studies indicate that the metabolic breakdown of this compound can be more rapid following root uptake compared to foliar absorption, which may influence its persistence and efficacy.

Data Presentation: Soil vs. Foliar Efficacy

The following tables summarize quantitative data from studies evaluating the efficacy of this compound applied pre-emergence (soil activity) and post-emergence (foliar activity) for weed control in sugar beet.

Table 1: Comparison of Weed Control Efficacy of Pre-emergence vs. Post-emergence this compound Application on Various Weed Species.

Weed SpeciesApplication MethodThis compound Rate (g ai ha⁻¹)Weed Control Efficacy (%)Source
Chenopodium albumPre-emergenceNot specifiedLower Efficacy[2]
Chenopodium albumPost-emergence1050 - 1400 (+ raps oil)95.3 - 100.0[2]
Galium aparinePre-emergenceNot specifiedHigher Efficacy
Galium aparinePost-emergenceNot specifiedLower Efficacy

Table 2: Effect of Pre-emergence and Post-emergence this compound Applications on Weed Density in Sugar Beet.

TreatmentApplication TimingWeed Density (plants/acre)
Kochia
This compound (stand-alone)Pre-emergence990 - 1,650
This compound + EthofumesatePre-emergence0 - 1,430
Untreated Control-2,420
Source: Adapted from a 2020 study at the Malheur Experiment Station, Ontario, Oregon.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for evaluating the soil and foliar activity of herbicides like this compound.

Protocol 1: Evaluating Pre-emergence (Soil) Herbicide Efficacy

This protocol is designed to assess the efficacy of a soil-applied herbicide in preventing weed emergence.

1. Experimental Design:

  • Utilize a randomized complete block design with a minimum of four replications.
  • Treatments should include a non-treated control and various rates of the test herbicide.

2. Plot Preparation and Seeding:

  • Prepare a uniform seedbed to ensure consistent seed depth and soil contact.
  • Sow seeds of the target weed species and, if applicable, the crop species at a predetermined density and depth.

3. Herbicide Application:

  • Apply the herbicide to the soil surface within two days of seeding, before the emergence of weeds or crops.
  • Use a calibrated sprayer to ensure uniform application at the desired rates.
  • It is recommended to apply the herbicide to a moist soil surface.

4. Environmental Conditions:

  • Record soil type, organic matter content, pH, and moisture content at the time of application.
  • Monitor and record environmental conditions such as temperature, rainfall, and irrigation throughout the experiment.

5. Data Collection:

  • Assess weed control at regular intervals (e.g., 14, 28, and 42 days after application).
  • Data to be collected includes:
  • Weed density (counts per unit area).
  • Weed biomass (dry weight per unit area).
  • Visual assessment of weed control (e.g., percentage of control compared to the untreated plot).
  • Crop injury ratings, if applicable.

6. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Evaluating Post-emergence (Foliar) Herbicide Efficacy

This protocol is designed to assess the efficacy of a foliar-applied herbicide on emerged weeds.

1. Experimental Design:

  • Similar to the pre-emergence protocol, use a randomized complete block design with at least four replications.
  • Include a non-treated control and various herbicide rates.

2. Plant Growth:

  • Grow the target weed species (and crop, if applicable) to a specific growth stage (e.g., 2-4 true leaves) before herbicide application.

3. Herbicide Application:

  • Apply the herbicide uniformly over the foliage of the plants using a calibrated sprayer.
  • The addition of an adjuvant (e.g., oil-based) may be included as a separate treatment or as part of the standard application, as it can enhance foliar uptake.

4. Environmental Conditions:

  • Record environmental conditions at the time of application, including temperature, humidity, and wind speed.
  • Note any rainfall events shortly after application.

5. Data Collection:

  • Assess weed control at specified intervals (e.g., 7, 14, and 21 days after application).
  • Data to be collected includes:
  • Visual assessment of weed control (percentage of necrosis or growth inhibition).
  • Weed biomass (dry weight per unit area).
  • Crop injury ratings, if applicable.

6. Data Analysis:

  • Statistically analyze the data to compare the efficacy of different treatments.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mode of action of this compound and a typical workflow for comparing its soil and foliar activity.

Metamitron_Mode_of_Action Sunlight Sunlight PSII Photosystem II (PSII) in Thylakoid Membrane Sunlight->PSII Plastoquinone Plastoquinone (PQ) PSII->Plastoquinone Electron Transfer Electron_Transport Electron Transport Chain Plastoquinone->Electron_Transport ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->PSII Binds to D1 protein, blocking electron flow

This compound's mode of action: Inhibition of Photosystem II.

Herbicide_Efficacy_Workflow Start Start: Experimental Design Soil_App Soil Application (Pre-emergence) Start->Soil_App Foliar_App Foliar Application (Post-emergence) Start->Foliar_App Data_Collection_Soil Data Collection: - Weed Emergence - Weed Density - Biomass Soil_App->Data_Collection_Soil Data_Collection_Foliar Data Collection: - Visual Injury - Weed Control (%) - Biomass Foliar_App->Data_Collection_Foliar Analysis Statistical Analysis Data_Collection_Soil->Analysis Data_Collection_Foliar->Analysis Comparison Comparative Efficacy Report Analysis->Comparison

Workflow for comparing soil and foliar herbicide efficacy.

References

Safety Operating Guide

Proper Disposal of Metamitron: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Metamitron, a selective herbicide. Adherence to these guidelines will minimize environmental contamination and mitigate potential health risks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). When handling this compound, wear protective gloves, clothing, and eye/face protection.[1][2] In case of spills, prevent the material from entering drains or waterways.[1][3] Moisten solid spills to prevent dusting and sweep up carefully.[1] For liquid spills, absorb with an inert material such as sand or vermiculite and collect for disposal.

Disposal of this compound Waste

Wastes resulting from the use of this compound should be disposed of at an approved waste disposal facility. Alternatively, under specific circumstances and where permitted by local regulations, it may be disposed of on-site. Never dispose of undiluted chemicals on-site. It is a violation of Federal law in the United States to use this product in a manner inconsistent with its labeling.

Container Disposal Procedures

Properly cleaned pesticide containers can be offered for recycling or disposed of in a sanitary landfill. Never reuse pesticide containers for any other purpose. The standard procedure for cleaning containers is triple rinsing or pressure rinsing.

Quantitative Rinsing Parameters

Rinsing MethodWater VolumeRinsing Duration/Repetition
Triple RinseFill container 1/4 full with water.Agitate for 30 seconds, drain for 30 seconds. Repeat three times.
Triple Rinse (alternative)Fill container about 10 percent full with water.Agitate vigorously for 2 minutes. Repeat three times.
Pressure RinseUse a pressure of about 40 PSI.Rinse for at least 30 seconds.

Experimental Protocol: Triple Rinsing of this compound Containers

The following detailed methodology outlines the triple rinsing process for nonrefillable this compound containers:

  • Initial Draining: Empty the remaining contents of the container into the application equipment or a mix tank. Continue to drain for 10 seconds after the flow begins to drip.

  • First Rinse:

    • Fill the container one-quarter full with water.

    • Replace and tighten the container closure.

    • Agitate the container for 30 seconds. This can be done by tipping the container on its side and rolling it back and forth, ensuring at least one complete revolution.

    • Stand the container on its end and tip it back and forth several times.

    • Turn the container over onto its other end and tip it back and forth several times.

  • Rinsate Collection: Empty the rinsate into the application equipment or a mix tank, or store it for later use or disposal.

  • Repeat: Repeat the rinsing procedure two more times.

  • Final Disposal: After the third rinse, the container can be offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill, or by other procedures approved by state and local authorities.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and its containers.

Metamitron_Disposal_Workflow start Start: this compound Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Protective Clothing) start->ppe check_waste Identify Waste Type ppe->check_waste product_waste Unused this compound Product check_waste->product_waste Product container_waste Empty this compound Container check_waste->container_waste Container spill_waste This compound Spill Residue check_waste->spill_waste Spill dispose_product Dispose at Approved Waste Disposal Facility product_waste->dispose_product rinse_container Triple Rinse or Pressure Rinse Container container_waste->rinse_container absorb_spill Absorb with Inert Material (e.g., sand, vermiculite) spill_waste->absorb_spill end End: Disposal Complete dispose_product->end collect_rinsate Collect Rinsate for Disposal or Reuse rinse_container->collect_rinsate dispose_container Recycle, Recondition, or Puncture and Dispose in Landfill rinse_container->dispose_container collect_rinsate->dispose_product dispose_container->end collect_spill Collect Contaminated Material in Sealed Container absorb_spill->collect_spill collect_spill->dispose_product

References

Safeguarding Your Research: A Comprehensive Guide to Handling Metamitron

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling, storage, and disposal of Metamitron in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.

This compound is a selective herbicide that requires careful handling to mitigate potential health risks. This guide provides detailed procedures for the use of personal protective equipment (PPE), emergency protocols, and disposal methods to ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, wearing the appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended equipment.

PPE CategoryRecommended EquipmentSpecifications
Eye Protection Chemical Splash GogglesMust provide front, brow, and temple protection against chemical splashes.[1]
Hand Protection Chemical-Resistant GlovesImpermeable gloves, such as nitrile or butyl rubber, are necessary. Avoid leather or cloth gloves.[2][3]
Body Protection Chemical-Resistant Coveralls or SuitA one- or two-piece suit made of materials like butyl rubber, neoprene, or PVC.[4] For mixing and loading, a chemical-resistant apron should be worn.[3]
Footwear Chemical-Resistant BootsUnlined, waterproof boots that reach at least mid-calf are recommended. Pant legs should be worn outside the boots.
Respiratory Protection Air-Purifying RespiratorAn air-purifying respirator with an organic vapor canister or a powered air-purifying respirator (PAPR) should be used, especially where inhalation of dust or mist is possible.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for minimizing risks. The following step-by-step plan outlines the procedures from preparation to disposal.

Preparation and Handling:
  • Consult the Safety Data Sheet (SDS): Before handling, thoroughly review the this compound SDS for specific safety information.

  • Work in a Ventilated Area: All work with this compound should be conducted in a well-ventilated area, such as a chemical fume hood.

  • Don Appropriate PPE: Wear the recommended PPE as detailed in the table above.

  • Avoid Inhalation and Contact: Do not breathe dust, fumes, or spray mist. Avoid contact with skin and eyes.

  • Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly with soap and water after handling and before breaks.

Storage:
  • Original Container: Store this compound in its original, tightly closed container.

  • Cool, Dry, and Ventilated: The storage area should be cool, dry, and well-ventilated.

  • Secure Storage: Keep the container in a locked area, out of reach of children and away from food, feed, and incompatible materials like strong oxidizers.

Disposal:
  • Follow Regulations: Dispose of waste resulting from the use of this product at an approved waste disposal facility, following all local, state, and federal regulations.

  • Container Disposal: Non-refillable containers should be triple rinsed or pressure rinsed, with the rinsate added to the application equipment or a mix tank. The clean container should then be offered for recycling or disposed of in a sanitary landfill. Do not reuse empty containers.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First Aid Measures:
  • If Swallowed: Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless instructed to do so by a medical professional.

  • If on Skin or Clothing: Take off contaminated clothing immediately. Rinse the skin with plenty of water for 15-20 minutes.

  • If Inhaled: Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration.

  • If in Eyes: Hold the eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye.

Chemical Spill Workflow

A clear and practiced spill response plan is essential for mitigating the impact of an accidental release.

ChemicalSpillWorkflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_dispose Final Steps Evacuate Evacuate Spill Area Alert Alert Others & Call for Help Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。